(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Description
BenchChem offers high-quality (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-1-(2-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIJOOJNOZEOGM-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704159 | |
| Record name | (1S)-1-(2-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075715-56-8 | |
| Record name | (1S)-1-(2-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and potential pharmacological profile of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. As a chiral amine with a fluorine-substituted phenyl ring, this compound is of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's characteristics, supported by established scientific principles and data from analogous structures.
Introduction
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral molecule belonging to the phenethylamine class. The presence of a fluorine atom at the ortho position of the phenyl ring and a chiral center at the alpha-carbon of the ethylamine side chain are key structural features that are expected to impart distinct biological and chemical properties. Substituted phenethylamines are a well-established class of psychoactive compounds that modulate monoamine neurotransmitter systems. The introduction of fluorine is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and receptor binding affinity. This guide will delve into the known and predicted characteristics of this specific enantiomer.
Chemical and Physical Properties
Precise experimental data for some of the physical properties of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride are not widely available in the published literature. The following table summarizes its key identifiers and a combination of reported and estimated properties.
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-(2-fluorophenyl)propan-1-amine;hydrochloride | N/A |
| Synonyms | (S)-1-(2-Fluorophenyl)propylamine HCl | [1] |
| CAS Number | 1075715-56-8; 1310923-28-4 | [1][2] |
| Molecular Formula | C₉H₁₃ClFN | [1][3] |
| Molecular Weight | 189.66 g/mol | [1][3] |
| Appearance | Solid (predicted) | [4] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Synthesis and Manufacturing
While a specific, detailed industrial synthesis protocol for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is not publicly available, a plausible and efficient laboratory-scale synthesis can be designed based on established methods for chiral amine synthesis. A common and effective approach is the asymmetric reduction of a corresponding prochiral ketone.
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from 2'-fluoropropiophenone:
-
Asymmetric Reductive Amination: The prochiral ketone, 2'-fluoropropiophenone, can be converted to the chiral amine through asymmetric reductive amination. This can be achieved using a chiral auxiliary or, more efficiently, with a biocatalytic approach employing a transaminase enzyme.
-
Salt Formation: The resulting free amine is then treated with hydrochloric acid to form the stable hydrochloride salt.
Caption: Proposed two-step synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
Detailed Experimental Protocol (Proposed)
Step 1: Biocatalytic Asymmetric Reductive Amination of 2'-Fluoropropiophenone
-
Rationale: Biocatalytic methods, particularly using transaminases, are highly valued for their exceptional enantioselectivity and operation under mild conditions, minimizing by-product formation.
-
Procedure:
-
To a temperature-controlled reactor, add a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Add the amine donor, such as isopropylamine (IPA), and pyridoxal 5'-phosphate (PLP) cofactor.
-
Introduce the S-selective transaminase enzyme preparation.
-
Add the substrate, 2'-fluoropropiophenone, to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by HPLC until the substrate is consumed.
-
Upon completion, acidify the mixture to stop the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Step 2: Formation of the Hydrochloride Salt
-
Rationale: The hydrochloride salt form of amines generally exhibits improved stability and handling characteristics compared to the free base.
-
Procedure:
-
Dissolve the crude (S)-1-(2-Fluorophenyl)propan-1-amine from Step 1 in a suitable organic solvent like ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
-
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ 8.5-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).
-
δ 7.2-7.6 ppm (multiplet, 4H): Aromatic protons of the 2-fluorophenyl ring.
-
δ 4.5-4.7 ppm (multiplet, 1H): Methine proton (-CH-) at the chiral center.
-
δ 1.8-2.0 ppm (multiplet, 2H): Methylene protons (-CH₂-) of the propyl group.
-
δ 0.9-1.1 ppm (triplet, 3H): Methyl protons (-CH₃) of the propyl group.
-
Chiral High-Performance Liquid Chromatography (HPLC)
A robust chiral HPLC method is essential for determining the enantiomeric purity of the final product.
-
Proposed HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point would be Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: Baseline separation of the (S) and (R) enantiomers.
-
Caption: Workflow for chiral HPLC analysis.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 154.1.
Pharmacological Profile and Biological Activity
Specific pharmacological data for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is not available in the public domain. However, based on its structural similarity to other fluorinated phenethylamines, a plausible pharmacological profile can be inferred.
Expected Mechanism of Action
Substituted phenethylamines are known to act as modulators of monoamine neurotransmitter systems, primarily affecting dopamine, norepinephrine, and serotonin pathways. They can act as releasing agents and/or reuptake inhibitors of these neurotransmitters. The introduction of a fluorine atom can significantly impact the compound's interaction with monoamine transporters and receptors.
Caption: Potential mechanism of action at the synapse.
Influence of Fluorine Substitution
The presence of the ortho-fluoro substituent is expected to have several effects:
-
Metabolic Stability: Fluorine substitution can block sites of metabolism, potentially increasing the compound's half-life.
-
Lipophilicity: The fluorine atom can increase the lipophilicity of the molecule, which may affect its ability to cross the blood-brain barrier.
-
Receptor Binding: The electronegativity of fluorine can alter the electronic properties of the phenyl ring, potentially influencing binding affinity and selectivity for specific transporters or receptors.
Potential Applications
Given its structure, (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride could be investigated as a potential therapeutic agent for central nervous system disorders. It may also serve as a valuable building block for the synthesis of more complex pharmaceutical compounds.
Safety and Handling
Hazard Identification
Based on available safety data sheets for the racemic mixture and related compounds, (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is associated with the following hazards[5]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral compound with significant potential in the field of medicinal chemistry. While specific experimental data for some of its properties are limited, this guide provides a comprehensive overview based on its chemical structure and the established properties of related compounds. The proposed synthesis and analytical methods offer a robust framework for researchers working with this molecule. Further investigation into its pharmacological profile is warranted to fully elucidate its potential as a therapeutic agent or a key synthetic intermediate.
References
-
1-(2-Fluorophenyl)propan-1-amine hydrochloride | CAS 1955554-65-0. American Elements. Available at: [Link]
-
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Seedion. Available at: [Link]
-
1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. SDS Manager. Available at: [Link]
-
(1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. PubChem. Available at: [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride - 有机砌块 - 西典实验 [seedior.com]
- 3. (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride | C9H13ClFN | CID 53484715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)propan-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS - Download & Subscribe for Updates [sdsmanager.com]
Structure Elucidation of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride: A Multi-Technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest as a building block in medicinal chemistry. Its precise structural and stereochemical characterization is paramount for ensuring the desired pharmacological activity, safety, and intellectual property defensibility of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this molecule. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated workflow that ensures a self-validating and authoritative structural assignment. The methodologies detailed herein are designed for researchers, analytical scientists, and drug development professionals who require robust and reliable characterization of chiral small molecules.
Introduction: The Analytical Imperative
The subject of our analysis, (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, possesses three key structural features that dictate the required analytical strategy: a defined absolute stereocenter, a fluorinated aromatic ring, and a primary amine salt. Each feature presents a unique analytical challenge that must be addressed with a specific and complementary technique. A single method is insufficient for complete characterization; only a holistic approach, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD), can provide the necessary level of certainty. This guide will demonstrate how these techniques are synergistically employed to build a complete, validated structural picture from the ground up.
Table 1: Core Physicochemical Properties
| Property | Value | Source / CAS No. |
| Chemical Name | (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride | N/A |
| Molecular Formula | C₉H₁₃ClFN | [1][2] |
| Molecular Weight | 189.66 g/mol | [1][2] |
| CAS Number | 1075715-56-8 or 1310923-28-4 | [3][4][5] |
| Structure | ![]() | N/A |
The Elucidation Workflow: A Logic-Driven Pathway
The structure elucidation process is not a random collection of experiments but a logical progression where each step builds upon the last. The goal is to move from foundational data (molecular formula, functional groups) to detailed connectivity and finally to the definitive 3D arrangement of atoms in space, including absolute stereochemistry.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
Mass Spectrometry (MS)
The initial step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is ideal for this polar, pre-ionized hydrochloride salt.
-
Causality: We choose ESI because it is a "soft" ionization technique suitable for polar molecules, minimizing fragmentation and providing a clear molecular ion peak.[6]
-
Expected Observation: The primary observation will be the protonated free base [M+H]⁺ at an m/z corresponding to C₉H₁₂FN. HRMS will provide a mass accurate to within a few parts per million (ppm), allowing for unambiguous confirmation of the elemental formula.
-
Nitrogen Rule: The free base (C₉H₁₂FN) has an odd nominal mass (153), consistent with the presence of a single nitrogen atom, serving as an internal validation check.[7]
-
Fragmentation: While the primary goal is the molecular ion, collision-induced dissociation (CID) can provide structural clues. The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage.[7][8] For this molecule, this would involve the loss of the ethyl group, leading to a significant fragment ion.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy serves to rapidly identify key functional groups, providing an orthogonal confirmation of the molecule's class. For a primary amine hydrochloride, the spectrum is distinct.
-
Causality: The key is to identify the absorptions characteristic of the ammonium (R-NH₃⁺) group, which differ significantly from a free primary amine (R-NH₂).
-
Expected Observations:
-
N-H⁺ Stretch: A very broad, strong, and complex absorption envelope, typically from ~3200 cm⁻¹ down to ~2500 cm⁻¹, will dominate the spectrum.[9][10] This is the hallmark of an amine salt.
-
Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
N-H⁺ Bending: A band in the 1620-1560 cm⁻¹ region.[9]
-
Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1480 cm⁻¹.
-
C-N Stretch: Typically found in the 1250-1020 cm⁻¹ range for aliphatic amines.[11]
-
C-F Stretch: A strong band, usually in the 1250-1000 cm⁻¹ region.
-
Table 2: Representative IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2500 | Strong, Very Broad | N-H⁺ Stretching (Ammonium Salt) |
| ~1610 | Medium | N-H⁺ Asymmetric Bending |
| ~1585, ~1490 | Medium | Aromatic C=C Stretching |
| ~1230 | Strong | C-F Stretching |
| ~760 | Strong | C-H Bending (ortho-disubstituted) |
Connectivity Analysis: Assembling the Molecular Skeleton with NMR
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[12] A suite of 1D and 2D experiments is required to piece together the full structure.
¹H NMR Spectroscopy
This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling.
-
Aromatic Region (δ ~7.2-7.8 ppm): Four protons exhibiting complex multiplet patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The ortho-substitution pattern leads to distinct signals.
-
Methine Proton (CH-N, δ ~4.5-5.0 ppm): This proton is significantly deshielded by the adjacent nitrogen and aromatic ring. It will appear as a multiplet due to coupling with the CH₂ group.
-
Methylene Protons (CH₂, δ ~1.8-2.2 ppm): These two protons will be diastereotopic due to the adjacent stereocenter, potentially leading to complex multiplets. They will be coupled to both the methine and methyl protons.
-
Ammonium Protons (NH₃⁺, δ ~8.5-9.5 ppm): A broad signal that is solvent and concentration-dependent. It will disappear upon a D₂O exchange experiment, confirming its identity.
-
Methyl Protons (CH₃, δ ~0.9-1.2 ppm): A triplet, being coupled only to the adjacent CH₂ group.
¹³C NMR Spectroscopy
This experiment identifies all unique carbon environments. The key feature will be the observation of coupling between carbon and fluorine (JCF).
-
Aromatic Carbons (δ ~115-160 ppm): Six signals are expected. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. Other aromatic carbons will show smaller two- and three-bond couplings.[13]
-
Methine Carbon (C-N, δ ~50-60 ppm): The carbon of the stereocenter.
-
Methylene Carbon (CH₂, δ ~25-35 ppm):
-
Methyl Carbon (CH₃, δ ~10-15 ppm):
¹⁹F NMR Spectroscopy
For a fluorinated pharmaceutical, ¹⁹F NMR is an essential, high-sensitivity technique.[14][15][16][17]
-
Causality: ¹⁹F NMR offers a wide chemical shift range and high natural abundance, making it an unambiguous probe for the fluorine atom's environment without interference from solvent signals.[14][18]
-
Expected Observation: A single resonance, likely a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring. Its chemical shift confirms the fluorine is attached to an aromatic ring.
2D NMR for Connectivity Confirmation
-
COSY (Correlation Spectroscopy): This experiment validates the ¹H-¹H coupling network. It will show a clear correlation path from the methyl protons to the methylene protons and on to the methine proton, confirming the propyl-amine fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the definitive link between protons and the carbons they are attached to. It will correlate the ¹H signals for the CH₃, CH₂, and CH groups to their corresponding ¹³C signals, locking in the carbon skeleton assignment.
Table 3: Representative NMR Data Summary (400 MHz, DMSO-d₆)
| Assignment | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key Correlations |
| Ar-H | 7.2 - 7.8 (m, 4H) | 116-160 | COSY: between Ar-H |
| NH₃⁺ | ~9.2 (br s, 3H) | - | Disappears with D₂O |
| CH-N | ~4.7 (m, 1H) | ~55 | COSY: CH₂; HSQC: C(55) |
| CH₂ | ~2.0 (m, 2H) | ~28 | COSY: CH, CH₃; HSQC: C(28) |
| CH₃ | ~1.0 (t, 3H) | ~11 | COSY: CH₂; HSQC: C(11) |
| ¹⁹F Shift | ~ -115 (m) | - | - |
Absolute Stereochemistry: The Definitive Assignment
Confirming the "(S)" configuration is the final and most critical step. This cannot be achieved by the standard techniques above.
Chiral NMR Spectroscopy
While not providing the absolute configuration directly, NMR with a chiral solvating agent (CSA) can confirm enantiomeric purity.
-
Causality: A CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) forms transient diastereomeric complexes with the enantiomers of the analyte.[19] These complexes have different magnetic environments, causing separate signals for the R and S enantiomers in the NMR spectrum.[20]
-
Expected Observation: In the presence of the CSA, a pure (S)-enantiomer will show a single set of signals. A racemic mixture would show two distinct sets of signals for protons near the stereocenter. This validates that the sample is not racemic.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the unequivocal gold standard for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry.[21][22]
-
Causality: By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine the precise position of every atom in 3D space.[23][24] The absolute configuration can be determined reliably using anomalous dispersion effects, often referenced to the known chirality of co-crystallized molecules or by calculating the Flack parameter.[25]
-
Outcome: SCXRD provides a complete structural picture:
-
Unambiguous confirmation of the atomic connectivity derived from NMR.
-
Precise bond lengths, bond angles, and torsion angles.
-
Definitive assignment of the absolute configuration at the chiral center as (S).
-
Information on the crystal packing and intermolecular interactions (e.g., hydrogen bonding between the NH₃⁺ and Cl⁻ ions).
-
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a ≥400 MHz spectrometer. Use a sufficient relaxation delay (D1) of at least 5 seconds to ensure quantitative integration.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm the disappearance of the NH₃⁺ signal.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (several hours) may be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A simple pulse-acquire sequence is usually sufficient.
-
2D NMR: Acquire standard COSY and HSQC experiments using gradient-selected sequences to establish correlations.
Protocol 2: High-Resolution Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu). Ensure the mass analyzer is calibrated to achieve high mass accuracy (<5 ppm).
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution or by vapor diffusion using a solvent/anti-solvent system (e.g., methanol/diethyl ether).
-
Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis and refine the atomic positions, displacement parameters, and occupancy to convergence.
-
Absolute Structure Determination: Determine the absolute configuration by calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer.
Conclusion
The structural elucidation of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a case study in the power of a multi-technique, logic-driven analytical approach. While MS and IR provide rapid confirmation of the molecular formula and functional class, it is the comprehensive suite of 1D and 2D NMR experiments that meticulously pieces together the molecular skeleton. Finally, the non-negotiable requirement of confirming the absolute stereochemistry is definitively met by Single-Crystal X-ray Diffraction, the ultimate arbiter of 3D structure. Adherence to this rigorous, self-validating workflow provides the authoritative and unambiguous structural data required for progression in a regulated drug development environment.
References
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El-hady, D. A. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link][14][15][16][17]
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Dalvit, C., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(23), 5957-5964. [Link][18]
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Ciesielski, P., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 233(1-3), 258-265. [Link][23][24]
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American Elements. 1-(2-Fluorophenyl)propan-1-amine hydrochloride product page. [Link][1]
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PubChem. (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride compound summary. [Link][2]
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Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons. (General knowledge, not a direct link)[8]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link][19]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link][7]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link][9][10]
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Villalva-Monreal, F., et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(19), 6296. [Link][20]
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NC State University. Small Molecule X-ray Crystallography. [Link][22]
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Di Veroli, G. Y., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 87(23), 11764-11772. [Link][6]
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AbacipharmTech. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride product page. [Link][4]
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Seco, J. M., et al. (2004). A graphical method for the determination of the absolute configuration of chiral compounds by 1H NMR. Chemical Society Reviews, 33(6), 345-353. (General knowledge, not a direct link)[26]
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Tiritiris, I., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1851-1861. [Link][25]
-
SDS Manager. 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. [Link][27]
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Kumar, A., et al. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 8(2), 231-239. [Link][12]
-
Seedion. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride product page. [Link][5]
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An In-depth Technical Guide to the Molecular Weight of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Executive Summary
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine salt of significant interest within pharmaceutical research and development. As a key building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), a precise and verifiable understanding of its fundamental physicochemical properties is paramount. This guide provides a detailed examination of the compound's molecular weight, a critical parameter that underpins all stoichiometric calculations, analytical characterization, and formulation development. We will delve into the theoretical calculation of its molecular weight based on IUPAC standard atomic weights, discuss the distinction between the free base and its hydrochloride salt, and outline a self-validating analytical workflow for its empirical verification. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and authoritative understanding of this compound's core characteristics.
Chemical Identity and Physicochemical Properties
The subject of this guide is the hydrochloride salt of the S-enantiomer of 1-(2-Fluorophenyl)propan-1-amine. The formation of the hydrochloride salt is a common strategy in drug development to improve the solubility, stability, and handling properties of amine-containing compounds. The protonation of the basic amine group by hydrochloric acid results in an ionic compound with distinct properties from its neutral "free base" form.
The fundamental relationship between the free base and its hydrochloride salt is a simple acid-base reaction, which is crucial for understanding its chemistry and handling.
Caption: Conversion between the free base and hydrochloride salt.
A summary of the key physicochemical data for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is presented below.
| Property | Value | Source(s) |
| Chemical Name | (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride | |
| Synonyms | (S)-1-(2-Fluorophenyl)propylamine HCl | American Elements |
| Molecular Formula | C₉H₁₃ClFN | [1][2][3] |
| Calculated Molecular Weight | 189.66 g/mol | See Section 2 |
| CAS Number | 1310923-28-4 | [2] |
| Appearance | Typically a white to off-white solid/powder | General Knowledge |
| Parent Free Base Formula | C₉H₁₂FN | [4] |
| Parent Free Base MW | 153.20 g/mol | [4] |
Molecular Weight Determination: A First-Principles Approach
The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. For absolute accuracy in research and manufacturing, it is essential to use the standard atomic weights published by authoritative bodies such as the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is C₉H₁₃ClFN.[1][2][3]
The calculation is as follows, using the abridged standard atomic weights recommended by IUPAC.[5][6][7]
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 13 | 1.008 | 13.104 |
| Chlorine | Cl | 1 | 35.45 | 35.45 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Total | 189.658 |
Note: Atomic weights are subject to slight variations based on isotopic abundance. The values used here are the IUPAC standard values suitable for all chemical calculations.[8][9][10]
Rounding to two decimal places, the calculated molecular weight is 189.66 g/mol . This value is the cornerstone for all quantitative work, including:
-
Gravimetric Analysis: Converting mass to moles for reaction stoichiometry.
-
Solution Preparation: Creating solutions of precise molarity for assays and experiments.
-
Analytical Chemistry: Calculating expected mass-to-charge ratios (m/z) in mass spectrometry.
The Critical Role of Molecular Weight in Drug Development
In the pharmaceutical industry, the molecular weight of a compound is not merely a number; it is a critical parameter that influences a multitude of decisions and outcomes throughout the drug discovery and development pipeline.[11][12]
-
A-D-M-E Properties (Absorption, Distribution, Metabolism, Excretion): Molecular weight is a key determinant in Lipinski's Rule of Five, a guideline used to predict the oral bioavailability of a drug candidate.[11] Larger molecules often exhibit poorer membrane permeability and absorption.
-
Dosage Formulation: Accurate molecular weight is essential for calculating the amount of API required to achieve a specific dosage strength.[12] This is particularly crucial for potent compounds where small variations can lead to significant changes in efficacy or toxicity.
-
Regulatory Compliance: Submissions to regulatory bodies like the FDA require precise characterization of the drug substance, including an empirically confirmed molecular weight that matches the theoretical value. Any discrepancy must be rigorously investigated and explained.
Protocol: Identity and Purity Verification by HPLC-MS
To ensure the integrity of a research compound, its theoretical properties must be confirmed empirically. The following protocol outlines a self-validating system using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the identity, purity, and molecular weight of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This technique is standard for the analysis of chiral amines and their salts.[13][14]
4.1. Objective
To confirm the identity and assess the purity of a sample of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride by verifying its retention time, UV profile, and measured molecular mass.
4.2. Materials & Instrumentation
-
Sample: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
-
Instrumentation: HPLC system with UV detector and a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Chiral stationary phase column (e.g., Chiralpak series) suitable for amine separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
4.3. Step-by-Step Methodology
-
Standard Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 50.0 mL of the sample diluent to create a stock solution of ~100 µg/mL.
-
HPLC Method Setup:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
UV Detection: 254 nm and 261 nm
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Mass Spectrometer Method Setup:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50 - 300
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Analysis: Inject the prepared standard into the LC-MS system.
-
Data Processing & Validation:
-
Purity Assessment: Integrate the peak area of the main analyte peak in the UV chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identity Confirmation: Extract the mass spectrum from the main chromatographic peak.
-
Validation Check: The spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺. The free base (C₉H₁₂FN) has a molecular weight of 153.20 g/mol . Therefore, the expected m/z value is ~154.2. The hydrochloride salt dissociates in the ESI source, and the chloride ion is typically not observed in positive mode.
-
The entire workflow can be visualized as a logical progression from sample to validated result.
Sources
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(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride safety and hazards
An In-Depth Technical Guide to the Safety and Hazards of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
As Senior Application Scientist, it is my experience that a profound understanding of a compound's safety profile is not merely a regulatory hurdle but a fundamental prerequisite for innovative and responsible research. This guide is crafted to provide a comprehensive, scientifically grounded perspective on the safe handling and potential hazards of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Our approach moves beyond a simple recitation of safety data, delving into the causality behind the recommended protocols. This ensures that as researchers, you are not just following rules, but are empowered with the knowledge to make informed decisions, fostering a culture of safety and scientific excellence in your laboratories.
Chemical Identity and Physicochemical Properties
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine salt. A clear understanding of its basic properties is the first step in a robust safety assessment.
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-(2-fluorophenyl)propan-1-amine;hydrochloride | [1] |
| Synonyms | (S)-1-(2-Fluorophenyl)propan-1-amine HCl | [1] |
| CAS Number | 1310923-28-4 | [1][2][3] |
| Molecular Formula | C₉H₁₃ClFN | [1][3] |
| Molecular Weight | 189.66 g/mol | [1][3][4] |
| Appearance | Solid (form may vary) | [5] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |
Note on Isomers: It is critical to distinguish between enantiomers. This guide focuses on the (S)-enantiomer. The (R)-enantiomer is identified by CAS Number 1168139-44-3.[4][6] Always verify the specific isomer in use.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is classified as hazardous.
GHS Pictogram:
[7][8]Signal Word: Warning [1][6][7]
Hazard Statements:
-
H312: Harmful in contact with skin. [7]
The following diagram illustrates the logical flow of hazard identification leading to the assigned GHS classifications.
Caption: GHS Hazard Identification Workflow.
Toxicological Profile: A Mechanistic Perspective
The hazard statements for this compound are indicative of its potential to cause local and systemic toxicity. As a substituted phenylethylamine derivative, its reactivity is influenced by the amine group and the fluorine atom on the phenyl ring.
-
Irritation: The irritant properties (H315, H319, H335) are likely due to the amine hydrochloride salt's ability to interact with and disrupt cellular membranes in the skin, eyes, and respiratory tract.[6] This can lead to an inflammatory response characterized by redness, itching, and pain.[6]
-
Acute Toxicity: The acute toxicity (H302, H312, H332) suggests that the compound can be absorbed into the bloodstream following ingestion, skin contact, or inhalation, leading to systemic effects. While specific mechanistic data is limited, compounds of this class can interfere with neurological and cardiovascular functions.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and PPE) should always be considered.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[9][10]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE):
The following diagram outlines the mandatory PPE for handling this compound.
Caption: Mandatory Personal Protective Equipment (PPE).
Detailed PPE Protocol:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[12] Wash hands thoroughly after handling, even if gloves are worn.[6][10]
-
Eye/Face Protection: Use safety goggles that form a seal around the eyes.[12] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A laboratory coat must be worn and kept fastened.[12]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust is generated, an approved respirator must be used.[10]
Safe Handling, Storage, and Disposal
Handling Protocol:
-
Pre-Handling: Read and understand the Safety Data Sheet (SDS) before use. Ensure all necessary PPE is available and in good condition.
-
During Handling: Avoid contact with skin, eyes, and clothing.[6][11] Do not breathe dust.[10] Minimize dust generation and accumulation.[11] Use only in a chemical fume hood.[9]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[6][10] Decontaminate all work surfaces.
Storage:
-
Keep in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][11]
-
The recommended storage condition is often at room temperature, sealed to prevent moisture absorption.[1][3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][13]
-
Do not allow the product to enter drains or waterways.[6]
Emergency Procedures: A Validating System
In the event of an exposure or spill, a rapid and correct response is critical.
First-Aid Measures:
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. | [6][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6][11][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [6][11][13] |
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6]
-
Clean-up: Wearing full PPE, sweep up the solid material, avoiding dust generation.[11] Place in a suitable, closed container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
References
-
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. AbacipharmTech. [Link]
-
1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. SDS Manager. [Link]
-
(1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
1-(2-Fluorophenyl)propan-1-amine hydrochloride | CAS 1955554-65-0. American Elements. [Link]
-
1-(2-Fluorophenyl)propan-1-amine hydrochloride. American Elements. [Link]
-
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Seedion. [Link]
-
GHS Hazardous Chemical Information List. Safe Work Australia. [Link]
-
Methylamine Hydrochloride Material Safety Data Sheet. Cole-Parmer. [Link]
-
2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
(1S)-1-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-AMINE HYDROCHLORIDE. ChemUniverse. [Link]
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- 4. (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride | C9H13ClFN | CID 53484715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)propan-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS - Download & Subscribe for Updates [sdsmanager.com]
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An In-Depth Technical Guide to the Predicted Pharmacological Profile of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of the predicted pharmacological profile of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine whose specific biological activities are not yet extensively documented in publicly available scientific literature. Drawing upon established knowledge of structurally related fluorinated amphetamine analogs, this document synthesizes a predictive framework for its mechanism of action, pharmacodynamics, and potential psychoactive effects. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical profile but also detailed, field-proven experimental protocols for the empirical validation of the compound's properties. By presenting a robust set of methodologies, from in vitro receptor binding and neurotransmitter uptake assays to in vivo behavioral and neurochemical studies, this document serves as a foundational resource for the scientific investigation of this and similar novel psychoactive compounds.
Introduction and Statement of Limited Direct Data
This guide is structured to first present a predicted pharmacological profile based on a comparative analysis with these analogs. Subsequently, it provides a detailed compendium of experimental protocols that would be essential for the definitive characterization of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This dual approach is designed to offer immediate, actionable insights for researchers while underscoring the necessity of empirical validation for any novel compound.
Predicted Pharmacological Profile
Based on the pharmacology of related fluorinated amphetamines, (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is predicted to be a psychostimulant with primary activity as a monoamine transporter ligand.
Predicted Mechanism of Action
The primary mechanism of action is anticipated to be the inhibition of reuptake and/or the promotion of release of the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). This action is mediated through its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The ortho-position of the fluorine atom on the phenyl ring is expected to influence its potency and selectivity for these transporters compared to its meta- and para-substituted isomers.
Caption: General workflow for radioligand binding assays.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human DAT, NET, or SERT.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at a specific temperature and duration to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Filtration and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol determines the potency (IC50) of the test compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the respective transporters.
Step-by-Step Methodology:
-
Synaptosome or Cell Preparation:
-
Prepare synaptosomes from specific brain regions (e.g., striatum for DAT) of rodents or use cells expressing the transporters as in the binding assay.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Quantify the radioactivity retained by the synaptosomes or cells using a scintillation counter.
-
Determine the IC50 value for uptake inhibition by non-linear regression analysis.
-
In Vivo Assays
This technique measures the extracellular concentrations of neurotransmitters in the brain of a freely moving animal following administration of the test compound.
Step-by-Step Methodology:
-
Surgical Implantation:
-
Anesthetize a rodent (e.g., rat) and stereotaxically implant a microdialysis guide cannula into a target brain region (e.g., nucleus accumbens or striatum).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer the test compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples at regular intervals.
-
-
Neurochemical Analysis:
-
Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the post-injection neurotransmitter levels as a percentage of the baseline levels.
-
This assay evaluates the stimulant or depressant effects of the test compound on spontaneous movement in rodents.
Step-by-Step Methodology:
-
Habituation:
-
Habituate the animals (e.g., mice) to the locomotor activity chambers for a set period on consecutive days to reduce novelty-induced hyperactivity. [1]
-
-
Test Session:
-
Administer the test compound or vehicle to the animals.
-
Immediately place the animals in the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration using an automated tracking system.
-
-
Data Analysis:
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated group.
-
This behavioral paradigm assesses the subjective effects of a test compound by determining if it substitutes for a known drug of abuse (e.g., amphetamine) in trained animals.
Step-by-Step Methodology:
-
Training:
-
Train rats to press one of two levers for a food reward.
-
Establish discrimination by reinforcing presses on one lever after administration of a training drug (e.g., amphetamine) and the other lever after vehicle administration.
-
-
Substitution Test:
-
Once the rats have learned the discrimination, administer various doses of the test compound and observe which lever they press.
-
-
Data Analysis:
-
If the rats predominantly press the drug-associated lever, the test compound is said to fully substitute for the training drug, suggesting similar subjective effects.
-
Predicted Safety and Toxicology
The safety profile of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is unknown. However, based on its predicted mechanism of action as a psychostimulant, potential adverse effects may include cardiovascular effects (e.g., increased heart rate and blood pressure), hyperthermia, and neurotoxicity at high doses. Formal toxicological studies are necessary to establish its safety profile.
Conclusion
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a compound of interest for which direct pharmacological data is currently lacking. Based on its structural similarity to other fluorinated amphetamines, it is predicted to act as a monoamine reuptake inhibitor and/or releaser with psychostimulant properties. The experimental protocols detailed in this guide provide a comprehensive framework for the empirical investigation of its pharmacological profile. Such studies are essential to validate these predictions and to fully characterize the therapeutic potential and abuse liability of this novel compound.
References
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Portland VA Medical Center. Locomotor Activity Test SOP. [Link]
- Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics.
- Hollister, L. E., et al. (2025). Investigating the impact of fluorination on the locomotor and discriminative stimulus effects of amphetamine and methamphetamine analogs in mice and rats. UNT Health Science Center Fort Worth.
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Whitepaper: (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride: A Predictive Analysis and Methodological Framework for Investigating Potential Biological Activity
Executive Summary
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine whose biological activity is not well-documented in current scientific literature. Its structural similarity to known psychoactive compounds, particularly substituted amphetamines, strongly suggests a potential for activity within the central nervous system (CNS). This guide delineates a predictive pharmacological profile based on its key structural features: the amphetamine scaffold, the specific (S)-enantiomer configuration, and the ortho-positioning of a fluorine atom on the phenyl ring. We hypothesize that this compound primarily functions as a monoamine releasing agent, with potential selectivity for dopamine and norepinephrine transporters. To validate this hypothesis, this document provides a detailed, multi-stage experimental framework, including in-vitro transporter binding and functional assays, and in-vivo behavioral studies. This whitepaper is designed to serve as a foundational roadmap for researchers seeking to elucidate the pharmacological identity of this and similar novel psychoactive substances.
Introduction and Analysis of Molecular Structure
(S)-1-(2-Fluorophenyl)propan-1-amine is a structural analog of amphetamine. While extensive pharmacological data for this specific molecule is lacking, a detailed analysis of its constituent parts allows for the formation of a robust, testable hypothesis regarding its biological activity.
-
The Phenethylamine Core: The molecule is built upon a phenethylamine backbone, a core structure in many neuroactive compounds. The addition of an alpha-methyl group classifies it as a substituted amphetamine. This class is renowned for its interaction with monoamine transporters.
-
Significance of the (S)-Enantiomer: In the realm of substituted amphetamines, stereochemistry is a critical determinant of pharmacological activity. For dextroamphetamine, the (S)-enantiomer is significantly more potent as a CNS stimulant than its (R)-levo-enantiomer. It is therefore reasonable to predict that the (S)-enantiomer of 1-(2-fluorophenyl)propan-1-amine will be the more biologically active form.
-
Influence of 2-Fluoro Substitution: The substitution of a hydrogen atom with fluorine on the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's properties.[1] Fluorine's high electronegativity and lipophilicity can enhance passage across the blood-brain barrier, increase metabolic stability by blocking sites of oxidation, and alter binding affinity to protein targets.[1] Its position at the ortho- (2-) position distinguishes it from its better-known isomers, 3-fluoroamphetamine (3-FA) and 4-fluoroamphetamine (4-FA), which are known to have differing pharmacological profiles.[2]
-
Comparison to 2-Fluoroamphetamine (2-FA): The most closely related, well-described compound is 2-Fluoroamphetamine (2-FA), a positional isomer where the amine group is at the second position of the propane chain (1-(2-fluorophenyl)propan-2-amine).[1][3] 2-FA is a stimulant drug reported to have effects similar to dextroamphetamine, presumably acting as a releasing agent of dopamine and norepinephrine.[3][4][5] The shift of the amine group from the second to the first carbon in the subject compound is a significant structural alteration that could potentially modify its potency and selectivity at monoamine transporters.
Based on this structural analysis, we can postulate a primary mechanism of action.
Postulated Mechanism of Action: Monoamine Release
We hypothesize that (S)-1-(2-Fluorophenyl)propan-1-amine HCl acts as a monoamine transporter substrate and releasing agent. This mechanism, shared by classical amphetamines, involves the following steps:
-
Transporter Binding: The compound binds to the extracellular-facing conformation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and potentially the serotonin transporter (SERT).
-
Translocation: The compound is transported into the presynaptic neuron.
-
Vesicular Disruption & TAAR1 Activation: Inside the neuron, the compound disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations. It may also act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), which, through a cascade of phosphorylation events, promotes the reversal of transporter function.
-
Reverse Transport (Efflux): The accumulation of cytosolic monoamines and TAAR1-mediated signaling causes the monoamine transporters (DAT, NET, SERT) to reverse their direction of transport, releasing dopamine, norepinephrine, and/or serotonin from the neuron into the synaptic cleft.[4]
This proposed pathway forms the basis for the experimental validation strategy outlined below.
Caption: Experimental workflow for in-vitro characterization of monoamine transporter activity.
Experimental Protocols:
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.
-
Methodology:
-
Prepare cell membrane homogenates from cell lines stably expressing human DAT, NET, or SERT.
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) across a range of concentrations of the test compound.
-
Following incubation, separate bound from free radioligand via rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation. This provides a quantitative measure of binding affinity.
-
-
-
Synaptosomal Reuptake Inhibition Assays:
-
Objective: To measure the compound's potency for inhibiting neurotransmitter reuptake (IC₅₀).
-
Methodology:
-
Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Pre-incubate synaptosomes with various concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Terminate the uptake reaction by rapid filtration.
-
Analyze the amount of radiolabeled neurotransmitter taken up by the synaptosomes.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of neurotransmitter uptake.
-
-
-
Neurotransmitter Release Assays:
-
Objective: To confirm if the compound acts as a substrate/releaser (measuring EC₅₀) rather than just a blocker.
-
Methodology:
-
Use cell lines expressing the transporters or primary neuronal cultures.
-
Pre-load the cells with a radiolabeled neurotransmitter.
-
Wash the cells to remove extracellular neurotransmitter.
-
Apply various concentrations of the test compound and measure the amount of radiolabeled neurotransmitter released into the supernatant over time.
-
Determine the EC₅₀ value, the concentration that produces 50% of the maximal release effect.
-
-
Data Presentation and Interpretation:
The quantitative data from these assays should be summarized as follows:
| Target | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC₅₀, nM) | Neurotransmitter Release (EC₅₀, nM) |
| DAT | Experimental Value | Experimental Value | Experimental Value |
| NET | Experimental Value | Experimental Value | Experimental Value |
| SERT | Experimental Value | Experimental Value | Experimental Value |
A potent releaser will exhibit low nanomolar EC₅₀ values. A significant discrepancy between IC₅₀ and EC₅₀ values can help differentiate between a pure reuptake inhibitor (low IC₅₀, high or no EC₅₀) and a releasing agent (low IC₅₀ and low EC₅₀).
Part 2: In-Vivo Behavioral Pharmacology
Should the in-vitro data confirm potent activity at DAT and/or NET, the next logical step is to assess for stimulant-like effects in a preclinical model.
Experimental Protocol: Open-Field Locomotor Activity Assay
-
Objective: To assess whether the compound produces hyperlocomotion, a hallmark of CNS stimulants.
-
Methodology:
-
Subjects: Male Swiss-Webster mice or Sprague-Dawley rats.
-
Apparatus: A square open-field arena equipped with infrared photobeams to automatically track movement.
-
Procedure: a. Habituate animals to the testing room for at least 60 minutes. b. Administer the test compound or vehicle control via a relevant route (e.g., intraperitoneal, i.p., or oral, p.o.). A dose-response curve should be established (e.g., 0.1, 1, 5, 10 mg/kg). c. Immediately after injection, place the animal in the center of the open-field arena. d. Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.
-
-
Data Analysis: Analyze the total distance traveled using ANOVA. A significant increase in locomotion compared to the vehicle group would support a stimulant effect. This in-vivo data provides a physiological correlate to the in-vitro findings. Based on data for 2-FA, which has an ED₅₀ of 1.6 mg/kg for locomotor activity in mice, a similar potency might be expected. [6]
Future Directions: ADME/Tox and Therapeutic Potential
A complete profile would necessitate further investigation into the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicological profile. Early assessment of metabolic stability in liver microsomes and potential for off-target effects (e.g., hERG channel binding) is crucial for any compound considered for further development.
Given its predicted profile as a dopamine/norepinephrine releasing agent, potential therapeutic applications could theoretically lie in areas where enhanced catecholaminergic neurotransmission is desired, such as ADHD or narcolepsy. However, the abuse potential would also be a significant concern, as is the case for all amphetamine-like stimulants. [3]
Conclusion
While (S)-1-(2-fluorophenyl)propan-1-amine hydrochloride remains a largely uncharacterized molecule, its structure provides a strong basis for predicting its biological activity. The hypothesis that it functions as a CNS stimulant via monoamine release is both scientifically sound and experimentally testable. The multi-part research framework detailed in this guide—progressing from in-vitro molecular target engagement to in-vivo behavioral outcomes—offers a comprehensive and robust strategy for elucidating its pharmacological profile. This systematic approach is essential for transforming a novel chemical entity into a well-understood pharmacological tool or potential therapeutic lead.
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Wikipedia. 2-Fluoroamphetamine. [Link]
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KnowDrugs. 2-FA. [Link]
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PsychonautWiki. 2-FA. [Link]
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Tripsitter. 2-FA (2-Fluoroamphetamine): Research Chemical Analysis. [Link]
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TripSit.Me. 2-fluoroamphetamine, 2-fmp, 2fa. [Link]
-
Buy 2-Fluoroamphetamine | 1716-60-5. Chemical Reactions. [Link]
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(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride solubility data
An In-depth Technical Guide to the Solubility of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is an organic compound of interest in pharmaceutical research. A fundamental understanding of its physicochemical properties, particularly aqueous and solvent solubility, is a critical prerequisite for its development as a potential therapeutic agent. Solubility dictates the formulation strategies, bioavailability, and overall viability of a drug candidate.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this amine hydrochloride salt. While specific quantitative solubility data for this compound is not widely published, we present a robust, standardized protocol for its experimental determination, enabling researchers to generate reliable and reproducible data. This document details the underlying principles, a step-by-step experimental workflow, requisite analytical methodologies, and key factors that influence the solubility of amine salts, thereby serving as a foundational resource for formulation and development activities.
Introduction and Physicochemical Context
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of failure.[3][4] An estimated 70% to 80% of drug candidates in the development pipeline are classified as poorly soluble molecules.[4] (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, as an amine salt, is rationally designed to improve upon the potential poor water solubility of its free base form. The formation of a hydrochloride salt by reacting an amine functional group with hydrochloric acid is a common and effective strategy to enhance water solubility and, consequently, bioavailability.[5] Understanding the precise solubility limits of this salt form is therefore not merely an academic exercise but a crucial step in preclinical and formulation development.[2]
Compound Profile
-
IUPAC Name: (1S)-1-(2-fluorophenyl)propan-1-amine;hydrochloride
-
CAS Number: 1310923-28-4[6]
-
Molecular Formula: C₉H₁₃ClFN[7]
-
Chemical Structure:
As a hydrochloride salt of a primary amine, this compound is an ionic, polar molecule. This structure suggests a higher affinity for polar protic solvents, such as water, methanol, and ethanol, where ion-dipole interactions and hydrogen bonding can effectively solvate the molecule.[9] Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents like hexane or toluene.[9]
Standardized Protocol for Experimental Solubility Determination
The most widely accepted and robust method for determining equilibrium solubility is the isothermal shake-flask method.[9] This technique measures the concentration of a solute in a saturated solution at a constant temperature after a state of equilibrium has been reached. The following protocol provides a self-validating framework for generating high-quality solubility data.
Materials and Equipment
-
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (purity >99%)
-
Analytical grade solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, etc.)
-
Thermostatic shaker bath or incubator capable of maintaining a constant temperature (e.g., 25 °C and 37 °C)
-
Calibrated analytical balance
-
Scintillation vials or sealed flasks
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
Experimental Workflow Diagram
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Step-by-Step Methodology
-
Preparation of Solutions: Add an excess amount of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride to a series of vials, each containing a precisely known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[9]
-
Expert Insight: A preliminary experiment should be conducted to determine the time required to reach equilibrium. This is done by sampling the supernatant at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant. This validates the chosen equilibration time.
-
-
Phase Separation and Sampling: Once equilibrium is achieved, remove the vials and allow the undissolved solid to settle for a short period. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.
-
Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Expert Insight: Adsorption of the compound to the filter membrane can be a source of error. It is good practice to discard the first portion of the filtrate (e.g., 250 µL) to saturate any binding sites on the filter before collecting the sample for analysis.
-
-
Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method. Quantify the concentration of the diluted sample using a fully validated analytical method, such as HPLC-UV.[9]
-
Data Analysis: Calculate the solubility of the compound in the original solvent, remembering to account for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.
Analytical Methodologies for Quantification
Accurate quantification is the cornerstone of a reliable solubility measurement. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its specificity, sensitivity, and versatility.[10]
RP-HPLC Method Development Outline
A reverse-phase HPLC (RP-HPLC) method is generally suitable for an amine salt.
-
Column: A C18 column (e.g., Inertsil ODS-3) is a common starting point.[11]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). For an amine salt, a slightly acidic mobile phase (e.g., pH 3.2 using orthophosphoric acid) can improve peak shape by ensuring the analyte remains in its protonated form.[11]
-
Detection: A UV-Vis detector set to a wavelength of maximum absorbance for the compound (e.g., 220 nm or determined by a UV scan).[11]
-
Validation: The method must be validated according to ICH guidelines (Q2A, Q2B) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11] Linearity is typically established with a correlation coefficient (r²) of ≥ 0.999.[10]
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.
Table 1: Template for Solubility Data of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Deionized Water | 25 | [Experimental Value] | [Experimental Value] |
| Deionized Water | 37 | [Experimental Value] | [Experimental Value] |
| 0.1 N HCl | 25 | [Experimental Value] | [Experimental Value] |
| PBS (pH 7.4) | 37 | [Experimental Value] | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] |
| Methanol | 25 | [Experimental Value] | [Experimental Value] |
Key Factors Influencing Solubility
The solubility of an amine hydrochloride salt is not a fixed value but is influenced by several environmental and physicochemical factors.
Caption: Key Factors Influencing the Solubility of Amine Hydrochloride Salts.
-
pH: The pH of the aqueous medium is a critical determinant. The solubility of an amine salt can decrease at low pH due to the common ion effect , where an excess of chloride ions from the acidic medium (e.g., HCl) shifts the dissolution equilibrium to the left, favoring the solid state.[12]
-
Temperature: For most salts, solubility increases with temperature as the dissolution process is often endothermic. Determining solubility at different temperatures is crucial for understanding the thermodynamics of the system.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is vital to characterize the solid form used in solubility studies.
-
Solvent Properties: As discussed, polar protic solvents are generally better at solubilizing ionic salts compared to nonpolar aprotic solvents.
Conclusion
While specific public solubility data for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is limited, this guide provides the authoritative framework for its determination. By employing the standardized isothermal shake-flask protocol coupled with a validated HPLC method for quantification, researchers can generate the reliable and reproducible data essential for informed decision-making in the drug development process. A thorough understanding of solubility and the factors that influence it is paramount for advancing any compound from a laboratory curiosity to a potential therapeutic reality.[1][2]
References
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(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride storage conditions
An In-depth Technical Guide to the Optimal Storage of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
For researchers, scientists, and drug development professionals, ensuring the stability and purity of chemical reagents is paramount. This guide provides a detailed analysis of the optimal storage conditions for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS No. 1075715-56-8), a key chiral building block in pharmaceutical synthesis. Adherence to these guidelines is critical for preserving the compound's integrity, ensuring experimental reproducibility, and maintaining a safe laboratory environment.
Core Principles of Chemical Stability
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a salt of a primary amine. Its stability is influenced by its physical state (solid), its hygroscopicity, and its susceptibility to oxidation and light-induced degradation. The hydrochloride form offers enhanced stability compared to the free base, but specific precautions are still necessary for long-term storage.
Recommended Storage Conditions: A Quantitative Overview
To prevent degradation and maintain the compound's purity, the following conditions are recommended. These are based on information from safety data sheets (SDS) and best practices for analogous chemical structures.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (Short-term) | Provides sufficient stability for routine use. |
| Cool, Dry Place (Long-term)[1][2] | Minimizes the rate of potential degradation reactions. | |
| -20°C (Extended Long-term) | While not explicitly stated for this compound, it is a common practice for long-term storage of valuable reagents to further reduce degradation kinetics[3]. | |
| Atmosphere | Tightly sealed container[1][2][4] | Prevents exposure to atmospheric moisture and oxygen. |
| Inert Gas (e.g., Argon, Nitrogen) | For long-term storage or for material that will be used in sensitive applications, an inert atmosphere minimizes oxidation and moisture-related degradation[5][6]. | |
| Light | Store in a dark place[1] | Protects against potential photolytic degradation. |
| Incompatibilities | Strong oxidizing agents[1][2][6] | To prevent exothermic and potentially hazardous reactions. |
| Moisture[6] | The compound is potentially hygroscopic. |
The "Why": Deconstructing the Storage Recommendations
Understanding the chemical reasoning behind storage protocols empowers researchers to make informed decisions. The stability of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is primarily dictated by its amine hydrochloride and fluorinated aromatic moieties.
The Role of the Amine Hydrochloride
Primary amine hydrochlorides are generally stable solids. However, they can be susceptible to degradation through a few key pathways:
-
Hygroscopicity : Amine salts can absorb moisture from the air[6]. This can lead to physical changes in the solid (caking) and can also facilitate degradation by providing a medium for reactions.
-
Oxidation : While the hydrochloride salt is less prone to oxidation than the free base, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal contaminants, can lead to the formation of impurities.
-
Thermal Decomposition : At elevated temperatures, the compound can decompose, releasing hazardous gases such as hydrogen chloride, nitrogen oxides, and hydrogen fluoride[2].
The Influence of the Fluorophenyl Group
The carbon-fluorine bond is exceptionally strong, which generally imparts high metabolic and chemical stability to fluorinated pharmaceuticals and intermediates[7][8]. However, this does not render the molecule inert.
Experimental Protocols for Handling and Storage
Adherence to standardized protocols is essential for maintaining the integrity of the compound.
Protocol for Aliquoting and Short-Term Storage
-
Environment : Perform all manipulations in a controlled environment, preferably in a fume hood with low humidity.
-
Inert Atmosphere : For sensitive applications, use a glove box or glove bag flushed with an inert gas like argon or nitrogen.
-
Weighing : Quickly weigh the desired amount of the compound and place it into a pre-labeled, clean, and dry vial.
-
Sealing : Tightly cap the vial. For added protection, wrap the cap with parafilm.
-
Storage : Store the aliquot in a desiccator at room temperature, away from direct light.
Protocol for Long-Term Storage
-
Container : Use a high-quality amber glass vial with a PTFE-lined cap.
-
Inerting : Place the vial containing the compound in a larger container or a vacuum desiccator.
-
Purge and Fill : Evacuate the container and backfill with a dry, inert gas (e.g., argon). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Sealing : Tightly seal the primary vial and the secondary container.
-
Storage : Place the sealed container in a cool, dry, and dark location, such as a designated cabinet or a refrigerator/freezer rated for chemical storage.
Conclusion
The chemical integrity of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is best maintained by strict adherence to appropriate storage conditions. By controlling temperature, atmosphere, and light exposure, and by avoiding contact with incompatible materials, researchers can ensure the compound's purity and stability over time. Implementing these protocols will lead to more reliable and reproducible results in research and development endeavors.
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Key Organics Limited. (2019). 1-(2-Fluorophenyl)propan-1-amine hydrochloride Safety Data Sheet. Retrieved from sdsmanager.com.[9]
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TCI AMERICA. (2018). Safety Data Sheet. Retrieved from tcichemicals.com.[1]
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AK Scientific, Inc. Safety Data Sheet (United States) (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from aksci.com.[2]
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Achmem. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from achmem.com.[10]
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Fisher Scientific. (2010). Safety Data Sheet. Retrieved from fishersci.com.[5]
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Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from coleparmer.com.[6]
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MedChemExpress. (2025). 2-Phenylpropan-1-amine hydrochloride-SDS. Retrieved from medchemexpress.com.[4]
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Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Retrieved from hyphadiscovery.co.uk/blogs/.[12]
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A Senior Application Scientist's Technical Guide to (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride: From Sourcing to Quality Verification
Abstract
This guide provides an in-depth technical overview of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS No: 1310923-28-4, 1075715-56-8), a critical chiral building block for researchers, scientists, and professionals in drug development. We move beyond a simple catalog of facts to deliver field-proven insights into supplier selection, rigorous analytical verification, and safe handling protocols. This document outlines detailed methodologies for identity confirmation via NMR and Mass Spectrometry, and crucially, for assessing chemical and enantiomeric purity using High-Performance Liquid Chromatography (HPLC). The protocols described herein are designed as self-validating systems to ensure the integrity of starting materials, a cornerstone of reproducible and successful research.
Introduction: The Significance of a Chiral Intermediate
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral primary amine that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structure, featuring a fluorine-substituted phenyl ring, imparts unique electronic properties that can enhance metabolic stability or binding affinity in target molecules.[1]
The "S" designation denotes a specific three-dimensional arrangement (stereoisomer) at the chiral center. In drug development, different enantiomers of a chiral molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2] Therefore, sourcing the correct enantiomer with high chiral purity is not merely a matter of quality but a fundamental prerequisite for valid scientific outcomes. This guide provides the necessary framework to procure and validate this critical reagent with confidence.
Figure 1: Chemical Structure of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Caption: Structure of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
Sourcing & Procurement: A Curated List of Suppliers
The selection of a supplier is the first critical control point. Reputable suppliers provide comprehensive documentation, including a Certificate of Analysis (CoA) detailing purity and analytical methods used, and a Safety Data Sheet (SDS). While price is a factor, prioritizing suppliers who offer high purity (typically ≥98%) and transparent data is essential for research applications.
Below is a comparative table of representative suppliers. Note that product availability and specifications can change. Researchers should always verify details directly with the supplier.
| Supplier | Product Number (Example) | Purity (Typical) | CAS Number | Notes |
| AbacipharmTech | AB17676 | ≥98% | 1310923-28-4 | Specializes in building blocks for R&D.[3] |
| AK Scientific, Inc. | 3611DL (R-enantiomer) | 95% | 1168139-44-3 | Provides clear specifications and SDS. Note this example is for the R-enantiomer, highlighting the need to verify stereochemistry.[4][5] |
| ChemScene | CS-0196741 (related) | ≥95% | 1391435-53-2 | Offers a range of chiral building blocks.[6] |
| Seedion | S848388 | 98% | 1310923-28-4 | Provides various pack sizes for research needs.[7] |
| American Elements | N/A | High Purity Grades | 1955554-65-0 | Supplies materials for research and commercial scale, can produce to custom specifications.[8] |
| BLDpharm | N/A | ≥98% | 2891580-96-2 (related trifluoro-) | Offers a wide range of fluorinated amine analogs.[9] |
Quality Control Workflow: A Framework for Verification
Upon receipt of the material, a systematic verification process is paramount. Simply relying on the supplier's CoA is insufficient for rigorous drug development programs. The following workflow ensures the material's identity, purity, and stereochemical integrity.
Figure 2: Quality Control & Verification Workflow
Caption: Step-by-step workflow for verifying the quality of incoming starting material.
Analytical Verification Protocols
Identity Confirmation: Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation. Samples should be dissolved in a deuterated solvent like DMSO-d₆ or D₂O.
-
¹H NMR (Proton NMR): The spectrum provides information on the number and environment of protons.[10] The interaction between the fluorine atom and nearby protons will result in characteristic splitting patterns.[11][12]
-
Aromatic Region (~7.2-7.8 ppm): Expect complex multiplets for the 4 protons on the fluorophenyl ring due to proton-proton and proton-fluorine coupling.
-
Methine Proton (-CH(NH₂)-) (~4.5-5.0 ppm): A multiplet, coupled to the adjacent methylene protons.
-
Amine Protons (-NH₃⁺) (~8.5-9.5 ppm, broad): A broad singlet, which is exchangeable with D₂O. Adding a drop of D₂O to the NMR tube will cause this signal to disappear, confirming its identity.[10]
-
Methylene Protons (-CH₂-CH₃) (~1.8-2.2 ppm): A multiplet (quintet or more complex) due to coupling with both the methine and methyl protons.
-
Methyl Protons (-CH₃) (~0.8-1.2 ppm): A triplet, coupled to the adjacent methylene protons.
-
-
¹³C NMR (Carbon NMR): Confirms the carbon skeleton. The carbon attached to the fluorine will show a large one-bond coupling (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings (²JCF, ³JCF), providing definitive evidence for the fluorine's position.[11][12][13]
B. Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the molecular weight. The compound should show a prominent ion corresponding to the free amine [M+H]⁺ at approximately m/z 154.08.
Purity Assessment: Chromatographic Methods
A. Achiral HPLC for Chemical Purity
A standard reversed-phase HPLC method can determine the presence of non-chiral impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.
B. Chiral HPLC for Enantiomeric Purity (Critical)
This is the definitive test to ensure the material is the correct (S)-enantiomer and to quantify the amount of the undesired (R)-enantiomer. The separation of chiral amines is a well-established technique.[14] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.[2][15]
Rationale for Method Design:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose like CHIRALPAK® AD or CHIRALCEL® OD) create a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities, allowing for their separation.[2][14]
-
Mobile Phase: Normal-phase (e.g., Hexane/Ethanol) or polar organic mode (e.g., Acetonitrile/Methanol) is typically used.[16]
-
Additives: Basic amines like triethylamine (TEA) or diethylamine (DEA) are added to the mobile phase (typically 0.1-0.2%).[15][16] This is crucial for achieving good peak shape and preventing peak tailing by masking residual acidic silanol groups on the silica surface of the column packing, which can non-specifically interact with the basic amine analyte.[2] Acidic additives like trifluoroacetic acid (TFA) can also be used in combination to form an ion pair that aids separation.[16]
Detailed Protocol for Chiral HPLC:
-
Column Selection: CHIRALPAK AD-H (4.6 x 250 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase Preparation: Prepare a solution of Hexane and Ethanol in an 80:20 (v/v) ratio. Add Triethylamine (TEA) to a final concentration of 0.2% (v/v). Filter and degas the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
System Suitability: Inject a racemic (50:50 mixture of R and S) standard if available to confirm that the system can separate the two enantiomers with a resolution (Rs) of >1.5.
-
Data Analysis: Inject the sample. The enantiomeric excess (ee%) is calculated from the peak areas of the S-enantiomer (Aₛ) and the R-enantiomer (Aᵣ) using the formula: ee% = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100
-
Acceptance Criteria: For most applications, an enantiomeric excess of ≥99% is required.
Safety, Handling, and Storage
Professionals must always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.[17][18]
-
Hazards: The compound is typically classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][19][20]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[21] Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][22]
-
Handling: Avoid creating dust.[22] Use spark-proof tools and ensure equipment is grounded to prevent static discharge.[21] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4] Long-term storage at 2-8°C is often recommended to ensure stability.[6][19]
Conclusion
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is more than just a catalog chemical; it is a precision tool for the synthesis of novel therapeutics. Its utility is directly tied to its chemical and, most importantly, its enantiomeric purity. By implementing a rigorous workflow that combines diligent supplier selection with multi-technique analytical verification—spanning NMR, MS, and chiral HPLC—researchers can establish a foundation of quality and integrity. This diligent approach mitigates risk, ensures the validity of experimental outcomes, and ultimately accelerates the path of drug discovery and development.
References
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American Elements. 1-(2-Fluorophenyl)propan-1-amine hydrochloride | CAS 1955554-65-0. [Link]
-
Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(21), 5190. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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SDS Manager. 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS by Key Organics Limited. [Link]
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Patel, K., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). [Link]
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KISHIDA CHEMICAL CO., LTD. 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride Safety Data Sheet. [Link]
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ChemSupply. (s)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride. [Link]
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ChemUniverse. (1S)-1-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-AMINE HYDROCHLORIDE. [Link]
-
Seedion. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]
-
Shabir, G. A. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 22(5). [Link]
-
MySkinRecipes. (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl. [Link]
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Science.gov. chiral hplc method: Topics. [Link]
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AbacipharmTech. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]
-
PubChem. (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. [Link]
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Rojkiewicz, M., et al. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives... Forensic Toxicology, 36, 141–150. [Link]
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Doc Brown's Chemistry. H-1 NMR spectrum of propylamine. [Link]
-
National Institutes of Health (NIH). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template.... [Link]
-
ResearchGate. NMR and X-ray structural study of saturated (p-chlorophenyl)- pyrrolo[1,2-a][4][8]benzoxazin-1-ones.... [Link]
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Methodological & Application
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
An Application Guide for the Asymmetric Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
Chiral amines are fundamental structural motifs present in over 80% of all drugs and clinical candidates.[1] Their stereochemistry is often critical for therapeutic efficacy, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. (S)-1-(2-Fluorophenyl)propan-1-amine is a key chiral building block, valued for the unique electronic properties imparted by the ortho-fluorine substituent, which can enhance metabolic stability and binding affinity in target molecules.[2]
This document provides a comprehensive, field-tested guide for the asymmetric synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. The strategy detailed herein is a robust, two-stage process commencing with the synthesis of the prochiral ketone precursor, 1-(2-fluorophenyl)propan-1-one, followed by a highly diastereoselective reductive amination using a chiral sulfinamide auxiliary. This approach is selected for its reliability, scalability, and high degree of stereochemical control, making it suitable for both academic research and process development environments.
Overall Synthetic Strategy
The synthesis is logically divided into three primary stages: (I) formation of the prochiral ketone, (II) asymmetric induction and reduction to the chiral amine, and (III) conversion to the stable hydrochloride salt for isolation and storage. This multi-step process ensures high purity and enantiomeric excess in the final product.
Caption: Overall workflow for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine HCl.
Part I: Synthesis of Prochiral Ketone 1-(2-Fluorophenyl)propan-1-one
Principle of Synthesis: Friedel-Crafts Acylation
The synthesis of the ketone precursor is achieved via a Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, propionyl chloride is activated by a Lewis acid catalyst, aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring, primarily at the para position due to steric hindrance and the directing effect of the fluorine atom, but with sufficient ortho-product formation for this synthesis. The ortho-isomer is then separated for the subsequent step.
Experimental Protocol: 1-(2-Fluorophenyl)propan-1-one
-
Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber with NaOH solution), add anhydrous aluminum chloride (1.2 eq).
-
Solvent & Reagent Addition: Add anhydrous dichloromethane (DCM, 200 mL) to the flask and cool the suspension to 0 °C in an ice bath. Add fluorobenzene (1.0 eq) to the dropping funnel and add it to the stirred suspension over 15 minutes.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully quench the reaction by pouring it onto crushed ice (~300 g) with vigorous stirring.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 100 mL). Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil contains a mixture of ortho and para isomers. Purify by flash column chromatography or fractional distillation under reduced pressure to isolate the desired 1-(2-fluorophenyl)propan-1-one.
| Reagent | Molar Eq. | Mol | Mass / Volume | MW ( g/mol ) |
| Fluorobenzene | 1.0 | 0.20 | 19.2 g (18.3 mL) | 96.10 |
| Propionyl Chloride | 1.1 | 0.22 | 20.4 g (18.7 mL) | 92.52 |
| Aluminum Chloride | 1.2 | 0.24 | 32.0 g | 133.34 |
| Dichloromethane | - | - | 200 mL | - |
Part II: Asymmetric Synthesis of the Chiral Amine
Principle of Synthesis: Diastereoselective Reductive Amination
This stage is the core of the asymmetric synthesis. It leverages the well-established Ellman tert-butanesulfinamide chemistry to achieve high stereocontrol.[1]
-
Iminogenesis: The prochiral ketone condenses with (S)-(-)-tert-butanesulfinamide. This reaction is typically catalyzed by a mild Lewis acid like Ti(OEt)₄, which facilitates dehydration to form an N-sulfinyl imine intermediate.
-
Diastereoselective Reduction: The C=N bond of the imine is then reduced. The bulky tert-butyl group on the chiral sulfinyl auxiliary effectively shields one face of the imine. A hydride reducing agent, such as sodium triacetoxyborohydride, will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[3][4] Sodium triacetoxyborohydride is an ideal choice as it is a mild reducing agent that tolerates many functional groups and does not reduce the starting ketone.[4]
Caption: Mechanism of Asymmetric Reductive Amination.
Experimental Protocol: (S,S)-N-(tert-Butanesulfinyl)-1-(2-fluorophenyl)propan-1-amine
-
Setup: In a flame-dried 500 mL round-bottom flask under an argon atmosphere, combine 1-(2-fluorophenyl)propan-1-one (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.05 eq).
-
Solvent & Catalyst: Add anhydrous THF (250 mL) followed by titanium(IV) ethoxide (2.0 eq).
-
Iminogenesis: Heat the mixture to reflux (approx. 65 °C) and stir for 8-12 hours. Monitor the formation of the imine by TLC or ¹H NMR.
-
Reduction: Cool the reaction mixture to -40 °C (acetonitrile/dry ice bath). In a separate flask, dissolve sodium triacetoxyborohydride (1.5 eq) in anhydrous THF (100 mL) and add this solution slowly to the reaction mixture over 30 minutes, keeping the internal temperature below -35 °C.
-
Reaction: Stir the reaction at -40 °C for 6 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL).
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with ethyl acetate. Combine the filtrate and washings, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure diastereomeric product.
| Reagent | Molar Eq. | Mol | Mass / Volume | MW ( g/mol ) |
| 1-(2-Fluorophenyl)propan-1-one | 1.0 | 0.10 | 15.2 g | 152.18 |
| (S)-(-)-tert-Butanesulfinamide | 1.05 | 0.105 | 12.7 g | 121.22 |
| Titanium(IV) Ethoxide | 2.0 | 0.20 | 45.6 g (44.3 mL) | 228.10 |
| Sodium Triacetoxyborohydride | 1.5 | 0.15 | 31.8 g | 211.94 |
| Tetrahydrofuran (THF) | - | - | 350 mL | - |
Part III: Final Deprotection and Salt Formation
Principle of Synthesis: Acidic Cleavage
The final step involves the removal of the chiral auxiliary and the formation of the hydrochloride salt. A strong acid, such as hydrochloric acid, readily cleaves the N-S bond of the sulfinamide. Using a solution of HCl in a solvent like dioxane or methanol allows for the simultaneous cleavage and precipitation of the desired amine as its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free amine.
Experimental Protocol: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
-
Setup: Dissolve the purified (S,S)-N-(tert-Butanesulfinyl) adduct (1.0 eq) in methanol (100 mL) in a 250 mL round-bottom flask.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 4 M solution of HCl in 1,4-dioxane (2.5 eq) dropwise.
-
Precipitation: A white precipitate should form upon addition of the acid. Stir the resulting slurry at 0 °C for 30 minutes, and then at room temperature for an additional 1 hour.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove the cleaved sulfinamide byproduct and any residual solvent.
-
Drying: Dry the white solid under high vacuum to a constant weight to yield the final product, (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
Analytical Characterization
The identity, purity, and stereochemical integrity of the final product should be confirmed by a suite of analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the compound, determined by DSC |
| ¹H NMR (400 MHz, DMSO-d₆) | Expected peaks for aromatic, methine, methylene, and methyl protons. The amine protons will appear as a broad singlet.[5] |
| ¹³C NMR (101 MHz, DMSO-d₆) | Characteristic signals for all unique carbon atoms. C-F coupling will be observable.[6] |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | A single resonance corresponding to the fluorine atom on the aromatic ring. |
| Chiral HPLC | Baseline separation of (S) and (R) enantiomers on a suitable chiral column (e.g., Chiralpak AD-H) to determine enantiomeric excess (ee%). |
| Mass Spectrometry (ESI+) | Calculated m/z for the free amine [C₉H₁₂FN+H]⁺. |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment (glovebox or under inert atmosphere).
-
Propionyl Chloride: Corrosive and lachrymatory. Handle with care in a fume hood.
-
Titanium(IV) Ethoxide: Moisture-sensitive. Handle under an inert atmosphere.
-
Sodium Triacetoxyborohydride (STAB): Water-reactive; contact with water or moisture can release flammable gases.[7][8] It is also an irritant.[9] Store in a dry, inert atmosphere and handle with care to avoid dust inhalation.[7][10][11]
-
Hydrochloric Acid (in Dioxane/Methanol): Highly corrosive. Avoid inhalation of vapors.
References
-
Shin, H. J., & Kim, B. G. (2001). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. Available at: [Link]
-
Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride. Available at: [Link]
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ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. Available at: [Link]
- Various Authors. Recent advances in the asymmetric reduction of imines by recycled catalyst systems.
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ResearchGate. Examples of asymmetric reductive aminations catalyzed by chiral.... Available at: [Link]
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The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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PrepChem.com. Synthesis of 2-(4-fluorophenyl)-2-(n-butoxy)-propan-1-ol. Available at: [Link]
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JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
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Chemistry LibreTexts. (2019). Preparation of Amines via Reductive Amination. Available at: [Link]
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Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]
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American Elements. 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Available at: [Link]
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CORE. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives. Available at: [Link]
-
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PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Available at: [Link]
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-
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Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids using (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride as a chiral resolving agent for racemic carboxylic acids. The document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. It elucidates the underlying principles of diastereomeric salt formation, offers step-by-step experimental procedures, and presents data to support the effective separation of enantiomers.
Introduction: The Imperative of Enantiomeric Purity
In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit markedly different pharmacological, metabolic, and toxicological profiles.[1] While one enantiomer may be responsible for the desired therapeutic effect, its counterpart could be inactive or, in some cases, contribute to adverse effects. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs.
Classical resolution via diastereomeric salt formation remains a robust, scalable, and economically viable method for separating enantiomers, especially at the industrial level.[2] This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[3][4] Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which can be exploited for their separation through methods like fractional crystallization.[3][5]
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its structural features, including the primary amine for salt formation and the defined stereocenter, enable the formation of diastereomeric salts with distinct crystalline properties.
Principle of Chiral Resolution: A Tale of Two Salts
The fundamental principle behind this resolution technique is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. When a racemic carboxylic acid, denoted as (R/S)-Acid, is treated with an enantiomerically pure chiral amine, such as (S)-1-(2-Fluorophenyl)propan-1-amine, two diastereomeric salts are formed:
-
(R)-Acid • (S)-Amine
-
(S)-Acid • (S)-Amine
These two salts, not being mirror images of each other, will have different crystal lattice energies and, therefore, different solubilities in a given solvent system.[5] This disparity in solubility is the cornerstone of the separation. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one diastereomeric salt will preferentially crystallize out of the solution while the other remains in the mother liquor.[5]
Once the less soluble diastereomeric salt is isolated by filtration, the enantiomerically pure carboxylic acid can be recovered by treating the salt with a strong acid to break the ionic bond. Similarly, the resolving agent can be recovered from both the crystallized salt and the mother liquor for potential reuse, enhancing the economic feasibility of the process.
Diagram 1: General Workflow of Chiral Resolution
This diagram illustrates the cyclical process of chiral resolution, from the initial racemic mixture to the separation and recovery of the desired enantiomer and the resolving agent.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Applications and Scope
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is particularly effective for the resolution of racemic carboxylic acids, a common functional group in active pharmaceutical ingredients (APIs). A notable class of compounds that can be resolved using this methodology are the 2-arylpropionic acids, also known as "profens," which are a major group of non-steroidal anti-inflammatory drugs (NSAIDs).[6] For many profens, the (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is less active.[7]
| Racemic Carboxylic Acid (Example) | Resolving Agent | Typical Solvents | Expected Outcome |
| Ibuprofen | (S)-1-(2-Fluorophenyl)propan-1-amine | Ethanol, Methanol, Isopropanol, Acetonitrile, or mixtures with water | Preferential crystallization of one diastereomeric salt. |
| Naproxen | (S)-1-(2-Fluorophenyl)propan-1-amine | Ethanol/Water mixtures, Toluene | Isolation of the corresponding diastereomeric salt of (S)-Naproxen.[6][8] |
| Ketoprofen | (S)-1-(2-Fluorophenyl)propan-1-amine | Alcohols, Acetone | Formation and separation of diastereomeric salts. |
| Flurbiprofen | (S)-1-(2-Fluorophenyl)propan-1-amine | Alcohols, Ethyl Acetate | Resolution through fractional crystallization. |
Note: The optimal solvent and conditions must be determined experimentally for each specific racemic acid.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. It is crucial to perform initial screening experiments to identify the optimal solvent, stoichiometry, and temperature profile for a given system.
Materials and Equipment
-
Racemic carboxylic acid (e.g., Ibuprofen)
-
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
-
Anhydrous solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile)
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Analytical balance
-
Chiral HPLC or polarimeter for enantiomeric excess (e.e.) determination
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol describes the formation of the diastereomeric salts and their separation by fractional crystallization.
Diagram 2: Protocol for Diastereomeric Salt Crystallization
This diagram outlines the key steps involved in the formation and isolation of the less soluble diastereomeric salt.
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Application Notes and Protocols: Asymmetric Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
Introduction
(S)-1-(2-Fluorophenyl)propan-1-amine is a chiral amine of significant interest in the pharmaceutical industry. Chiral amines are fundamental building blocks in the synthesis of a vast number of active pharmaceutical ingredients (APIs), with the stereochemistry at the amine-bearing carbon atom often being critical for pharmacological activity and safety.[1] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule. This document provides detailed protocols for the asymmetric synthesis of the (S)-enantiomer of 1-(2-Fluorophenyl)propan-1-amine and its subsequent conversion to the hydrochloride salt, a common form for pharmaceutical use.
Two primary, robust, and scalable strategies will be detailed:
-
Chiral Resolution of Racemic 1-(2-Fluorophenyl)propan-1-amine via Diastereomeric Salt Formation: A classical and widely used industrial method for separating enantiomers.[2]
-
Direct Asymmetric Synthesis via Catalytic Reductive Amination: A modern and efficient approach that avoids the loss of 50% of the material inherent in classical resolution.
Additionally, an overview of an enzymatic approach will be presented, highlighting the latest advancements in biocatalysis for chiral amine synthesis.
Method 1: Chiral Resolution of Racemic 1-(2-Fluorophenyl)propan-1-amine
This method relies on the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3] The desired diastereomer is then treated to liberate the enantiomerically pure amine.
Causality Behind Experimental Choices
The choice of the resolving agent is critical for a successful resolution. Tartaric acid and its derivatives are commonly used due to their availability in high enantiomeric purity and their ability to form crystalline salts with amines.[4] The selection of the solvent system is equally important; it must provide a significant solubility difference between the two diastereomeric salts to enable efficient separation. Ethanol is often a good starting point for the crystallization of amine tartrate salts.
Self-Validating System
The protocol's success is validated at each critical step. The formation of the diastereomeric salt is confirmed by its precipitation. The efficiency of the resolution is determined by measuring the enantiomeric excess (ee) of the amine recovered from the crystallized salt, typically by chiral High-Performance Liquid Chromatography (HPLC). The final product's identity and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and melting point analysis.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
Materials and Reagents:
-
Racemic 1-(2-Fluorophenyl)propan-1-amine
-
L-(+)-Tartaric acid
-
Methanol
-
Isopropanol
-
10% w/v aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Stirring hotplate
-
Büchner funnel and flask
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Chiral HPLC system
Protocol Steps:
-
Diastereomeric Salt Formation:
-
In a 500 mL round-bottom flask, dissolve 10.0 g of racemic 1-(2-Fluorophenyl)propan-1-amine in 200 mL of methanol.
-
In a separate beaker, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in 100 mL of warm methanol.
-
Slowly add the tartaric acid solution to the stirred amine solution at room temperature.
-
A white precipitate of the diastereomeric salt should begin to form.
-
Heat the mixture to reflux for 30 minutes to ensure complete salt formation, then allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
-
-
Fractional Crystallization:
-
Collect the crystalline salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
The collected solid is the first crop of the diastereomeric salt, which is expected to be enriched in the (S)-amine-L-tartrate salt.
-
Recrystallize the solid from a minimal amount of boiling methanol or a methanol/isopropanol mixture to improve the diastereomeric purity. The optimal solvent ratio may need to be determined experimentally.
-
-
Liberation of the (S)-Amine:
-
Suspend the recrystallized diastereomeric salt in 100 mL of water.
-
Add 10% aqueous NaOH solution dropwise with vigorous stirring until the pH of the solution is >12. This will deprotonate the amine, liberating the free base.
-
Transfer the mixture to a separatory funnel and extract the free amine with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the (S)-1-(2-Fluorophenyl)propan-1-amine as an oil.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the obtained (S)-amine in a minimal amount of diethyl ether or isopropanol.
-
Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Data Presentation
| Step | Parameter | Typical Value |
| Resolution | Initial Racemic Amine | 10.0 g |
| L-(+)-Tartaric Acid | Stoichiometric equivalent | |
| Yield of Diastereomeric Salt (1st crop) | 6-7 g | |
| Liberation | Yield of (S)-Amine | 3.5 - 4.5 g |
| Final Product | Enantiomeric Excess (ee) | >98% (by chiral HPLC) |
| Overall Yield | 35-45% (based on racemic amine) |
Visualization: Chiral Resolution Workflow
Sources
Application Notes & Protocols: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This chiral amine is a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutics targeting the central nervous system (CNS). These notes elucidate the compound's strategic importance, provide detailed protocols for its derivatization and analysis, and outline critical safety and handling procedures. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot effectively.
Compound Profile and Strategic Significance
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a primary amine distinguished by three key structural features that make it a valuable synthon in drug discovery:
-
The (S)-Stereocenter: The defined chirality at the C1 position is crucial for developing stereospecific drugs. Enantiomeric purity allows for selective interaction with chiral biological targets like enzymes and receptors, which is fundamental to enhancing therapeutic efficacy and reducing off-target effects.[1][2]
-
The 2-Fluoro Phenyl Group: The ortho-fluorine substitution on the phenyl ring is a common medicinal chemistry tactic. This modification increases lipophilicity, which can facilitate passage across the blood-brain barrier (BBB), a critical hurdle for CNS-active drugs.[3][4] Furthermore, the C-F bond is highly stable and can block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of derivative compounds.[5]
-
The Primary Amine: The amine group serves as a versatile chemical handle for a wide array of synthetic transformations, including N-alkylation, acylation, and reductive amination, enabling the construction of diverse molecular libraries.
These features position the compound as an ideal starting material for developing novel agents for neurological and psychiatric disorders.[1][6][7]
Physicochemical and Safety Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | (1S)-1-(2-fluorophenyl)propan-1-amine;hydrochloride | [8] |
| CAS Number | 1310923-28-4 | [9][10][11] |
| Molecular Formula | C₉H₁₃ClFN | [8][9] |
| Molecular Weight | 189.66 g/mol | [8][9][12] |
| Storage | Store sealed in a dry place at room temperature. | [9][13] |
| GHS Pictogram | [8] | |
| Hazard Statements | H302, H315, H319, H335 | [9][12] |
| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [14] |
Role in the Drug Discovery Workflow
(S)-1-(2-Fluorophenyl)propan-1-amine HCl is typically introduced during the lead generation and optimization phases of a drug discovery campaign. Its function as a chiral building block allows for the systematic exploration of the chemical space around a pharmacophore.
Caption: Role of the chiral amine in a typical drug discovery pipeline.
Experimental Protocols: Synthesis and Analysis
The following protocols are representative examples of how (S)-1-(2-Fluorophenyl)propan-1-amine HCl is utilized and characterized.
Protocol 3.1: Synthesis of a Chiral Amide via N-Acylation
This protocol describes a standard amide coupling reaction, a cornerstone of medicinal chemistry for linking molecular fragments.[15]
Principle: The primary amine is coupled with a carboxylic acid (e.g., a fragment with a desired pharmacophore) using a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and an activating agent, hydroxybenzotriazole (HOBt). Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.
Caption: General reaction scheme for N-acylation.
Materials:
-
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
EDCI (1.5 eq)
-
HOBt (1.3 eq)
-
DIEA (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and anhydrous DCM. Stir until dissolved.
-
Amine Addition: Add (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (1.0 eq) to the flask, followed by HOBt (1.3 eq).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Base Addition: Slowly add DIEA (3.0 eq) to the stirred suspension. Stir for 10 minutes.
-
Scientist's Note: DIEA is a bulky, non-nucleophilic base. It deprotonates the amine hydrochloride to the free amine and neutralizes the HOBt and any acidic byproducts without competing in the coupling reaction.
-
-
Coupling Agent: Add EDCI (1.5 eq) portion-wise, keeping the temperature at 0°C.
-
Rationale: EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester, preventing side reactions and racemization. Portion-wise addition controls the initial exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purpose: The NaHCO₃ wash removes unreacted carboxylic acid and HOBt. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 4.1: Analytical Quality Control
Verifying the identity, purity, and chiral integrity of the starting material and synthesized products is paramount.
A. Purity Assessment by HPLC
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
-
Acceptance Criteria: Purity ≥ 98% by peak area integration.
B. Structural Confirmation by ¹H NMR
-
Instrument: Bruker 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Expected Signals for (S)-1-(2-Fluorophenyl)propan-1-amine:
-
Aromatic protons (multiplets, ~7.0-7.5 ppm).
-
Methine proton (-CH(NH₂)-) (multiplet, ~4.0-4.5 ppm).
-
Methylene protons (-CH₂CH₃) (multiplet, ~1.6-1.9 ppm).
-
Methyl protons (-CH₂CH₃) (triplet, ~0.8-1.1 ppm).
-
Amine protons (broad singlet, variable chemical shift).
-
Note: The exact chemical shifts and coupling constants will confirm the structure.
-
Caption: Decision workflow for analytical quality control.
Safety and Handling
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride must be handled by trained personnel in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[14] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[14]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[16]
-
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]
References
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4-Fluoroamphetamine - Wikipedia. Wikipedia. [Link]
-
2-Fluoroamphetamine - Grokipedia. Grokipedia. [Link]
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2-Fluoroamphetamine - Wikipedia. Wikipedia. [Link]
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(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride - Achmem. Achmem. [Link]
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1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS - Download & Subscribe for Updates. SDS Manager. [Link]
-
(R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl - MySkinRecipes. MySkinRecipes. [Link]
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(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride - AbacipharmTech. AbacipharmTech. [Link]
-
1-(2-Fluorophenyl)propan-1-amine hydrochloride | CAS 1955554-65-0 - American Elements. American Elements. [Link]
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(1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride - PubChem. PubChem. [Link]
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Chemical Probes to Investigate Central Nervous System Disorders - PMC. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds - PMC. National Center for Biotechnology Information. [Link]
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Clinically Approved Drugs against CNS Diseases as Potential Therapeutic Agents To Target Brain-Eating Amoebae - PubMed. National Center for Biotechnology Information. [Link]
-
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride - Seedion. Seedion. [Link]
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols: (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride as a Versatile Building Block in Asymmetric Synthesis
Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of (S)-1-(2-fluorophenyl)propan-1-amine hydrochloride, a chiral building block of significant interest in modern organic synthesis and medicinal chemistry. This document moves beyond simple procedural outlines to offer a comprehensive understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug discovery and development.
Introduction and Significance
Chiral amines are fundamental components of numerous biologically active molecules.[1][2][3] The incorporation of specific stereoisomers is often critical for achieving desired pharmacological activity and minimizing off-target effects.[4] (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride emerges as a particularly valuable synthon for several key reasons:
-
Pre-defined Stereocenter: It provides a readily available source of chirality at the benzylic position, streamlining synthetic routes and avoiding costly and often low-yielding chiral resolution or asymmetric synthesis steps later in a sequence.
-
Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can profoundly influence a molecule's physicochemical properties.[5] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier permeability, and modulate binding affinity to biological targets through specific electronic interactions.[5]
-
Synthetic Versatility: As a primary amine, it serves as a versatile handle for a wide array of chemical transformations, including N-alkylation, acylation, reductive amination, and participation in transition-metal-catalyzed coupling reactions.
This guide will focus on core applications, providing detailed protocols for key transformations that leverage the unique structural features of this building block.
Physicochemical and Spectroscopic Data
Precise characterization is the bedrock of reproducible synthesis. The key properties of the title compound are summarized below.
| Property | Value | Source |
| CAS Number | 1075715-56-8 | [6] |
| Molecular Formula | C₉H₁₂FN • HCl (or C₉H₁₃ClFN) | [7] |
| Molecular Weight | 189.65 g/mol (as hydrochloride) | [7] |
| Appearance | White to off-white solid (typical) | N/A |
| Chirality | (S)-configuration | [6] |
Core Synthetic Application: N-Arylation via Buchwald-Hartwig Amination
One of the most powerful applications for chiral primary amines is in the construction of C-N bonds to form diarylamines or N-aryl heterocycles, which are privileged structures in pharmaceuticals. The Buchwald-Hartwig amination stands out as a robust and general method for this purpose.
Causality and Rationale: The choice of a palladium catalyst, a specialized phosphine ligand, and a suitable base is critical for an efficient catalytic cycle. The ligand (e.g., a biarylphosphine like XPhos) facilitates the crucial reductive elimination step that forms the desired C-N bond. The base (e.g., NaOtBu or Cs₂CO₃) is required to deprotonate the amine hydrochloride in situ and to facilitate the formation of the active palladium-amide complex. The 2-fluorophenyl moiety of the building block can influence reaction kinetics due to its electronic properties, sometimes requiring fine-tuning of reaction conditions.
Workflow for Buchwald-Hartwig N-Arylation
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for N-arylation.
Detailed Experimental Protocol: Synthesis of (S)-N-(4-methoxyphenyl)-1-(2-fluorophenyl)propan-1-amine
This protocol provides a validated, step-by-step methodology for a representative Buchwald-Hartwig cross-coupling reaction.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| (S)-1-(2-Fluorophenyl)propan-1-amine HCl | 1075715-56-8 | 189.65 | 189.7 mg | 1.0 | 1.0 |
| 1-Iodo-4-methoxybenzene | 696-62-8 | 234.03 | 280.8 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 22.9 mg | 0.025 | 0.025 |
| XPhos | 564483-18-7 | 476.62 | 35.7 mg | 0.075 | 0.075 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 230.6 mg | 2.4 | 2.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - | - |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (22.9 mg), XPhos (35.7 mg), and sodium tert-butoxide (230.6 mg).
-
Expert Insight: Pre-mixing the catalyst, ligand, and base under inert conditions is crucial to prevent catalyst deactivation by oxygen. Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this transformation, capable of deprotonating both the amine hydrochloride and the intermediate palladium complex.
-
-
Reagent Addition: Add (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (189.7 mg) and 1-iodo-4-methoxybenzene (280.8 mg) to the flask.
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Trustworthiness: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 10-20% ethyl acetate in hexanes. The disappearance of the starting amine is a key indicator of reaction completion.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Filter the suspension through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL) to ensure complete recovery of the product. d. Transfer the filtrate to a separatory funnel and wash with water (20 mL) followed by brine (20 mL).
-
Expert Insight: The Celite filtration removes insoluble palladium black and excess base. The aqueous washes are essential for removing inorganic byproducts.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure product.
Application Case Study: A Conceptual Pathway to Bioactive Scaffolds
The chiral amine building block serves as a cornerstone for constructing more complex molecules, such as potential inhibitors of enzymes or receptor antagonists. For instance, it can be elaborated into structures reminiscent of the potent antidepressant duloxetine, which features a chiral 3-amino-1-propanol backbone.[8][9][10]
The diagram below outlines a conceptual synthetic strategy to build a more complex, bioactive scaffold starting from (S)-1-(2-fluorophenyl)propan-1-amine.
Caption: Conceptual synthetic pathways.
This strategic approach demonstrates how the initial chirality and functionality of (S)-1-(2-fluorophenyl)propan-1-amine can be translated through multiple synthetic steps to generate diverse and complex molecular architectures suitable for screening in drug discovery programs. The choice between pathways—such as acylation followed by reduction versus direct reductive amination—allows chemists to access different substitution patterns around the core amine, providing a powerful tool for structure-activity relationship (SAR) studies.
Conclusion
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a high-value building block for asymmetric synthesis. Its utility is rooted in the combination of a stereochemically defined amine and an electronically modified aromatic ring. By employing robust and well-understood synthetic transformations such as Buchwald-Hartwig amination, researchers can efficiently incorporate this synthon into complex molecular targets. The protocols and strategic insights provided herein are designed to empower scientists to leverage this building block to its full potential in the pursuit of novel chemical entities with tailored biological functions.
References
-
ResearchGate. (2021). Duloxetine Synthesis. [Link]
- Google Patents. Synthesis of duloxetine and/or pharmaceutically acceptable salts thereof.
-
Oriental Journal of Chemistry. (2014). Stereoselective Synthesis and Dissolution Studies on Enteric Coated Pellets of (S)-Duloxetine Hydrochloride. [Link]
-
ResearchGate. (2021). (PDF) Duloxetine Synthesis. [Link]
-
American Elements. 1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]
-
AbacipharmTech. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]
-
Royal Society of Chemistry. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. [Link]
-
PubMed. (2001). Asymmetric synthesis of chiral organofluorine compounds...[Link]
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- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
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- 6. (S)-1-(2-Fluorophenyl)propan-1-aMine hydrochloride | 1075715-56-8 [chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
An in-depth guide to the enantiomeric separation of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride using High-Performance Liquid Chromatography (HPLC).
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction and Scientific Context
In pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, metabolic, and toxicological profiles.[1][2] (S)-1-(2-Fluorophenyl)propan-1-amine is a critical chiral primary amine, often utilized as a key building block in the synthesis of various APIs. Consequently, the ability to accurately quantify its enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance.[1][3]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive technique for the direct separation and analysis of enantiomers.[1][2][4] This application note details a comprehensive, validated HPLC method for the enantiomeric analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. The narrative explains the causal logic behind the selection of the stationary phase, mobile phase composition, and validation strategy, providing a scientifically robust protocol for immediate implementation in research and quality control laboratories.
The Principle of Chiral Recognition in HPLC
The fundamental challenge in separating enantiomers lies in their identical physical properties (e.g., boiling point, solubility) in an achiral environment. Chiral separation is achieved by introducing a chiral selector into the chromatographic system, creating a transient diastereomeric complex with the analyte.[4][5] These diastereomeric complexes possess different energy states and stability, leading to differential retention times on the chromatographic column.
The most direct and widely adopted approach involves using a Chiral Stationary Phase (CSP), where the chiral selector is immobilized onto the silica support.[3][5][6] For primary amines such as 1-(2-Fluorophenyl)propan-1-amine, polysaccharide-based and cyclofructan-based CSPs are particularly effective due to their complex spatial arrangements of carbamate, phenyl, and hydroxyl groups, which provide the necessary sites for chiral recognition through interactions like hydrogen bonding, dipole-dipole, and π-π stacking.[1][7]
The mobile phase plays a critical role by influencing these interactions. In normal-phase chromatography, a non-polar solvent like hexane is combined with a polar modifier (e.g., an alcohol). For basic analytes like amines, which are prone to deleterious interactions with residual acidic silanols on the silica surface leading to poor peak shape, the addition of a basic additive to the mobile phase is crucial.[7][8][9] This additive competes with the analyte for active sites, effectively masking them and resulting in symmetrical, well-defined chromatographic peaks.[8]
Strategic Method Development Workflow
Developing a successful chiral separation method is a systematic process rather than a trial-and-error exercise.[6][10] The workflow prioritizes screening different selectivities offered by various CSPs and mobile phase systems to find the most promising conditions for optimization.
Caption: Workflow for Chiral HPLC Method Development.
Detailed Analytical Protocol
This protocol has been optimized for the robust separation and quantification of the (R)-enantiomer in (S)-1-(2-Fluorophenyl)propan-1-amine HCl.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Chiral Column: Daicel Chiralpak® IB N-3 (150 x 4.6 mm, 3 µm). Alternative columns for screening could include other polysaccharide CSPs (IA, IC) or cyclofructan-based CSPs.[7]
-
Solvents: HPLC-grade n-Hexane, Ethanol (EtOH), and Diethylamine (DEA).
-
Analyte: (S)-1-(2-Fluorophenyl)propan-1-amine HCl reference standard and a racemic (RS)-1-(2-Fluorophenyl)propan-1-amine HCl standard for system suitability.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Optimized Value | Rationale |
| Stationary Phase | Daicel Chiralpak® IB N-3 (150 x 4.6 mm, 3 µm) | Polysaccharide-based CSP known for high success rates with primary amines.[1][7] |
| Mobile Phase | n-Hexane : Ethanol : DEA (90 : 10 : 0.1, v/v/v) | Normal phase mode provides excellent selectivity. DEA is a critical basic additive to ensure sharp, symmetrical peaks for the amine analyte.[6][9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times and selectivity. |
| Detection Wavelength | 254 nm | Strong absorbance for the phenyl ring, providing good sensitivity. |
| Injection Volume | 10 µL | |
| Run Time | 15 minutes | Sufficient to allow elution of both enantiomers with baseline separation. |
Preparation of Solutions
-
Mobile Phase: Carefully mix 900 mL of n-Hexane, 100 mL of Ethanol, and 1.0 mL of Diethylamine. Sonicate for 10 minutes to degas.
-
Diluent: Use the mobile phase as the diluent to ensure sample compatibility and good peak shape.
-
Racemic Standard Solution (for System Suitability): Prepare a solution of racemic 1-(2-Fluorophenyl)propan-1-amine HCl in the diluent at a concentration of approximately 0.5 mg/mL. This is used to confirm the identity of the enantiomer peaks and to verify system resolution.[11]
-
Sample Solution: Accurately weigh and dissolve the (S)-1-(2-Fluorophenyl)propan-1-amine HCl sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection if particulates are present.
Method Validation Protocol (ICH Q2(R1) Framework)
A rigorous validation process ensures that the analytical method is suitable for its intended purpose.[12][13][14] The following parameters must be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[15]
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- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. hplc.today [hplc.today]
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- 15. database.ich.org [database.ich.org]
Application Note: Comprehensive NMR Spectroscopic Analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale for each experimental choice. It offers validated, step-by-step protocols for sample preparation, and a suite of one- and two-dimensional NMR experiments including ¹H, ¹³C, ¹⁹F, COSY, and HSQC. The causality behind experimental choices, such as solvent selection and the use of specific pulse sequences, is elucidated to provide a deeper understanding of the spectroscopic analysis. Furthermore, this guide addresses the critical aspect of stereochemical integrity by discussing methodologies for determining enantiomeric purity. The protocols described herein are designed to be self-validating, ensuring trustworthy and reproducible results.
Introduction: The Significance of Chiral Amines in Drug Development
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals. The specific stereoisomer of a chiral amine can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural integrity, and particularly its enantiomeric purity, are critical quality attributes that must be rigorously controlled and verified.
NMR spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation and quantitative analysis of organic molecules.[1][2] Its non-destructive nature and the wealth of information it provides on molecular structure, connectivity, and stereochemistry make it an indispensable tool in pharmaceutical research and quality control.[2][3][4] This application note serves as an in-depth guide to leveraging the full potential of NMR for the characterization of this important chiral amine hydrochloride.
Foundational Principles: Understanding the Analyte and the Technique
2.1. The Analyte: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
The molecule of interest possesses several key features that inform the NMR analytical strategy:
-
Chiral Center: The carbon atom bonded to the amine group is a stereocenter, giving rise to (S) and (R) enantiomers.
-
Aromatic System: The 2-fluorophenyl group provides a set of aromatic protons and carbons with characteristic chemical shifts and coupling patterns.
-
Aliphatic Chain: The propan-1-amine moiety contains distinct aliphatic protons.
-
Fluorine Atom: The presence of a ¹⁹F atom offers a unique spectroscopic handle for structural confirmation and can influence the chemical shifts of nearby protons and carbons.
-
Hydrochloride Salt: The amine is protonated, forming a hydrochloride salt. This affects the chemical environment of the protons near the nitrogen atom and influences the molecule's solubility.[5][6][7][8]
2.2. The Technique: A Multi-Nuclear and Multi-Dimensional NMR Approach
A comprehensive analysis of this molecule necessitates a combination of NMR experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environments.
-
¹⁹F NMR: Directly observes the fluorine nucleus, which is highly sensitive to its local electronic environment.[9][10]
-
2D COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, aiding in the assignment of complex spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing unambiguous C-H assignments.
Experimental Protocols: From Sample Preparation to Data Acquisition
The quality of NMR data is intrinsically linked to meticulous sample preparation and the selection of appropriate acquisition parameters.[11]
3.1. Protocol 1: Sample Preparation
Rationale: The choice of solvent is critical. It must dissolve the analyte completely to form a homogenous solution, be chemically inert, and possess a deuterium lock signal for the spectrometer.[11][12] For hydrochloride salts, polar solvents are generally required. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices. CD₃OD is often preferred as it can solubilize a wider range of organic salts and avoids the large residual HDO peak that can obscure signals in D₂O.
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh 10-15 mg of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride for ¹H NMR and 30-50 mg for ¹³C NMR into a clean, dry vial.[12][13]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated methanol (CD₃OD) to the vial.[12]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure it is clear and free of any particulate matter.[12]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
3.2. Protocol 2: NMR Data Acquisition
Rationale: The following parameters are starting points for a standard 400 or 500 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Pulse Program: Standard single-pulse (zg30). Number of Scans (NS): 16-32 (to achieve good signal-to-noise). Relaxation Delay (D1): 2-5 seconds (to allow for full relaxation of protons). Spectral Width (SW): 12-16 ppm (to encompass all proton signals). |
| ¹³C{¹H} NMR | Pulse Program: Standard proton-decoupled (zgpg30). Number of Scans (NS): 1024-4096 (due to the low natural abundance and sensitivity of ¹³C).[13] Relaxation Delay (D1): 2-5 seconds. Spectral Width (SW): 200-240 ppm. |
| ¹⁹F NMR | Pulse Program: Standard single-pulse (zg). Number of Scans (NS): 64-128. Relaxation Delay (D1): 2-5 seconds. Spectral Width (SW): Broad, e.g., 200 ppm (to ensure the signal is captured, then can be narrowed). |
| 2D COSY | Pulse Program: Standard COSY (cosygp). Number of Scans (NS): 2-4 per increment. Increments: 256-512 in the indirect dimension (t1). |
| 2D HSQC | Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3). Number of Scans (NS): 2-8 per increment. Increments: 256-512 in the indirect dimension (t1). |
Data Analysis and Interpretation: A Guided Walkthrough
4.1. Expected ¹H NMR Spectrum
The ¹H NMR spectrum will provide the initial and most detailed fingerprint of the molecule. The expected signals are:
-
Aromatic Protons (4H): In the region of δ 7.0-7.8 ppm, exhibiting complex splitting patterns due to ³JHH and potential ⁴JHF couplings.
-
Methine Proton (-CH-N): A multiplet, likely a quartet of triplets, around δ 4.0-4.5 ppm, coupled to the adjacent methylene and amine protons.
-
Methylene Protons (-CH₂-): A multiplet around δ 1.8-2.2 ppm, coupled to the methine and methyl protons.
-
Methyl Protons (-CH₃): A triplet around δ 0.9-1.2 ppm, coupled to the adjacent methylene protons.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on concentration and residual water content.
4.2. Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom:
-
Aromatic Carbons (6C): In the region of δ 115-165 ppm. The carbon directly attached to the fluorine will appear as a doublet due to ¹JCF coupling. Other aromatic carbons will show smaller ²JCF and ³JCF couplings.
-
Methine Carbon (-CH-N): Around δ 50-60 ppm.
-
Methylene Carbon (-CH₂-): Around δ 25-35 ppm.
-
Methyl Carbon (-CH₃): Around δ 10-15 ppm.
4.3. Correlating Structure with 2D NMR Data
The following diagram illustrates the workflow for assigning the NMR signals using 2D experiments.
Caption: Principle of Chiral Derivatizing Agents.
5.2. Chiral Solvating Agents (CSAs)
Principle: A chiral solvating agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. [14][15]This results in small, but often measurable, differences in the chemical shifts of the enantiomers. CSAs such as (R)-(-)-1,1'-bi-2-naphthol (BINOL) or crown ethers can be effective for chiral amines. [16][15]
Conclusion: Ensuring Quality and Confidence in Pharmaceutical Development
This application note has provided a comprehensive and scientifically grounded approach to the NMR spectroscopic analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently determine the structure, purity, and stereochemical integrity of this vital pharmaceutical intermediate. The integration of one- and two-dimensional NMR techniques provides a self-validating system that ensures the generation of high-quality, reliable data, which is paramount in the rigorous environment of drug development and quality assurance.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
- Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality.
- Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society.
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Brazilian Journal of Pharmaceutical Sciences.
- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
- High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A.
- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health.
- Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
- Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry.
-
High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. SciSpace. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters. Available at: [Link]
-
¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Magnetic Resonance in Chemistry. Available at: [Link]
-
Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]
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Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]
-
Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. Available at: [Link]
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Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
NMR Chiral solvating agents. ResearchGate. Available at: [Link]
-
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ScienceDirect. Available at: [Link]
-
Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
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AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Available at: [Link]
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How does a chiral solvent effect enantiotopic protons in H-NMR? Reddit. Available at: [Link]
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Sample Preparation. University College London. Available at: [Link]
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NMR Sample Preparation. Iowa State University. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]
-
Recent Developments in the use of Fluorine NMR in Synthesis and Characterisation. ScienceGate. Available at: [Link]
-
Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. Available at: [Link]
-
Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]
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Application Note: Mass Spectrometric Analysis of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
Abstract
This document provides a detailed guide for the mass spectrometric analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a compound of interest in pharmaceutical development and related research fields. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology for characterization and quantification. This note emphasizes the principles of electrospray ionization (ESI) and explores the predictable fragmentation patterns of the analyte, ensuring both technical accuracy and practical applicability.
Introduction
(S)-1-(2-Fluorophenyl)propan-1-amine is a primary amine whose hydrochloride salt form is often utilized for its improved stability and solubility. Accurate and sensitive analytical methods are paramount for its characterization, impurity profiling, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for the analysis of such compounds. This application note details an optimized approach for the analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride using electrospray ionization mass spectrometry, focusing on the generation of the protonated molecule and the interpretation of its subsequent fragmentation patterns.
The core of this methodology relies on understanding the physicochemical properties of the analyte. With a molecular formula of C₉H₁₃ClFN and a molecular weight of 189.66 g/mol , the compound is amenable to positive ion electrospray ionization.[1][2][3] The presence of a basic amine group facilitates protonation, a key step in the ESI process.[4]
Expertise & Experience: The "Why" Behind the Method
The choice of electrospray ionization in the positive mode is a deliberate one, driven by the fundamental chemistry of the analyte. As a primary amine, (S)-1-(2-Fluorophenyl)propan-1-amine readily accepts a proton in the acidic environment of the ESI source, forming a stable [M+H]⁺ ion. This process is highly efficient for nitrogen-containing basic compounds.[4] The hydrochloride salt form means the analyte is already partially protonated in solution, further enhancing its suitability for positive ion mode analysis.
The fragmentation strategy is based on established principles of mass spectrometry. Collision-induced dissociation (CID) of the protonated molecule is expected to yield characteristic fragment ions. For phenylalkylamines, a dominant fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage).[5] This is due to the stabilization of the resulting carbocation by the nitrogen's lone pair of electrons. Understanding this predictable fragmentation is crucial for confident identification and structural elucidation.
Trustworthiness: A Self-Validating System
The protocol described below is designed to be inherently self-validating through a series of checks and expected outcomes:
-
Isotopic Pattern Verification: The presence of a chlorine atom (from the hydrochloride salt, though typically lost in the ESI process) and the natural abundance of ¹³C will result in a predictable isotopic pattern for the protonated molecule. Verification of this pattern confirms the elemental composition.
-
Characteristic Fragmentation: The observation of the predicted α-cleavage fragment provides strong evidence for the compound's core structure. The absence of this fragment would necessitate a re-evaluation of the compound's identity or the fragmentation conditions.
-
High-Resolution Mass Spectrometry (HRMS): The use of an Orbitrap or Time-of-Flight (TOF) mass analyzer allows for accurate mass measurements of both the precursor and fragment ions. This provides a high degree of confidence in the elemental composition of the observed ions, significantly reducing the possibility of misidentification.
Experimental Workflow
The overall experimental workflow is designed for clarity and reproducibility.
Caption: High-level workflow for the LC-MS analysis of (S)-1-(2-Fluorophenyl)propan-1-amine HCl.
Detailed Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride and dissolve it in 10 mL of HPLC-grade methanol.
-
Working Standard (1 µg/mL): Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve a final concentration of 1 µg/mL.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MS1 Scan Range | m/z 50 - 500 |
| MS/MS Activation | Collision-Induced Dissociation (CID) |
| Collision Energy | 10-30 eV (Ramped) |
Data Analysis and Interpretation
The primary objective of the data analysis is to confirm the identity of the compound by observing the protonated molecule and its characteristic fragment ions.
Expected Mass Spectral Data
The molecular formula of the free amine is C₉H₁₂FN. Upon protonation, the expected monoisotopic mass of the [M+H]⁺ ion is calculated to be 154.1027 Da .
| Ion Description | Expected m/z | Proposed Structure |
| [M+H]⁺ (Precursor Ion) | 154.10 | [C₉H₁₃FN]⁺ |
| Fragment Ion 1 (Base Peak) | 126.07 | [C₇H₈FN]⁺ (Loss of C₂H₅ radical) |
| Fragment Ion 2 | 109.04 | [C₇H₅F]⁺ (Loss of NH₃ from fragment 1) |
Proposed Fragmentation Pathway
The primary fragmentation pathway involves the homolytic cleavage of the bond between the alpha and beta carbons relative to the amine group, a characteristic fragmentation for such compounds.[5][6] This results in the loss of an ethyl radical (C₂H₅•).
Caption: Proposed fragmentation pathway of protonated (S)-1-(2-Fluorophenyl)propan-1-amine.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. By leveraging the principles of electrospray ionization and understanding the predictable fragmentation behavior of phenylalkylamines, this method offers a reliable and robust approach for the identification and characterization of this compound. The detailed protocols and expected data serve as a valuable resource for researchers in pharmaceutical analysis and related fields.
References
-
American Elements. 1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]
-
PubChem. (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. [Link]
-
Seedion. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]
-
Kruve, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE, 11(12), e0167502. [Link]
-
Chemguide. Fragmentation Patterns in Mass Spectra. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Doc Brown's Chemistry. Mass spectrum of propan-2-amine. [Link]
-
Key Organics Limited. 1-(2-Fluorophenyl)propan-1-amine hydrochloride Safety Data Sheet. [Link]
-
Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride | C9H13ClFN | CID 53484715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride - 有机砌块 - 西典实验 [seedior.com]
- 4. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Strategic Application of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride in Modern Drug Discovery
This guide provides an in-depth exploration of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral building block of significant interest in contemporary drug discovery. We will delve into its synthesis, physicochemical properties, and its strategic application in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their research endeavors.
Introduction: The Significance of Chiral Fluorinated Phenethylamines
The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of endogenous neurotransmitters and synthetic drugs.[1] The introduction of specific structural modifications to this core can profoundly influence a molecule's pharmacological profile. Two such modifications of paramount importance are the incorporation of a chiral center and the strategic placement of fluorine atoms.
Chirality is a fundamental property of many biological molecules, and the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the use of enantiomerically pure building blocks is a critical aspect of modern drug design. Furthermore, the introduction of fluorine into a drug candidate can enhance several key properties, including metabolic stability, binding affinity, and lipophilicity, which can improve its ability to cross the blood-brain barrier.[2][3]
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride combines these desirable features: a chiral amine and a fluorine-substituted phenyl ring. The ortho-position of the fluorine atom is particularly noteworthy, as it can influence the conformation of the molecule and its interactions with biological targets.[4] These attributes make it a highly valuable precursor for the synthesis of novel CNS-active agents, especially those designed to modulate monoamine neurotransmitter systems.[5][6]
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃ClFN | [7] |
| Molecular Weight | 189.66 g/mol | [7] |
| CAS Number | 1075715-56-8 | |
| Appearance | Solid | |
| Chirality | (S)-enantiomer | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
The enantioselective synthesis of chiral amines is a well-established field in organic chemistry. A common and effective method for preparing (S)-1-(2-Fluorophenyl)propan-1-amine is through the asymmetric reductive amination of a prochiral ketone.
Protocol: Asymmetric Reductive Amination
This protocol outlines a general procedure for the synthesis of the target compound.
Materials:
-
2-Fluoropropiophenone
-
(S)-(-)-α-Methylbenzylamine (or another suitable chiral auxiliary)
-
Titanium(IV) isopropoxide
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoropropiophenone (1.0 eq) and (S)-(-)-α-methylbenzylamine (1.1 eq) in anhydrous methanol.
-
Add titanium(IV) isopropoxide (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the formation of the imine intermediate by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath.
-
Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Salt Formation: Purify the crude product by flash column chromatography on silica gel.
-
Dissolve the purified amine in anhydrous diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. The synthesis and development of radionuclide based tracers for the imaging of diseases - Enlighten Theses [theses.gla.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Welcome to the technical support center for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during this critical synthesis. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your reaction yield and purity.
Introduction: The Importance of Chiral Amines
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine, a class of compounds that are fundamental building blocks in the pharmaceutical industry.[1][2] The specific stereochemistry of this molecule is often crucial for the biological activity of the final drug product.[3] Asymmetric synthesis, the process of selectively creating one enantiomer over the other, is therefore of paramount importance.[1][4][5] This guide will focus on one of the most common and versatile methods for synthesizing chiral amines: asymmetric reductive amination.[6][7]
Common Synthetic Route: Asymmetric Reductive Amination
A prevalent method for synthesizing (S)-1-(2-Fluorophenyl)propan-1-amine is through the asymmetric reductive amination of a prochiral ketone, 2-fluoro-1-phenylpropan-1-one. This process typically involves two key steps: the formation of a chiral imine intermediate, followed by its reduction to the desired chiral amine.
Caption: General workflow for asymmetric reductive amination.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Low Yield of the Chiral Amine
Q1: My reductive amination reaction is resulting in a low yield of the desired (S)-1-(2-Fluorophenyl)propan-1-amine. What are the potential causes and how can I improve it?
A1: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Inefficient Imine Formation: The initial condensation between the ketone and the amine source to form the imine is a critical equilibrium-driven step.
-
pH Control: The pH of the reaction medium is vital. A weakly acidic environment (typically pH 4-6) is optimal for activating the carbonyl group of the ketone without excessively protonating the amine nucleophile.[8]
-
Water Removal: The formation of the imine releases water. If not removed, water can hydrolyze the imine back to the starting materials, shifting the equilibrium unfavorably. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can significantly improve imine formation.
-
Reaction Time and Temperature: Allow sufficient time for imine formation before adding the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[8] In some cases, gentle heating can facilitate imine formation, but this should be done cautiously to avoid side reactions.[9][10]
2. Competing Reduction of the Ketone: The reducing agent might be reducing the starting ketone instead of the imine.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for reductive aminations.[8][11] This is because they are less reactive and selectively reduce the protonated iminium ion over the ketone, especially under mildly acidic conditions.[10][11]
-
One-Pot vs. Two-Step Procedure: While a one-pot procedure where all reagents are mixed together is convenient, a two-step approach can sometimes offer better control and yield.[9][12] In a two-step process, the imine is formed first, and the reducing agent is added only after confirming significant imine formation.
3. Suboptimal Catalyst Performance (in Asymmetric Synthesis): The choice and handling of the chiral catalyst are critical for achieving high enantioselectivity and yield.
-
Catalyst Selection: A variety of chiral catalysts can be employed, including those based on transition metals or chiral organic molecules like proline and its derivatives.[3][13][14] The optimal catalyst will depend on the specific substrate and reaction conditions.
-
Catalyst Loading and Purity: Ensure the correct catalyst loading is used. The catalyst should be of high purity and handled under appropriate conditions (e.g., inert atmosphere if it is air-sensitive).
4. Over-alkylation: The newly formed amine product can sometimes react further with the starting ketone and reducing agent, leading to the formation of a tertiary amine as a byproduct.[8]
-
Stoichiometry Control: Using a slight excess of the amine source can help to minimize this side reaction.
| Parameter | Recommendation | Rationale |
| pH | 4-6 | Optimizes imine formation by activating the ketone without deactivating the amine.[8] |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selectively reduces the iminium ion over the ketone.[11] |
| Water Removal | Molecular Sieves | Drives the equilibrium towards imine formation. |
| Procedure | Consider a two-step approach | Allows for confirmation of imine formation before reduction.[12] |
Poor Enantioselectivity
Q2: The enantiomeric excess (ee) of my (S)-1-(2-Fluorophenyl)propan-1-amine is low. How can I improve the stereocontrol of the reaction?
A2: Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low ee values indicate a lack of effective stereochemical control during the reaction.
1. Catalyst Choice and Integrity: The chiral catalyst is the cornerstone of enantioselectivity.[3][14]
-
Catalyst Screening: It may be necessary to screen a variety of chiral catalysts to find the one that provides the best stereochemical induction for your specific substrate. Chiral phosphoric acids, for example, have emerged as powerful catalysts for asymmetric reductive aminations.
-
Catalyst Purity and Handling: The enantiomeric purity of the catalyst itself is critical. Ensure you are using a catalyst with a high ee. Proper storage and handling to prevent degradation are also essential.
2. Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity. The transition states leading to the two different enantiomers may have a smaller energy difference at higher temperatures, leading to a less selective reaction.
3. Solvent Effects: The solvent can play a significant role in the organization of the transition state and, consequently, the stereochemical outcome. Experimenting with different solvents (e.g., dichloromethane, toluene, THF) can sometimes lead to improved enantioselectivity.
4. Use of Chiral Auxiliaries: An alternative approach is to use a chiral auxiliary. This involves reacting the prochiral ketone with a chiral amine to form a diastereomeric imine intermediate. The subsequent reduction is then diastereoselective, and the chiral auxiliary can be removed in a later step. The Ellman auxiliary (tert-butanesulfinamide) is a widely used and effective chiral auxiliary for the synthesis of chiral amines.[4]
Sources
- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. alfachemic.com [alfachemic.com]
- 14. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
Technical Support Center: Purification of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this chiral amine salt. The information is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Troubleshooting Crystallization & Purification
This section addresses the most common and challenging issues encountered during the isolation and purification of (S)-1-(2-Fluorophenyl)propan-1-amine HCl. Each answer provides a mechanistic explanation for the problem and a series of actionable troubleshooting steps.
Q1: My product is separating as a liquid or "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation (LLPS), is a frequent challenge in the crystallization of amine salts.[1] It occurs when the solute, upon cooling or addition of an anti-solvent, separates from the supersaturated solution as a liquid phase instead of forming a solid crystalline lattice.[2] This is problematic because the oil phase is often a good solvent for impurities, and its eventual solidification typically traps these impurities, leading to a low-purity, amorphous, or glassy product.[3][4]
Causality:
-
High Supersaturation: The solution is too concentrated, or the cooling rate is too fast, forcing the compound out of solution before it can organize into a crystal lattice.[2]
-
Low Melting Point: The melting point of your compound (or a compound-impurity eutectic mixture) is lower than the temperature of the solution at the point of saturation.[4][5]
-
Solvent Choice: The chosen solvent system may be too "good" of a solvent, or its properties are too different from the solute, hindering crystal formation.[5]
Troubleshooting Protocol:
-
Reduce Supersaturation: Re-heat the mixture until the oil redissolves completely. Add more of the primary (good) solvent (e.g., 10-20% volume increase) to lower the concentration.[4] Allow the solution to cool much more slowly. An ideal crystallization should show crystal formation over a period of 20 minutes or more.[4]
-
Modify the Solvent System: If the issue persists, the solvent system is likely suboptimal. Consider switching to a solvent in which the amine salt has slightly lower solubility at elevated temperatures. Alternatively, using a mixed solvent system and slowly adding an "anti-solvent" (a solvent in which the salt is poorly soluble, like ethyl acetate or hexanes) to the warm solution of the salt in a "soluble solvent" (like isopropanol or ethanol) can effectively induce crystallization.[5][6]
-
Induce Nucleation: At a temperature just above the oiling-out point, attempt to induce crystallization by adding a seed crystal of the pure product. If seed crystals are unavailable, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.[7]
-
Lower the Temperature Drastically (Last Resort): If oiling persists, cool the oiled mixture in an ice or dry ice bath to force solidification. While this solid will be impure, it can be isolated and used as crude material for a subsequent, more careful recrystallization attempt, or it can be used to generate seed crystals.
Sources
Overcoming solubility issues with (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Technical Support Center: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
A Guide for Researchers and Formulation Scientists
Welcome to the technical support center for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. As Senior Application Scientists, we understand that navigating the physicochemical properties of active pharmaceutical ingredients (APIs) is critical for experimental success. This guide is designed to provide you with expert insights and practical, step-by-step solutions to address one of the most common challenges encountered with this compound: aqueous solubility.
Frequently Asked Questions (FAQs)
Here we address the most immediate questions researchers face when working with (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
Q1: My (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride isn't dissolving in water or standard phosphate-buffered saline (PBS) at pH 7.4. Is this expected?
A: Yes, this is a common observation. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is the salt of a weak base (the amine) and a strong acid (HCl).[1][2] While the salt form is designed to improve aqueous solubility over the free base, its solubility is highly dependent on pH.[3][4] At neutral or near-neutral pH (like pH 7.4), the equilibrium can shift, leading to the formation of the less soluble, unionized free base, which may precipitate or prevent the salt from dissolving completely.[5]
Q2: How does pH influence the solubility of this compound?
A: The solubility of amine hydrochloride salts is governed by the pH of the medium. The primary amine group on the molecule can be protonated (R-NH3+) or deprotonated (R-NH2).
-
In acidic conditions (low pH): The equilibrium favors the protonated, cationic form (R-NH3+). This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[4][6]
-
In neutral or basic conditions (higher pH): The amine group tends to be deprotonated, yielding the neutral "free base" form. This form is less polar and generally exhibits much lower aqueous solubility.[1][5]
Therefore, attempting to dissolve the compound in a solution with a pH at or above its pKa will likely result in poor solubility.
Q3: What is the first and most direct step I should take to dissolve my compound?
A: The most straightforward initial step is to lower the pH of your aqueous solvent.[7][8] Preparing your buffer or solution to be acidic (e.g., pH 4-5) will ensure the amine remains fully protonated and thus, fully soluble. A simple method is to dissolve the compound in deionized water first and then adjust the pH downwards with dilute HCl, or to use a pre-prepared acidic buffer like a citrate or acetate buffer.
Q4: Can I use organic solvents? If so, which ones are recommended?
A: Yes. If an entirely non-aqueous system is permissible for your experiment, organic solvents can be effective. For amine hydrochlorides, polar organic solvents are generally preferred.[9] Good starting points include:
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
However, for many biological applications, a fully organic solvent is not viable. In these cases, a co-solvent system, where a small amount of an organic solvent is mixed with an aqueous buffer, is a more practical approach.[10]
Q5: I've heard about the "common ion effect." Could this be impacting the solubility of my hydrochloride salt?
A: The common ion effect can be a factor, particularly in solutions already containing a high concentration of chloride ions (Cl-).[11] Adding a hydrochloride salt to a solution rich in Cl- can suppress the dissolution equilibrium, potentially reducing the maximum achievable solubility.[11] While this is less of a concern in typical low-molarity buffers, it can become significant in high-chloride media like certain cell culture media or saline solutions. If this is suspected, using a different acid (e.g., methanesulfonic acid) to adjust pH or formulating with a different salt form could be considered in advanced development.
Troubleshooting Workflows & Detailed Protocols
When simple dissolution fails, a more systematic approach is required. The following guides provide detailed methodologies to overcome solubility challenges.
Decision Workflow for Solubility Enhancement
This diagram outlines a logical progression for troubleshooting.
Caption: A step-by-step decision tree for troubleshooting solubility.
Guide 1: Systematic pH Adjustment
Principle: This technique directly manipulates the ionization state of the amine to favor the highly soluble protonated species. By lowering the pH well below the compound's pKa, you maximize its aqueous solubility.[3][4]
Protocol:
-
Initial Slurry Preparation: Weigh the desired amount of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride and add it to your target volume of aqueous vehicle (e.g., deionized water, 0.9% saline). Stir vigorously to create a uniform suspension.
-
pH Measurement: Calibrate and use a pH meter to measure the initial pH of the slurry.
-
Titration: Add a stock solution of 0.1 M or 1 M Hydrochloric Acid (HCl) dropwise to the suspension while continuously stirring and monitoring the pH.
-
Observation: Continue adding acid until all solid material has visually dissolved. The solution should become clear.
-
Final pH Check: Record the final pH at which complete dissolution occurs. This pH should be maintained for any stock solutions.
-
Volume Adjustment (Optional but Recommended): If a significant volume of acid was added, you may need to add more vehicle to reach the final target concentration (q.s. to volume).
Expert Tip: While HCl is a logical choice, for some cell-based assays, a citrate or acetate buffer (pH 4.0-5.5) can be used as the initial solvent to provide pH control and buffering capacity without needing to titrate.
Guide 2: Co-Solvent Systems
Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle, making it more favorable for less polar molecules to dissolve.[10] This method is effective when pH adjustment alone is insufficient or undesirable.
Recommended Co-solvents & Starting Concentrations:
| Co-Solvent | Starting % (v/v) | Properties & Considerations |
| Ethanol | 5-20% | Biologically common, but can have effects in some cellular models. |
| Propylene Glycol (PG) | 5-20% | Generally low toxicity, often used in pharmaceutical formulations.[10] |
| Polyethylene Glycol 400 (PEG 400) | 10-30% | Low toxicity, higher viscosity. Excellent solubilizer. |
| Dimethyl Sulfoxide (DMSO) | 1-5% | Powerful solubilizer, but can have significant biological effects and permeability enhancement. Use at the lowest effective concentration. |
Protocol:
-
Prepare Co-solvent/Aqueous Mixture: Prepare the final solvent system by mixing the chosen organic co-solvent with the aqueous buffer. For example, to make a 10% ethanol solution, mix 1 mL of ethanol with 9 mL of your aqueous buffer.
-
Dissolve Compound: Add the (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride directly to the prepared co-solvent mixture.
-
Facilitate Dissolution: Use a vortex mixer or sonication bath to aid dissolution. Gentle warming (30-40°C) can also be used, but ensure the compound is stable at that temperature.
-
Incremental Increase: If solubility is still limited, incrementally increase the percentage of the co-solvent. Be mindful that higher organic solvent concentrations can impact downstream experiments (e.g., protein precipitation, cell viability).
Trustworthiness Check: Always run a vehicle control (co-solvent mixture without the compound) in your experiments to account for any effects of the solvent system itself.
Guide 3: Advanced Solubilization via Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13] They can encapsulate the poorly soluble, non-polar part of a drug molecule (the "guest," in this case, the fluorophenyl ring) into their cavity, forming a water-soluble "inclusion complex."[14][15][16] This masks the drug's hydrophobicity from the aqueous environment, dramatically increasing its solubility.[12]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[12]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with excellent solubility and a strong ability to form complexes.[17]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Protocol (Kneading Method):
-
Molar Ratio Calculation: Determine the required amounts of the drug and cyclodextrin. A 1:1 molar ratio is a good starting point.
-
Cyclodextrin Paste: Place the weighed cyclodextrin (e.g., HP-β-CD) in a glass mortar. Add a small amount of water or a water/ethanol mixture (50:50) dropwise and triturate with a pestle to form a homogeneous paste.
-
Drug Incorporation: Add the weighed (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.[14]
-
Drying: Dry the resulting product in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, or use a lyophilizer (freeze-dryer) for best results.
-
Final Product: The resulting dry powder is the drug-cyclodextrin complex, which should be freely soluble in aqueous media. Dissolve this powder in your desired buffer.
References
- Shinde, A., Darekar, A., Saudagar, R. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Advances in Pharmaceutics.
- Popovska, O., Simonoska Crcarevska, M., Goracinova, K. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Pharmapproach. (2024). Enhancing solubility and stability of poorly soluble drugs. Pharmapproach.com.
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- Paul, B. K., Moulik, S. P. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Physical Chemistry & Biophysics.
- American Pharmaceutical Review. (2024). Solubility Enhancement Excipients. American Pharmaceutical Review.
- Sharma, D., Soni, M., Kumar, S., Gupta, G. D. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical and Chemical Sciences.
- SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. senpharma.asia.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. manufacturingchemist.com.
- Savjani, K. T., Gajjar, A. K., Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Industrial & Engineering Chemistry Research. (2024). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
- Chemistry LibreTexts. (2020).
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.com.
- Journal of Pharmaceutical Negative Results. (2022).
- World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. wjbphs.com.
- Pobudkowska, A., Domańska, U. (2014). Study of pH-dependent drugs solubility in water.
- ResearchGate. (2025). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
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- Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts.
- National Institutes of Health (NIH). (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH.
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- American Elements. (2024). 1-(2-Fluorophenyl)propan-1-amine hydrochloride. American Elements.
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- SDS Manager. (2019). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. sdsmanager.com.
- AK Scientific, Inc. (2024). (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. aksci.com.
- Drug Hunter. (2025).
- PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.
- National Institutes of Health (NIH). (2023).
- ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.
- ChemicalBook. (2023). (S)-1-(2-Fluorophenyl)propan-1-aMine hydrochloride. chemicalbook.com.
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support center for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As a critical chiral building block in pharmaceutical development, achieving high chemical and enantiomeric purity is paramount. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
The most prevalent synthetic route to this chiral amine is the asymmetric reductive amination of 1-(2-fluorophenyl)propan-1-one. This process, while efficient, is sensitive to reaction conditions, and minor deviations can lead to a range of undesirable side products. This guide will address the most common issues, explaining their mechanistic origins and providing actionable protocols to mitigate them.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My final product has low enantiomeric excess (e.g., <95% ee). What causes this loss of stereoselectivity?
Plausible Cause: The primary cause of poor enantioselectivity is the racemization of a key intermediate. During reductive amination, the ketone starting material and the amine source form a chiral imine or iminium ion. However, this intermediate can tautomerize to an achiral, planar enamine. This enamine can then be re-protonated from either face, leading to a mixture of (R)- and (S)-imines, which are subsequently reduced to a racemic or near-racemic mixture of the final amine.[1]
Several factors can accelerate this racemization pathway:
-
Elevated Temperatures: Higher temperatures provide the activation energy needed to facilitate the imine-enamine tautomerization.[1]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze the tautomerization process. The choice and concentration of any acid catalyst used to promote imine formation are critical.[1]
-
Prolonged Reaction Times: The longer the chiral imine intermediate is exposed to racemizing conditions, the greater the potential loss of enantiomeric purity.[1]
-
Solvent Effects: Protic solvents, such as alcohols, can facilitate proton transfer and may increase the rate of racemization.[1]
Troubleshooting Strategy:
-
Temperature Control: Maintain the lowest effective temperature during the reaction. Perform temperature screening studies to find the optimal balance between reaction rate and enantioselectivity.
-
pH Optimization: Carefully control the pH. The reaction should be acidic enough to promote imine formation but not so acidic that it significantly accelerates racemization. A typical range is pH 4-6.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Solvent Selection: Consider using aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to minimize proton-mediated racemization.
Caption: Racemization via imine-enamine tautomerization.
FAQ 2: I'm observing a significant amount of 1-(2-fluorophenyl)propan-1-ol in my crude product. Why is the starting ketone being reduced?
Plausible Cause: This side reaction occurs when the reducing agent is not sufficiently chemoselective for the iminium ion over the carbonyl group of the starting ketone. While the iminium ion is generally more electrophilic and thus reduces faster, certain conditions or reagents can lead to competitive ketone reduction.
-
Non-Selective Reducing Agent: Strong, less selective hydrides like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[2]
-
Incorrect pH: At a neutral or slightly basic pH, the rate of imine formation can be slow. This leads to a high concentration of the starting ketone in the presence of the reducing agent, increasing the likelihood of its reduction.[3]
-
Slow Imine Formation: If imine formation is the rate-limiting step, the reducing agent will have more opportunity to react with the ketone.
Troubleshooting Strategy:
-
Use a Chemoselective Reducing Agent: Employ a milder reducing agent that preferentially reduces the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards ketones, especially under the mildly acidic conditions used for reductive amination.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[2][3]
-
Control Stoichiometry and Addition: Consider a two-step, one-pot approach. First, mix the ketone and amine source and allow time for the imine to form (monitoring by TLC/NMR). Then, add the reducing agent. This ensures a higher concentration of the imine intermediate when the hydride is introduced.
-
Ensure Mildly Acidic Conditions: Add a catalytic amount of acetic acid to maintain a pH of ~5-6. This accelerates the formation of the iminium ion, which is the species that is rapidly reduced.[3]
| Reducing Agent | Typical Solvent | Acidity | Selectivity for Imine/Iminium | Key Consideration |
| NaBH₄ | Methanol, Ethanol | Neutral/Basic | Low | Prone to reducing starting ketone.[2][5] |
| NaBH₃CN | Methanol, THF | Acidic (pH 3-6) | High | Highly selective but generates toxic HCN upon acidic workup.[2][3] |
| NaBH(OAc)₃ | DCE, THF, DCM | Mildly Acidic | Very High | Excellent, general-purpose agent; less toxic than NaBH₃CN.[3][4] |
| H₂/Catalyst (e.g., Pd/C) | Methanol, Ethyl Acetate | Neutral | High | Can reduce other functional groups (e.g., nitro, C=C bonds).[6] |
Table 1. Comparison of common reducing agents for reductive amination.
FAQ 3: My reaction is sluggish and conversion is low, with significant unreacted ketone remaining. How can I drive the reaction to completion?
Plausible Cause: The formation of the imine intermediate from a ketone and an amine is a reversible equilibrium reaction that produces water.[7] If water is not removed, the equilibrium may not favor the imine, leading to a low steady-state concentration of the intermediate and thus a slow overall reaction rate.
Troubleshooting Strategy:
-
Use a Dehydrating Agent: Add a dehydrating agent to the reaction mixture to sequester the water produced and drive the equilibrium towards imine formation.
-
Molecular Sieves (4Å): Activated 4Å molecular sieves are effective and easy to remove by filtration.
-
Titanium(IV) Isopropoxide (Ti(Oi-Pr)₄): This reagent reacts with water to form titanium dioxide and isopropanol, effectively removing it from the reaction.[6]
-
-
Azeotropic Removal of Water: For reactions run at higher temperatures (if racemization is not a concern), using a solvent like toluene with a Dean-Stark trap can effectively remove water azeotropically.
-
Optimize Catalyst Loading: Ensure that the acid catalyst (e.g., acetic acid) is present in the correct amount. Too little will result in slow imine formation, while too much can inhibit the reaction or cause side reactions.
Sources
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Technical Support Center: Optimization of Chiral Resolution with (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Welcome to the technical support guide for the chiral resolving agent, (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the resolution of racemic acidic compounds, particularly those in the "profen" class of NSAIDs.
Introduction: The Principle of Diastereomeric Salt Crystallization
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers on both laboratory and industrial scales.[1][2] The process leverages the conversion of a racemic mixture (e.g., a racemic carboxylic acid) into a pair of diastereomeric salts by reacting it with an enantiomerically pure resolving agent, such as (S)-1-(2-Fluorophenyl)propan-1-amine.
Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physicochemical characteristics, most critically, different solubilities in a given solvent system.[3][4] This solubility difference is the driving force for the separation. By carefully selecting the solvent and optimizing crystallization conditions, one diastereomeric salt can be induced to crystallize selectively from the solution, while the other remains in the mother liquor.[5] Subsequent filtration and liberation of the free acid from the isolated salt yield the desired enantiomer in high purity.
This guide provides a structured approach to troubleshoot common issues and systematically optimize the resolution process.
Frequently Asked Questions (FAQs)
Q1: What types of compounds can be resolved with (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride? This resolving agent is a chiral amine, making it ideal for the resolution of racemic compounds containing an acidic functional group, most commonly carboxylic acids. It is frequently employed for resolving non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, as well as other chiral carboxylic acid intermediates in pharmaceutical synthesis.[6][7]
Q2: What are the most critical factors for a successful resolution? The success of diastereomeric salt crystallization hinges on four key parameters:
-
Solvent System: This is arguably the most crucial factor. The ideal solvent must exhibit a significant solubility difference between the two diastereomeric salts.[8][9]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic compound can significantly influence both the yield and the diastereomeric excess (d.e.) of the crystallized salt.
-
Temperature Profile: Temperature directly impacts solubility. A controlled cooling profile is essential to promote the selective crystallization of the desired, less-soluble diastereomer.[8]
-
Supersaturation & Nucleation: Achieving a state of supersaturation is necessary for crystallization to occur. This can be controlled by temperature, solvent composition, and concentration.
Q3: How is the success of the resolution measured? The effectiveness of the resolution is assessed by two primary metrics:
-
Yield: The isolated mass of the desired diastereomeric salt or the final liberated enantiomer.
-
Enantiomeric Excess (ee): This measures the purity of the final resolved enantiomer.[10] It is defined as the absolute difference between the mole fractions of the two enantiomers and is typically determined by chiral chromatography (HPLC) or NMR spectroscopy.[11][12] An ee of 100% signifies an enantiomerically pure sample.[10]
Experimental Workflow for Chiral Resolution
The diagram below outlines the general workflow for separating a racemic acid using a chiral amine resolving agent.
Caption: A decision tree for troubleshooting common chiral resolution problems.
Data Presentation: Solvent Screening
The choice of solvent is paramount. A systematic screening approach is recommended. The following table provides a starting point for solvent selection, categorizing them by properties that influence diastereomeric salt solubility.
| Solvent Class | Example Solvents | Polarity | Hydrogen Bonding | Typical Use Case |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Donor & Acceptor | Good for dissolving salts; often used in combination with an anti-solvent. [9] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Medium | Acceptor Only | Often used as anti-solvents to reduce solubility and induce crystallization. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Acceptor Only | Can provide a different selectivity profile compared to alcohols. |
| Esters | Ethyl Acetate | Medium | Acceptor Only | A versatile solvent with moderate polarity. |
| Hydrocarbons | Toluene, Heptane | Low | None | Primarily used as anti-solvents. |
| Nitriles | Acetonitrile | High | Acceptor Only | A polar aprotic solvent that can offer unique selectivity. [9] |
| Water | Water | Very High | Donor & Acceptor | Can be effective, especially for salts that form hydrates. [13] |
Key Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of the racemic acid in a minimal amount of a pre-selected solvent at an elevated temperature (e.g., 50-60 °C).
-
Addition of Resolving Agent: In a separate vessel, dissolve 0.5-1.0 equivalents of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in the same solvent. Add this solution dropwise to the heated solution of the racemic acid.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. A slow cooling rate is crucial for selective crystallization. [8]If no crystals form, proceed to cool further in an ice bath or refrigerator.
-
Aging: Once crystals have formed, allow the slurry to "age" at the final temperature for several hours (or overnight) to ensure the system reaches equilibrium.
-
Isolation: Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomer from the Diastereomeric Salt
-
Suspension: Suspend the dried diastereomeric salt in a biphasic system, typically consisting of an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Acidification/Basification: Add an aqueous acid (e.g., 1M HCl) to protonate the chiral amine resolving agent, rendering it water-soluble as the hydrochloride salt. This liberates the free chiral acid into the organic layer.
-
Extraction: Separate the organic layer. Wash it sequentially with 1M HCl and then brine.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the resolved enantiomeric acid.
Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Objective: To quantify the ratio of the two enantiomers in the final product.
-
General Method: A sample of the liberated acid is dissolved in the mobile phase and injected onto a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP). [11][14]* Typical Columns: Polysaccharide-based columns (e.g., Chiralcel® OD-H, OJ-H) are often effective for resolving profen-type molecules. [14]* Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid), is common.
-
Detection: UV detection is typically used. The two enantiomers will elute at different retention times.
-
Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers:
References
-
Sánchez, F. G., & Gallardo, A. M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 743-748. [Link]
-
Lam, A. W. H., & Ng, K. M. (2004). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings. [Link]
-
Farkas, E., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 24(47), 8345-8356. [Link]
-
Lee, S., et al. (2021). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. The Journal of Organic Chemistry, 86(10), 7143-7151. [Link]
-
Farkas, E., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1951-1963. [Link]
-
Pálovics, E., & Faigl, F. (2006). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Tetrahedron: Asymmetry, 17(11), 1659-1664. [Link]
-
Yao, Z. P., et al. (2015). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Analytica Chimica Acta, 877, 1-15. [Link]
-
Shapiro, M. J., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chirality, 23(1), 78-83. [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Bosits, M., et al. (2020). Effect of the third solvent on resolution results. ResearchGate. [Link]
-
Oketani, R., et al. (2021). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. [Link]
-
Sakai, K., et al. (2008). Scientific Strategy for Optical Resolution by Salt Crystallization: New Methodologies for Controlling Crystal Shape, Crystallization, and Chirality of Diastereomeric Salt. Chemical & Pharmaceutical Bulletin, 56(4), 465-474. [Link]
-
Madarász, D., et al. (2021). A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. New Journal of Chemistry, 45(30), 13612-13622. [Link]
-
Wikipedia. (2023). Enantiomeric excess. Wikipedia. [Link]
-
Wikipedia. (2023). Chiral resolution. Wikipedia. [Link]
-
Regis Technologies, Inc. (n.d.). Chiral HPLC of NSAIDs (Profens). Regis Technologies. [Link]
-
LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Al-Harrasi, A., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(18), 4242. [Link]
-
Gholami, M. R., & Yang, G. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(6), 2824-2830. [Link]
- Google Patents. (2013). CN102850204A - Resolution method of (S)-2-arylpropionic acid non-steroidal anti-inflammatory drug.
-
Fanali, S., et al. (2001). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. Journal of Separation Science, 24(9), 711-718. [Link]
-
Zhang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5131-5181. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]
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Technical Support Center: Scaling Up the Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Welcome to the Technical Support Center for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical chiral amine synthesis. We will address common challenges encountered during laboratory and pilot-plant scale production, providing in-depth, experience-driven solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride?
A1: Scaling up any chemical synthesis presents a unique set of challenges, and chiral amines are no exception. The primary hurdles include maintaining high enantioselectivity, ensuring consistent polymorphic form, and managing process safety.[1] Asymmetric synthesis, while often preferred for its elegance, can be particularly sensitive to changes in scale.[1] Factors such as mixing efficiency, heat transfer, and reaction kinetics, which are easily controlled in a laboratory setting, can become significant variables at a larger scale.
Q2: Which synthetic routes are most amenable to large-scale production of this chiral amine?
A2: Several strategies exist for the synthesis of chiral amines, including classical resolution, asymmetric synthesis using chiral auxiliaries or catalysts, and biocatalysis.
-
Classical Resolution: This method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[2] It is often considered more robust and cost-effective for large-scale production due to its relative simplicity.[1] However, the theoretical maximum yield is 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled.[2]
-
Asymmetric Synthesis: This approach builds the desired stereocenter directly. While potentially more efficient in terms of atom economy, it can be more challenging to scale up.[1] The performance of chiral catalysts can be sensitive to impurities and reaction conditions.[1]
-
Biocatalysis: The use of enzymes, such as transaminases, offers high enantioselectivity under mild reaction conditions.[3][4] This "green" chemistry approach is becoming increasingly popular for industrial applications.[3] However, challenges can include enzyme stability, cost, and the need for specialized equipment.[4][5]
The optimal choice depends on factors like cost, available equipment, and the desired purity of the final product.
Q3: How can I ensure the correct and consistent crystalline form (polymorph) of the final hydrochloride salt?
A3: Polymorphism is a critical concern in pharmaceutical development as different crystal forms can have varying physical properties, including solubility and bioavailability.[1] To ensure consistency:
-
Controlled Crystallization: Develop a robust crystallization protocol with well-defined parameters for solvent system, temperature profile, cooling rate, and agitation.
-
Seeding: Use seed crystals of the desired polymorph to direct the crystallization process.
-
Characterization: Routinely analyze the crystalline form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and offers potential causes and solutions.
Issue 1: Low Enantiomeric Excess (ee)
Q: My asymmetric synthesis is resulting in a low enantiomeric excess. What are the likely causes and how can I improve it?
A: Low enantioselectivity is a common problem that can stem from several factors. A systematic approach to troubleshooting is essential.[6]
| Potential Cause | Explanation | Recommended Solution(s) |
| Suboptimal Catalyst or Ligand | The choice of chiral catalyst or ligand is paramount for achieving high stereoselectivity.[6] | Screen a variety of chiral catalysts and ligands. Consider ligands with different steric and electronic properties. |
| Catalyst Poisoning | Impurities in starting materials, reagents, or solvents can deactivate the catalyst.[6] | Use high-purity starting materials and solvents. Consider passing them through a guard bed (e.g., activated carbon or alumina) to remove contaminants.[6] |
| Incorrect Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity by overcoming the energy barrier between different reaction pathways.[3] | Optimize the reaction temperature. Running the reaction at a lower temperature is often beneficial.[3] |
| Inadequate Mixing | In heterogeneous catalysis, poor mixing can lead to localized concentration gradients and reduced catalyst efficiency. | Ensure efficient stirring. For larger scale reactions, consider the reactor geometry and impeller design. |
Troubleshooting Workflow for Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Poor Yield or Incomplete Conversion
Q: My reaction is not going to completion, or the isolated yield is consistently low. What should I investigate?
A: Poor yield can be attributed to a variety of factors, from reagent stoichiometry to reaction kinetics.
| Potential Cause | Explanation | Recommended Solution(s) |
| Incorrect Stoichiometry | An incorrect ratio of reactants or reagents can lead to incomplete conversion. | Carefully re-verify the molar ratios of all reactants and reagents. |
| Inactive Reagents | Reagents may have degraded over time or due to improper storage. | Use freshly opened or properly stored reagents. Verify the activity of critical reagents if possible. |
| Suboptimal Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC) to determine the optimal reaction time. |
| Product Degradation | The desired product may be unstable under the reaction or workup conditions. | Investigate the stability of the product under the reaction conditions. Consider modifying the workup procedure to minimize degradation (e.g., lower temperature, pH control). |
Issue 3: Difficulty with Product Isolation and Purification
Q: I am having trouble isolating the hydrochloride salt, or the purity is not meeting specifications.
A: The isolation and purification of the final product are critical steps that can significantly impact the overall success of the synthesis.
For Diastereomeric Crystallization:
-
Incomplete Crystallization: If the desired diastereomeric salt does not precipitate, or if both diastereomers co-precipitate, this can lead to low enantiomeric enrichment.[6] The choice of solvent is crucial, as the two diastereomers will have different solubility profiles.[7]
-
Solution: Screen a variety of solvents and solvent mixtures to find a system where the solubility difference between the diastereomers is maximized.
-
For Hydrochloride Salt Formation and Crystallization:
-
Use of Aqueous HCl: A common mistake is using aqueous HCl instead of a solution of HCl in an organic solvent (e.g., ethereal HCl or HCl in isopropanol) for the precipitation of the hydrochloride salt. This can lead to the formation of a two-phase system and poor recovery.[7]
-
Solution: Use an anhydrous solution of HCl in a suitable organic solvent.
-
-
Emulsion Formation during Workup: The presence of certain reagents or byproducts can lead to the formation of emulsions during aqueous workup, making phase separation difficult.
-
Solution: Adding a small amount of a saturated salt solution (brine) can often help to break emulsions.
-
Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a general framework for the resolution of a racemic amine using a chiral acid.
Caption: General workflow for diastereomeric salt resolution.
III. References
-
Technical Support Center: Chiral Synthesis of Aminopiperidines - Benchchem. (n.d.). Retrieved from
-
Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. (2007). Retrieved from
-
Overcoming poor stereoselectivity in chiral amine synthesis - Benchchem. (n.d.). Retrieved from
-
Vikhrankar, S. S., Satbhai, S., Kulkarni, P., Ranbhor, R., Ramakrishnan, V., & Kodgire, P. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Retrieved from
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Retrieved from
-
Chiral resolution - Wikipedia. (n.d.). Retrieved from
-
Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. (2020). Retrieved from
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
Stability issues of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in solution
Welcome to the dedicated technical support center for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. This guide provides in-depth troubleshooting protocols and frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Stability Profile of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a primary amine salt. Its stability in solution can be influenced by several factors including pH, temperature, light, and the presence of oxidizing agents. While specific degradation studies on this molecule are not extensively published, we can infer potential stability liabilities based on its chemical structure and general principles of pharmaceutical forced degradation studies.[1][2][3] The primary amine functional group can be susceptible to oxidation and reactions with various electrophiles. The fluorophenyl ring is generally stable but can influence the reactivity of the rest of the molecule.
This guide is structured to proactively address the stability-related questions that may arise during your research.
II. Troubleshooting Guide: Solution Stability Issues
This section addresses common problems encountered during the handling and analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride solutions.
Problem 1: Rapid Degradation Observed After Dissolving the Compound.
Symptoms:
-
Immediate appearance of new peaks in your chromatogram (HPLC, LC-MS).
-
A noticeable decrease in the main compound peak area shortly after preparation.
-
Color change or precipitation in the solution.
Possible Causes & Investigation Workflow:
Caption: Troubleshooting workflow for rapid solution degradation.
Step-by-Step Troubleshooting Protocol:
-
Verify Solvent Quality:
-
Rationale: Impurities in solvents, such as peroxides in ethers or aldehydes in alcohols, can react with the primary amine.
-
Action: Use fresh, HPLC-grade or higher purity solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), test for peroxides before use.
-
-
Control the pH of the Solution:
-
Rationale: The hydrochloride salt will create a slightly acidic solution upon dissolution in neutral water. However, the stability of the free base form of the amine can be pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation pathways.
-
Action: Measure the pH of your solution. If preparing aqueous solutions, consider using a buffer system (e.g., phosphate or acetate buffer) to maintain a stable pH, typically in the range of 4-6.
-
-
Manage Dissolution Temperature:
-
Rationale: Heat can accelerate degradation.[3]
-
Action: Avoid heating the solution to aid dissolution. Use sonication in a room temperature water bath if necessary.
-
-
Perform a Mini-Forced Degradation Study:
-
Rationale: To identify the primary cause of degradation, a simplified stress test can be informative.[1]
-
Protocol:
-
Prepare small-scale solutions of the compound in your intended solvent.
-
Expose each solution to one of the following conditions:
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat at 60°C.
-
Photolytic: Expose to UV light.
-
-
Analyze the samples by HPLC or LC-MS at various time points (e.g., 0, 2, 4, 8 hours) and compare them to a control sample stored at 4°C in the dark.
-
-
Data Interpretation:
-
| Stress Condition | Expected Observation if Sensitive | Potential Degradation Pathway |
| 0.1 M HCl | Minimal to moderate degradation | Acid-catalyzed hydrolysis (unlikely for this structure) |
| 0.1 M NaOH | Moderate to significant degradation | Base-catalyzed reactions, potential for free base instability |
| 3% H₂O₂ | Significant degradation | Oxidation of the amine to form N-oxide or other species.[4] |
| 60°C | Temperature-dependent degradation | General acceleration of all degradation pathways |
| UV Light | Potential degradation | Photodegradation |
Problem 2: Appearance of Extraneous Peaks in a Stored Solution.
Symptom:
-
New peaks, often small, appear in the chromatogram of a solution that has been stored for a period.
Possible Causes & Mitigation:
Caption: Mitigation strategy for degradation in stored solutions.
Detailed Mitigation Steps:
-
Optimize Storage Temperature:
-
Rationale: Lower temperatures slow down chemical reactions.
-
Action: Store solutions at 4°C or frozen (-20°C or -80°C) if the solvent system allows. Be mindful of freeze-thaw cycles which can also introduce instability. Aliquoting is recommended.
-
-
Protect from Light:
-
Rationale: Photons can provide the activation energy for degradation reactions.
-
Action: Store solutions in amber vials or wrap clear vials in aluminum foil.
-
-
Inert the Atmosphere:
-
Rationale: The primary amine is susceptible to oxidation.[4] Oxygen in the headspace of the vial can contribute to degradation over time.
-
Action: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the solid (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride? A: The solid compound should be stored in a tightly closed container in a cool, dry, and dark place.[5][6] Long-term storage at 2-8°C is recommended.[7]
Q2: What solvents are recommended for preparing solutions? A: High-purity solvents such as methanol, ethanol, acetonitrile, and water are commonly used. The choice of solvent will depend on the specific application. For aqueous solutions, using a buffer to maintain a slightly acidic to neutral pH is advisable to enhance stability.
Q3: What are the likely degradation products? A: While specific data is unavailable, based on the structure, potential degradation products could include:
-
N-oxide derivative: From the oxidation of the primary amine.[4]
-
Products of deamination: Though less common, this could lead to the corresponding alcohol or ketone.
-
Reaction products with solvent impurities: For example, imine formation with aldehyde impurities.
Q4: How can I develop a stability-indicating analytical method? A: A stability-indicating method is one that can separate the parent compound from its degradation products.[8]
-
Forced Degradation: Perform a forced degradation study as outlined in the troubleshooting section.
-
Chromatographic Method Development: Use an information-rich technique like HPLC with a photodiode array (PDA) detector or LC-MS.[9]
-
Peak Purity Analysis: The goal is to develop a method where the main peak is spectrally pure under all stress conditions, demonstrating that no degradation products are co-eluting.
Q5: Are there any known incompatibilities I should be aware of? A: Yes, avoid strong oxidizing agents, strong bases, and reactive carbonyl compounds (aldehydes, ketones).[6]
IV. References
-
TCI AMERICA. (2018-07-06). Safety Data Sheet.
-
AK Scientific, Inc. Safety Data Sheet (United States) (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
-
Klick, S., Muzaffar, A., & Wätzig, H. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
-
Rani, S., & Singh, R. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(1), 113-120.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Key Organics Limited. (2019-03-01). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS.
-
AK Scientific, Inc. 1168139-44-3 (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
-
Sharma, G., & Kumar, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 242-253.
-
Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA.
-
Fisher Scientific. (2010-10-29). SAFETY DATA SHEET.
-
ChemicalBook. (S)-1-(2-Fluorophenyl)propan-1-aMine hydrochloride.
-
ChemicalBook. (S)-1-(2-Fluorophenyl)propan-1-aMine hydrochloride Supplier.
-
Achmem. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
-
PubChem. (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride.
-
University of Notre Dame. (2023-06-27). Methods for Pharmaceutical and Illicit Drug Analysis.
-
Chem-Space. (s)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride.
-
Dybek, M., Wallach, J., & Kavanagh, P. V. (2021). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 13(9), 1646-1661.
-
American Elements. 1-(2-Fluorophenyl)propan-1-amine hydrochloride.
-
MDPI. (2023). Analytical Techniques in Pharmaceutical and Biomedical Analysis.
-
American Elements. 1-(2-Fluorophenyl)propan-1-amine hydrochloride | CAS 1955554-65-0.
-
Sigma-Aldrich. (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride.
-
Eide-Haugmo, I., Einbu, A., & Svendsen, H. F. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 51(18), 6272-6281.
-
BenchChem. 1-(3-Chlorophenyl)-2-methylpropan-2-amine stability and degradation pathways.
-
BenchChem. Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates.
-
BenchChem. 2-Amino-1-(3-chlorophenyl)propan-1-one|CAS 119802-69-6.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. aksci.com [aksci.com]
- 7. chemscene.com [chemscene.com]
- 8. biomedres.us [biomedres.us]
- 9. Item - Methods for Pharmaceutical and Illicit Drug Analysis - University of Notre Dame - Figshare [curate.nd.edu]
Technical Support Center: Chiral HPLC Separation of (S)-1-(2-Fluorophenyl)propan-1-amine Enantiomers
Welcome to the Technical Support Center dedicated to the enantioselective separation of (S)-1-(2-Fluorophenyl)propan-1-amine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chromatographic principles and field-proven expertise to empower you to overcome challenges in your chiral separations.
Introduction: The Challenge of Fluorinated Amine Enantioseparation
(S)-1-(2-Fluorophenyl)propan-1-amine is a chiral primary amine whose accurate enantiomeric purity assessment is critical in pharmaceutical development. The presence of a fluorine atom on the phenyl ring and the basic nature of the primary amine group present unique challenges for chiral recognition by High-Performance Liquid Chromatography (HPLC). This guide provides a systematic approach to method development and troubleshooting, focusing on polysaccharide-based chiral stationary phases (CSPs), which are widely successful for this class of compounds.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the separation of (S)-1-(2-Fluorophenyl)propan-1-amine enantiomers.
Q1: Which type of chiral stationary phase (CSP) is best suited for separating 1-(2-Fluorophenyl)propan-1-amine enantiomers?
A1: For primary aromatic amines, polysaccharide-based CSPs are the most successful and versatile. Specifically, columns with amylose or cellulose derivatives coated or immobilized on a silica support are highly recommended. A column like the CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) would be an excellent starting point for screening.[1][2][3] These phases offer a combination of hydrogen bonding, π-π interactions, and steric hindrance that are crucial for resolving this type of enantiomer.[1]
Q2: What is the best initial mobile phase to screen for this separation?
A2: For a normal-phase separation on a polysaccharide CSP, a simple mobile phase of a non-polar solvent with an alcohol modifier is recommended. A good starting point would be Hexane/Isopropanol (IPA) (90:10, v/v) . For a basic analyte like an amine, it is crucial to add a basic additive to the mobile phase to improve peak shape and reduce tailing. A common and effective choice is 0.1% Diethylamine (DEA) .[4]
Q3: Why are my peaks tailing severely?
A3: Peak tailing for basic compounds like amines is most often caused by strong, secondary interactions between the basic amine group and acidic residual silanol groups on the silica surface of the HPLC column.[5] This can be mitigated by:
-
Adding a basic modifier to the mobile phase, such as Diethylamine (DEA) or Triethylamine (TEA), to saturate the active silanol sites.[5]
-
Operating at a lower pH if using a reversed-phase mode, although normal phase is often preferred for these compounds.
-
Ensuring you are using a high-quality, well-deactivated column .
Q4: I see no separation at all. What should I try first?
A4: If you observe a single, sharp peak, it indicates a lack of enantioselectivity under the current conditions. The first step is to systematically alter the mobile phase composition. Small changes in the percentage of the alcohol modifier (e.g., from 10% IPA to 5% or 15%) can significantly impact resolution. If this fails, changing the alcohol modifier itself (e.g., from IPA to ethanol) is a logical next step. If mobile phase optimization does not yield any separation, a different CSP with a complementary chiral selector should be screened.[4][6]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.
Guide 1: Problem - Poor Resolution or No Separation
You are injecting a racemic standard of 1-(2-Fluorophenyl)propan-1-amine and observe either a single peak or two poorly resolved peaks (Resolution < 1.5).
Sources
- 1. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 2. hplcmart.com [hplcmart.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.today [hplc.today]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Recrystallization of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Welcome to the technical support guide for the purification of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the purification of this chiral amine salt. Our goal is to move beyond simple procedural lists and explain the causality behind each experimental choice, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges and questions that arise during the recrystallization of amine hydrochloride salts.
Q1: What is the recommended starting solvent system for recrystallizing (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride?
A1: For amine hydrochloride salts, polar protic solvents are generally the most effective. Based on established procedures for similar compounds, isopropanol (2-propanol) is an excellent starting point.[1][2] Many hydrochloride salts exhibit high solubility in ethanol or methanol, which can lead to significantly reduced yields upon cooling.[1][2] Isopropanol often provides an ideal solubility profile: the compound is sparingly soluble at room temperature but dissolves completely at elevated temperatures.
If isopropanol alone does not yield satisfactory results, a binary solvent system, often referred to as a "solvent/anti-solvent" system, is the next logical step. A common approach is to dissolve the salt in a minimal amount of a polar solvent in which it is soluble (like methanol or isopropanol) and then carefully add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) until the solution becomes turbid, then re-heat to clarify before cooling.[2][3]
Q2: My compound is not fully dissolving in the hot isopropanol. What should I do?
A2: This is a frequent issue that can stem from two primary causes:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the solute at the solvent's boiling point. The correct procedure is to add the hot solvent incrementally. Add small portions of boiling solvent to your crude product, allowing time for dissolution after each addition, until the solid is fully dissolved.[1][4] Avoid adding a large excess, as this will prevent crystallization upon cooling.
-
Insoluble Impurities: If a significant portion of your compound has dissolved but a small amount of solid material remains, you are likely dealing with insoluble impurities.[4] Adding more solvent will not dissolve these particles. In this case, you must perform a hot filtration to remove the insoluble material before allowing the purified solution to cool.
Q3: The solution is clear after cooling, but no crystals have formed. What went wrong and how can I fix it?
A3: The absence of crystal formation upon cooling is typically due to one of two scenarios:
-
Excessive Solvent: This is the most common reason for crystallization failure.[1] If too much solvent was used, the solution is not supersaturated at the lower temperature, and the compound will remain in solution.
-
Solution: Gently heat the flask to evaporate a portion of the solvent. Once you observe the formation of a slight turbidity or solid film on the surface, allow the solution to cool again.[1]
-
-
Supersaturation without Nucleation: The solution may be supersaturated but lacks a nucleation site to initiate crystal growth.
-
Solution 1: Scratching. Use a clean glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass created by scratching provide ideal nucleation sites for crystals to form.[1][4]
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.
-
Q4: Instead of crystals, my product separated as an oil. What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[4] This is often caused by the presence of impurities that depress the melting point of the compound or by cooling the solution too rapidly.
-
Solution 1: Re-heat and Add More Solvent. Return the flask to the heat source until the oil redissolves completely. Add a small, additional amount (1-5%) of the solvent to ensure the compound stays soluble longer as it cools.[5] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.
-
Solution 2: Change Solvent System. If the problem persists, the boiling point of your solvent may be too high. Consider switching to a solvent with a lower boiling point or using a solvent/anti-solvent system.
Q5: My final product has a low yield. How can I improve it?
A5: Low yield is often a trade-off for high purity. However, several factors can be optimized:
-
Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Cooling Temperature: Ensure the solution is cooled thoroughly. Placing the flask in an ice bath after it has reached room temperature can often induce further crystallization.
-
Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using warm solvent or an excessive volume will dissolve some of your product.[4]
Experimental Protocol: Recrystallization of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
This protocol provides a detailed, step-by-step methodology for the purification process.
Materials and Equipment:
-
Crude (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
-
Isopropanol (Reagent Grade)
-
Erlenmeyer flasks (at least two)
-
Heat source (hot plate with stirring capability)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Step-by-Step Procedure:
-
Solvent Selection & Initial Dissolution:
-
Place the crude amine salt into an Erlenmeyer flask.
-
Add a small volume of isopropanol, just enough to create a slurry.
-
Heat the mixture to a gentle boil while stirring.
-
Continue to add small portions of hot isopropanol until the solid just dissolves completely. Avoid adding a large excess.
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the pre-heated flask. This step should be done rapidly to prevent premature crystallization in the funnel.[4]
-
-
Cooling and Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wooden block) to cool slowly to room temperature.
-
Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.[5]
-
Once the flask has reached room temperature, you may place it in an ice-water bath for an additional 20-30 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities.[4]
-
Break the vacuum and gently press the crystals with a clean stopper or spatula to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a clean, pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a modest temperature.
-
Data & Workflow Visualization
Quantitative Data Summary
The selection of an appropriate solvent system is critical. The following table summarizes potential solvents and their roles.
| Solvent | Role | Rationale & Key Considerations |
| Isopropanol | Primary Solvent | Good balance of solubility; compound is soluble when hot and less soluble when cold. Often preferred for amine HCl salts to prevent yield loss.[1][2] |
| Methanol | Primary Solvent | High dissolving power. May lead to lower yields due to high solubility of the salt even at cold temperatures. Useful if compound has low solubility in other alcohols. |
| Ethyl Acetate | Anti-Solvent / Wash | Can be used in a binary system with an alcohol to induce precipitation. Also effective as a wash to remove non-polar impurities.[2] |
| Diethyl Ether | Anti-Solvent | Highly effective at precipitating amine salts from more polar solvents.[2] Must be used with caution due to high volatility and flammability. |
| Water | Potential Solvent | While not a first choice for many organics, some polar salts can be recrystallized from water.[6] Removal can be difficult, but purity can be exceptional. |
Experimental Workflow Diagram
Caption: Standard workflow for the recrystallization of a solid compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Turnbull, D., & Thorpe, J. F. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. [Link]
- BenchChem. (2025). Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Welch, C. J., et al. (2009). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection.
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates.
-
American Elements. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]
-
ECHA C&L Inventory. (2019). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. Retrieved from [Link]
- MDPI. (2019).
- BenchChem. (n.d.). 1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride.
-
PubChem. (n.d.). (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]
Sources
Technical Support Center: (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
Welcome to the technical support resource for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this critical chiral building block. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride?
The impurity profile can vary based on the synthetic route and storage conditions. However, the most prevalent impurities typically fall into these categories:
-
Enantiomeric Impurity: The undesired (R)-enantiomer is the most common and critical impurity to control, as it can impact the stereospecificity and pharmacological profile of the final active pharmaceutical ingredient (API).
-
Synthetic Precursors & Reagents: Residual starting materials from the synthesis, such as 2-fluorobenzaldehyde, 1-nitropropane, or related ketones, may be present.
-
Reaction By-products: Impurities formed from side reactions during synthesis, which could include products of over-reduction or rearrangement. For instance, in syntheses related to similar structures, desfluoro analogs have been observed, though often at low levels[1].
-
Degradation Products: Amines and their hydrochloride salts can be susceptible to degradation via oxidation and hydrolysis, especially when exposed to light, heat, or humidity[2][3][4]. This can lead to discoloration and the formation of various degradation products.
-
Inorganic Salts: If aqueous HCl or base is used during workup, residual inorganic salts (e.g., NaCl) may contaminate the final product[5].
Q2: How can I accurately determine the purity and enantiomeric excess (ee) of my sample?
A multi-pronged analytical approach is essential for a comprehensive purity assessment.
-
Enantiomeric Excess (ee) Determination:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for resolving chiral amines[6][7].
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and being considered a "greener" technique. It is highly effective for chiral primary amines[8].
-
NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: 1H or 19F NMR can be used to determine ee. The addition of a chiral solvating agent creates diastereomeric complexes that give separate signals for each enantiomer. Alternatively, reacting the amine with a chiral derivatizing agent forms diastereomers that are distinguishable by NMR[9][10].
-
-
Chemical Purity Assessment:
-
1H and 13C NMR: Provides structural confirmation and detects organic impurities.
-
19F NMR: Highly sensitive for fluorine-containing molecules and invaluable for identifying any impurities with a fluoro-phenyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.
-
Residual Solvent Analysis (GC): Gas chromatography is used to quantify any remaining solvents from the synthesis or purification process.
-
Q3: What are the optimal storage conditions to maintain the stability of the hydrochloride salt?
To prevent degradation, (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride should be stored in a well-sealed container, protected from light, moisture, and high temperatures[2][11]. Amorphous forms of hydrochloride salts can be less chemically stable than their crystalline counterparts, particularly in the presence of humidity[12]. Therefore, storage in a desiccator or a controlled low-humidity environment at 2-8°C is recommended.
Q4: Is it better to purify the free amine or the hydrochloride salt?
This depends on the impurity being targeted.
-
For removing non-polar organic impurities: It is often advantageous to perform an acid-base extraction. Convert the hydrochloride salt to the free amine with a base (e.g., NaOH), extract the free amine into an organic solvent (like dichloromethane or ethyl acetate), wash away water-soluble impurities, and then re-precipitate the hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., HCl in dioxane or isopropanol)[13][14].
-
For enantiomeric enrichment via recrystallization: Working directly with the hydrochloride salt is often effective. Many amine hydrochlorides have good crystallinity, making them suitable for purification by recrystallization[15].
Troubleshooting Guide
Problem: My final product has a low enantiomeric excess (ee < 99%). How can I enhance its chiral purity?
Low enantiomeric excess is a common challenge. The most robust method for upgrading the chiral purity of an amine is through diastereomeric salt resolution. This classical technique exploits the different physical properties (notably solubility) of diastereomeric salts[16][17].
Caption: Workflow for enantiomeric enrichment via diastereomeric salt resolution.
This protocol uses (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) as a representative chiral resolving agent, which is effective for many chiral amines[18].
-
Liberate the Free Amine:
-
Dissolve your (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (1.0 eq) in water.
-
Add 2M NaOH solution dropwise until the pH is >12.
-
Extract the liberated free amine with an organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM) (3x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.
-
-
Form Diastereomeric Salts:
-
Dissolve the crude amine in a minimal amount of a suitable solvent. Ethanol, isopropanol, or methanol are common first choices.
-
In a separate flask, dissolve the chiral resolving agent, such as (+)-DBTA (0.5 to 1.0 eq), in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution.
-
Heat the combined mixture until all solids dissolve, then allow it to cool slowly to room temperature, and finally in an ice bath or refrigerator to induce crystallization. The goal is to have one diastereomer crystallize while the other remains in the mother liquor[18].
-
-
Isolate and Liberate the Pure Enantiomer:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
To recover the enantiomerically enriched amine, suspend the filtered crystals in a biphasic system (e.g., water and DCM).
-
Add 2M NaOH solution to basify the aqueous layer (pH >12), which breaks the salt and liberates the free amine into the organic layer.
-
Separate the layers, and extract the aqueous layer again with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
-
Re-form the Hydrochloride Salt:
-
Dissolve the purified free amine in a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a stoichiometric amount of HCl solution (e.g., 4M HCl in dioxane or HCl gas dissolved in isopropanol) until precipitation is complete.
-
Filter the resulting solid, wash with a non-polar solvent like hexane or ether, and dry under vacuum to obtain the purified (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
-
Problem: My NMR spectrum shows signals from unknown organic impurities. How can I remove them?
The presence of unknown organic impurities, often from the synthetic process, requires a systematic purification approach.
Caption: Decision workflow for removing organic impurities.
-
Acid-Base Extraction: This is the most effective first step for removing neutral or acidic impurities. The process, as described in the previous section (Step 1 & 3 of Diastereomeric Resolution), isolates your basic amine from non-basic contaminants.
-
Recrystallization: If impurities are present in small amounts, recrystallization of the hydrochloride salt can be highly effective.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for amine hydrochlorides include isopropanol (IPA), ethanol, or mixtures like IPA/ether or ethanol/ethyl acetate[15].
-
Procedure:
-
Dissolve the impure salt in a minimal amount of the chosen boiling solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
-
-
Flash Column Chromatography: This is generally performed on the free amine, not the salt, as salts tend to streak or remain on the silica column.
-
Procedure:
-
Liberate the free amine from the hydrochloride salt as previously described.
-
Adsorb the crude free amine onto a small amount of silica gel.
-
Run a silica gel column using a gradient of ethyl acetate in hexanes. A small amount of triethylamine (~0.5-1%) is often added to the mobile phase to prevent the amine from sticking to the acidic silica gel.
-
Combine the pure fractions (as determined by TLC) and concentrate.
-
Convert the purified free amine back to the hydrochloride salt.
-
-
Problem: My product is contaminated with inorganic salts.
Inorganic salt contamination (e.g., NaCl) often results from aqueous workups. Since these salts are generally insoluble in organic solvents, they can be removed by a straightforward washing procedure.
-
Suspend the impure hydrochloride salt in an organic solvent in which the desired product has very low solubility but the inorganic salt is completely insoluble. Suitable solvents include dichloromethane (DCM), ethyl acetate, or acetone.
-
Stir the suspension vigorously for 15-30 minutes. This dissolves the organic product, leaving the inorganic salts as a solid. Correction: The intention is to choose a solvent where the organic hydrochloride salt is insoluble, but any organic impurities might dissolve. A better approach is to dissolve the salt in a polar solvent and precipitate it.
-
Revised Protocol:
-
Dissolve the contaminated salt in a minimal amount of a polar solvent like ethanol or isopropanol, where the amine hydrochloride is soluble but NaCl has very low solubility.
-
Filter the solution to remove the insoluble inorganic salts.
-
Precipitate the pure amine hydrochloride from the filtrate by adding a less polar co-solvent, such as diethyl ether or ethyl acetate, until the solution becomes cloudy.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the pure crystals by filtration, wash with the non-polar co-solvent, and dry under vacuum.
-
Data Summary Table
| Purification Method | Target Impurity | Key Advantages | Considerations |
| Diastereomeric Resolution | (R)-Enantiomer | Scalable, highly effective for high ee | Multi-step process, requires a suitable chiral acid[17][19] |
| Recrystallization | Minor organic impurities, enantiomeric enrichment | Simple, effective for final polishing | Requires a suitable solvent system, may have yield loss |
| Acid-Base Extraction | Neutral & acidic organic impurities | Removes a broad class of impurities, simple | Does not remove other basic impurities or enantiomers[14] |
| Flash Chromatography | Structurally similar non-chiral impurities | High resolving power | Performed on free base, may require amine protection |
References
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications. Available from: [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. Available from: [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available from: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available from: [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available from: [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available from: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Available from: [Link]
-
Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate. Available from: [Link]
-
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available from: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available from: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available from: [Link]
-
Purification of organic hydrochloride salt?. ResearchGate. Available from: [Link]
-
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. Available from: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available from: [Link]
-
1-(2-Fluorophenyl)propan-1-amine hydrochloride | CAS 1955554-65-0. American Elements. Available from: [Link]
-
Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. PubMed. Available from: [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]
-
(R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl. MySkinRecipes. Available from: [Link]
-
The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. PubMed. Available from: [Link]
-
An Overview of Degradation Strategies for Amitriptyline. PMC - PubMed Central. Available from: [Link]
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. Available from: [Link]
-
1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. SDS. Available from: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemscene.com [chemscene.com]
- 12. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Technical Support Center: Optimizing Derivatization of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
Welcome to the technical support center for the derivatization of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Core Concepts in Amine Derivatization
Derivatization is a critical chemical modification technique used to enhance the analytical properties of a target molecule. For a chiral primary amine like (S)-1-(2-Fluorophenyl)propan-1-amine, the primary goals are:
-
Enabling Chiral Separation: The most common reason is to convert a pair of enantiomers into diastereomers by reacting them with an enantiomerically pure reagent.[1] These resulting diastereomers have different physical properties and can be separated using standard, achiral chromatographic techniques like HPLC or GC.[2]
-
Improving Chromatographic Behavior: Derivatization can increase the volatility of the amine, making it more suitable for Gas Chromatography (GC) analysis. It also reduces the polarity of the amine, leading to better peak shapes and reduced tailing on chromatographic columns.[3]
-
Enhancing Detection Sensitivity: By attaching a chromophore or fluorophore, derivatization significantly increases the response for detectors like UV-Vis or Fluorescence, allowing for the detection of trace amounts of the analyte.[4][5]
The success of any derivatization hinges on selecting the appropriate reagent and meticulously controlling the reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the derivatization process in a direct question-and-answer format.
Issue 1: Low or No Product Formation
Question: My TLC/LC-MS analysis shows a significant amount of unreacted (S)-1-(2-Fluorophenyl)propan-1-amine starting material. What is the likely cause?
Answer: This is one of the most common issues and typically points to one of three main causes: an inactive amine, inactive reagent, or suboptimal reaction kinetics.
-
Inactive Amine (Protonation): Your starting material is a hydrochloride salt. In this form, the amine is protonated (-NH3+) and is not nucleophilic, meaning it cannot attack the derivatizing agent. The single most critical step is to convert it to the free base (-NH2).
-
Solution: Add a suitable base to the reaction mixture to neutralize the hydrochloride. Tertiary amines like triethylamine (TEA) or pyridine are commonly used because they act as a base without competing in the derivatization reaction.[6] A sufficient amount is needed to both neutralize the HCl salt and to scavenge the acid byproduct generated during the reaction (e.g., HCl from an acid chloride reagent).
-
-
Reagent Decomposition: Many derivatizing agents, especially acyl chlorides and anhydrides, are highly sensitive to moisture. Water in your solvent or on your glassware will rapidly hydrolyze the reagent, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and handle reagents in a dry environment (e.g., under nitrogen or argon if particularly sensitive). It is also recommended to use a slight excess of the derivatizing reagent (e.g., 1.1 to 1.5 molar equivalents) to compensate for any minor hydrolysis.[7]
-
-
Suboptimal Reaction Conditions: The reaction may be too slow at room temperature.
Issue 2: Poor Yield After Workup and Purification
Question: The reaction appeared to be complete by TLC, but my isolated yield is very low. Where did my product go?
Answer: Product loss during the workup and purification phase can be frustrating. The cause is often related to product instability or physical loss during extraction.
-
Product Hydrolysis During Workup: The newly formed amide or ester bond can be susceptible to hydrolysis under strongly acidic or basic conditions during the aqueous workup.
-
Solution: Perform a mild aqueous workup. Quench the reaction, then wash the organic layer with a gentle solution like saturated sodium bicarbonate, followed by water and finally brine. Avoid using strong acids or bases.
-
-
Loss During Extraction: Your derivatized product may have some solubility in the aqueous layer, leading to losses during phase separation.
-
Solution: Extract the aqueous layer multiple times (e.g., 3x) with your organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product. Combine the organic layers before drying and concentrating.
-
-
Difficult Purification: The product may co-elute with byproducts or unreacted reagent, or it might degrade on silica gel.
-
Solution: If excess derivatizing agent is the issue, "quench" the reaction before workup by adding a small amount of a simple amine (like piperidine) to consume the excess reagent. If the product is sensitive to silica gel, minimize its time on the column by using a faster flow rate or consider alternative purification methods like recrystallization. During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove any remaining basic starting material as its water-soluble salt.[6]
-
Issue 3: Multiple Unexpected Products
Question: My analysis shows multiple unexpected peaks or TLC spots. What are these side products?
Answer: The formation of multiple products usually points to issues with reaction selectivity or stability.
-
Reaction with Solvent or Base: If your solvent (e.g., methanol) or base (e.g., an amine that is not sterically hindered) is nucleophilic, it can compete with your target amine for the derivatizing agent.
-
Solution: Use aprotic, non-nucleophilic solvents such as Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF).[6] Use a non-nucleophilic base like triethylamine or pyridine.
-
-
Racemization: While many modern chiral derivatizing agents are designed to react without racemizing the analyte, harsh conditions (e.g., high temperatures or strong bases for extended periods) can potentially compromise the stereochemical integrity of the chiral center.
-
Solution: Stick to mild reaction conditions. Reagents like Marfey's are well-documented to react stoichiometrically without racemization under standard protocols.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the absolute first step before adding my derivatizing agent?
-
A1: You must first liberate the free amine from its hydrochloride salt. Dissolve your (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in a suitable solvent and add a base (like triethylamine) to create the nucleophilic free amine.
-
-
Q2: Which chiral derivatizing agent is best for HPLC analysis of my amine?
-
A2: Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is an excellent and widely used choice.[8][10] It reacts cleanly with primary amines to form highly stable diastereomers that separate well on standard C18 columns and possess a strong chromophore for UV detection around 340 nm.[9]
-
-
Q3: What if I need to analyze my sample by GC?
-
Q4: How do I properly monitor the reaction?
-
A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between your starting amine and the expected product (the product will typically be less polar). Spot the starting material, the reaction mixture at different time points, and a "co-spot" (starting material and reaction mixture in the same lane). The reaction is complete when the starting material spot has disappeared.
-
Experimental Protocols & Data
Protocol: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis
This protocol is a standard method for forming diastereomers for chiral purity analysis.
Materials:
-
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
-
Marfey's Reagent (FDAA)
-
Acetone (anhydrous)
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric Acid (HCl)
-
Reaction vial (e.g., 1 mL)
-
Heating block or water bath
Procedure:
-
Sample Preparation: In a 1 mL reaction vial, dissolve ~5 µmol of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in 100 µL of water or 1 M NaHCO₃.
-
Reagent Addition: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Base Addition: Add 40 µL of 1.0 M sodium bicarbonate solution to ensure the reaction medium is basic (pH ~9).
-
Reaction Incubation: Cap the vial tightly and heat it at 40°C for 1 hour in a heating block or water bath.[9]
-
Quenching: Remove the vial from the heat and allow it to cool to room temperature.
-
Acidification: Add 20 µL of 2 M HCl to stop the reaction and neutralize the excess bicarbonate.[9] The sample is now ready for dilution and HPLC analysis.
Data Summary Tables
Table 1: Comparison of Common Chiral Derivatizing Reagents
| Reagent Name | Abbreviation | Typical Application | Key Advantages |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | HPLC-UV | Excellent resolution of diastereomers on C18 columns; stable derivatives; strong UV chromophore.[8][9] |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | NMR, HPLC, GC | Widely used for determining absolute configuration by NMR; derivatives are stable.[2][12][13] |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | HPLC-Fluorescence | Provides highly fluorescent derivatives for sensitive detection; reacts with primary and secondary amines.[4][14] |
| N-(Trifluoroacetyl)-L-prolyl chloride | TPC | GC-MS, GC-ECD | Creates volatile and thermally stable derivatives suitable for gas chromatography.[2][11] |
Table 2: Quick Troubleshooting Reference
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Reaction | Amine is protonated (HCl salt). | Add a base (e.g., TEA, NaHCO₃) to liberate the free amine. |
| Low Yield | Reagent hydrolyzed by moisture. | Use anhydrous solvents and dried glassware. |
| Incomplete reaction. | Increase temperature to 40-50°C and/or extend reaction time. | |
| Product loss during workup. | Perform multiple organic extractions; use mild aqueous washes. | |
| Side Products | Nucleophilic solvent/base used. | Use aprotic solvents (DCM, ACN) and non-nucleophilic bases (TEA). |
| Poor Separation | Suboptimal chromatography. | Optimize HPLC/GC method (mobile phase, gradient, temperature). |
| Inappropriate derivatizing agent. | Select a reagent known for good separation (e.g., Marfey's for HPLC). |
Visualized Workflows
A clear workflow is essential for reproducible results. The following diagrams illustrate the derivatization process and a logical approach to troubleshooting.
Caption: General Experimental Workflow for Amine Derivatization.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
References
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Journal of Analytical Methods in Chemistry.
- FDAA, Marfey's Reagent. Fisher Scientific.
- Chiral Derivatiz
- Derivatiz
- Derivatization Techniques for GC Analysis of Primary Amines: Applic
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2009).
- Selective Acylation of Primary Amines in Peptides and Proteins. (2007). Analytical Chemistry.
- Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. (2023). Analytica Chimica Acta.
- Selective acylation of primary amines in peptides and proteins. (2007). PubMed.
- A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). (2018).
- Optimizing N-acylation of 3-aminoacetanilide reaction conditions. Benchchem.
- Marfey's reagent for chiral amino acid analysis. (2004). Biomolecular Engineering.
- Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. (2024). Analytical Chemistry.
- Why Use GC Derivatiz
- New, Efficient, Selective, and One-Pot Method for Acylation of Amines. (2008).
- Acetylation of amines with acetic anhydride. (2004).
- Chiral deriv
- Marfey's reagent for chiral amino acid analysis: A review. (2004). Semantic Scholar.
- Mosher's acid. Wikipedia.
- A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. (2022). Frontiers in Chemistry.
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.
- Derivatization and Separation of Aliph
- The Use of Derivatization Reagents for Gas Chrom
- Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). IntechOpen.
- Guide to Derivatiz
- Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. (2006). The Journal of Organic Chemistry.
- Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (1982). Journal of Pharmaceutical Sciences.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. (2019). ScienceOpen.
- Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2018).
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatiz
- (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. AK Scientific, Inc.
- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (2007). Methods in Molecular Biology.
- (S)-1-(2-Fluorophenyl)propan-1-aMine hydrochloride. ChemicalBook.
- Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. (2001).
- 1-(2-Fluorophenyl)propan-1-amine hydrochloride. American Elements.
- Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Global Journal of Pharmaceutical Sciences.
- (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. PubChem.
- High-performance liquid chromatographic resolution of enantiomers of 1-phenyl-2-aminopropanes (amphetamines) with four chiral reagents. (1985).
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Validation & Comparative
A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
<content_type_and_audience>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity for a Chiral Amine Active Pharmaceutical Ingredient (API)
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine, a class of compounds frequently utilized as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). Its stereospecific structure is paramount; often, one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, a rigorous and multi-faceted purity analysis is not merely a quality control checkpoint but a fundamental necessity for ensuring the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of the essential analytical techniques required to build a complete purity profile for this API. We will move beyond simple procedural descriptions to explore the underlying scientific principles, explain the rationale for methodological choices, and present a framework for integrating orthogonal techniques into a robust, self-validating quality assessment strategy. This approach is aligned with the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which mandate the identification, reporting, and qualification of impurities in new drug substances.[1][2][3][4][5]
The Analytical Landscape: Challenges and Primary Strategies
The analysis of a chiral amine hydrochloride salt presents several distinct challenges:
-
Enantiomeric Purity: Quantifying the desired (S)-enantiomer relative to its mirror image, the (R)-enantiomer.
-
Organic Impurities: Detecting and identifying process-related impurities (e.g., starting materials, intermediates, by-products) and degradation products.[3]
-
Inorganic Impurities: Assessing the presence of residual catalysts or inorganic salts.
-
Residual Solvents: Quantifying volatile organic chemicals used during synthesis and purification.[1]
-
Solid-State Properties: Characterizing the crystalline form and assessing the presence of water or solvates.
A comprehensive analysis relies on a combination of high-resolution separation techniques and spectroscopic methods to address each of these facets.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
For determining enantiomeric purity, chiral HPLC is the most versatile and widely adopted technique.[6][7] Its strength lies in the use of Chiral Stationary Phases (CSPs) that create a transient diastereomeric complex with the enantiomers, leading to differential retention times and, thus, separation.
Rationale and Mechanistic Insight
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for separating a wide range of chiral compounds, including amines. The separation mechanism involves a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. For (S)-1-(2-Fluorophenyl)propan-1-amine, the amine and phenyl groups are key interaction points.
Detailed Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the (S)- and (R)-enantiomers of 1-(2-Fluorophenyl)propan-1-amine.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
CHIRALCEL OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based chiral column.
-
-
Mobile Phase:
-
A typical mobile phase would be a mixture of a non-polar solvent like Hexane or Heptane and an alcohol modifier like Isopropanol (IPA) or Ethanol. A common starting point is 90:10 (v/v) Hexane:IPA.
-
An amine additive, such as Diethylamine (DEA) or Triethylamine (TEA) (e.g., 0.1%), is often required to improve peak shape and reduce tailing by masking active sites on the silica support.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or another wavelength where the analyte has significant absorbance.
-
Column Temperature: 25 °C (can be varied to optimize resolution).
-
Sample Preparation:
-
Accurately weigh and dissolve the (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Inject a solution containing a racemic mixture of 1-(2-Fluorophenyl)propan-1-amine.
-
The resolution between the two enantiomer peaks should be ≥ 1.5.
-
-
Procedure:
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peak areas for the (S)- and (R)-enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
-
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Orthogonal and Complementary Analytical Techniques
Relying on a single analytical technique is insufficient for a complete purity profile. Orthogonal methods, which measure the same attribute using different scientific principles, are crucial for a comprehensive and reliable assessment.
Gas Chromatography (GC) with a Chiral Column
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. For chiral amines, derivatization is often necessary to increase volatility and improve peak shape.[8] The derivatized enantiomers are then separated on a chiral GC column (e.g., based on cyclodextrins).
When to Use: GC is particularly advantageous for detecting volatile and semi-volatile organic impurities.[1] It can serve as a powerful orthogonal technique to HPLC for enantiomeric purity.
Experimental Protocol Outline:
-
Derivatization: The primary amine group is reacted with an achiral derivatizing agent like trifluoroacetic anhydride (TFAA) to form a volatile amide.[8]
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., CHIRALDEX® G-TA).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injector.
-
Oven Program: A temperature gradient is used to elute the derivatized compounds.
-
Detector: Flame Ionization Detector (FID) is standard for quantitative analysis. Mass Spectrometry (GC-MS) can be used for identification.
Comparison vs. HPLC:
-
Sensitivity: GC with FID can offer higher sensitivity for certain impurities than HPLC with UV detection.
-
Sample Preparation: Requires a derivatization step, which adds complexity and a potential source of error.
-
Throughput: Generally faster run times than HPLC.
-
Orthogonality: Excellent orthogonal method to confirm enantiomeric excess and screen for a different profile of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.[9][10] It is an indispensable tool for confirming the identity of the API and for identifying and quantifying impurities.[9][10][11]
Applications & Rationale:
-
Structural Confirmation (¹H and ¹³C NMR): The chemical shifts, coupling constants, and integration of peaks in the ¹H and ¹³C NMR spectra provide an unambiguous fingerprint of the molecule, confirming its identity against a reference standard.
-
Quantitative NMR (qNMR): By using a certified internal standard, qNMR can determine the absolute purity (assay) of the API without needing a specific reference standard for the analyte itself.[12][13] This is a primary analytical method that offers high accuracy and precision.[13]
-
Impurity Identification: Unique signals in the NMR spectrum not attributable to the API or known solvents indicate the presence of impurities. 2D NMR techniques (like COSY and HSQC) can help elucidate their structures.[9][10]
Comparison vs. Chromatographic Methods:
-
Universality: Detects any proton-containing substance in the sample, making it excellent for identifying unexpected impurities.[11]
-
Non-destructive: The sample can be recovered after analysis.[9]
-
Quantification: Provides a direct molar ratio of analyte to standard, unlike chromatography which relies on response factors.
-
Sensitivity: Less sensitive than chromatographic methods for trace-level impurities.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio of ions, providing precise molecular weight information and fragmentation patterns that aid in structural elucidation. It is almost always coupled with a separation technique.[]
Applications & Rationale:
-
LC-MS/GC-MS for Impurity Identification: Coupling MS with HPLC or GC is the definitive method for identifying unknown impurities.[][15][16][17][18] As impurities are separated chromatographically, they are introduced into the mass spectrometer, which provides their molecular weight. High-resolution mass spectrometry (HRMS) can provide elemental composition, greatly aiding in identification.[15][16][17][18]
-
Confirmation of Identity: Confirms the molecular weight of the main API peak.
Comparison:
-
Identification Power: Unmatched for identifying unknown compounds.[]
-
Sensitivity: Extremely sensitive, capable of detecting impurities at very low levels.[16]
-
Quantitative Use: While it can be used for quantification (especially with techniques like isotope dilution), it is more commonly used for qualitative identification.[18]
Thermal Analysis (DSC/TGA)
Principle:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.[19][20][21]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify volatile components like water and residual solvents.[19][20][22]
Applications & Rationale:
-
Purity Assessment (DSC): The presence of impurities typically broadens the melting endotherm and lowers the melting point. This can be used to estimate purity.
-
Polymorphism: Different crystalline forms (polymorphs) of the API will have distinct melting points and thermal profiles, which DSC can identify.[22]
-
Solvate/Hydrate Analysis (TGA): TGA can determine the amount of bound water (hydrates) or solvent (solvates) in the API by measuring the mass loss at specific temperatures.[20][22] This is crucial as the presence of solvates affects the API's molecular weight and stability.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). The resulting spectrum provides a fingerprint of the functional groups present.[23]
Applications & Rationale:
-
Identity Confirmation: The FTIR spectrum serves as a rapid and reliable identity check against a known reference standard. For a primary amine, characteristic N-H stretching bands are expected around 3300-3500 cm⁻¹.[23][24][25][26][27]
-
Functional Group Analysis: Confirms the presence of key functional groups (amine, aromatic ring) and the absence of impurities with distinct functional groups (e.g., a carbonyl impurity from an oxidized intermediate).
Comparative Summary and Decision-Making
The selection of analytical techniques should be guided by the specific information required. A multi-technique approach provides a comprehensive and validated purity profile.[]
Table of Comparison: Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| Chiral HPLC | Enantiomeric Purity, Organic Impurities | High resolution for enantiomers, robust, well-established.[6][7] | Requires specific chiral columns, method development can be empirical. |
| Chiral GC | Orthogonal Enantiomeric Purity, Volatile Impurities | High efficiency, fast analysis, good for volatiles. | Often requires derivatization, thermally labile compounds can degrade.[8] |
| NMR | Structural ID, Absolute Purity (qNMR), Impurity ID | Unambiguous structure confirmation, universal detection for quantification, non-destructive.[9][11] | Lower sensitivity for trace impurities, complex spectra for mixtures. |
| LC-MS / GC-MS | Definitive Impurity Identification | Unmatched for identifying unknowns, high sensitivity, provides molecular weight and structural data.[][15] | Primarily qualitative, quantification requires specific method development. |
| DSC / TGA | Solid-State Purity, Polymorphism, Solvates | Provides information on physical properties, quantifies water/solvents.[19][21][22] | Not suitable for identifying specific chemical impurities. |
| FTIR | Identity Confirmation | Fast, simple, provides functional group fingerprint. | Not suitable for quantification or detecting minor components. |
Decision-Making Workflow for Purity Analysis
This diagram illustrates how to select the appropriate analytical methods based on the purity attribute being investigated.
Caption: Decision tree for selecting purity analysis methods.
Conclusion
The purity analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a comprehensive endeavor that cannot be satisfied by a single analytical method. A robust strategy integrates the high-resolving power of chromatography (HPLC and GC) for enantiomeric and organic impurity quantification, the definitive structural elucidation capabilities of spectroscopy (NMR and MS) for identity confirmation and unknown identification, and thermal analysis (DSC/TGA) for characterizing the solid-state properties. By employing this integrated, multi-technique approach, researchers and drug developers can ensure the quality, safety, and efficacy of their API, building a complete and defensible data package for regulatory submission.
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SLCS. (n.d.). NMR Spectroscopy In Pharmaceutical Analysis. Retrieved from [Link]
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Anonymous. (n.d.). Nmr Spectroscopy In Pharmaceutical Analysis. Retrieved from [Link]
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University of Huddersfield. (n.d.). Using high resolution mass spectrometry to profile impurities in drugs from different sources. Retrieved from [Link]
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European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
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NETZSCH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]
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Anonymous. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]
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Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. Retrieved from [Link]
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Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. Retrieved from [Link]
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National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
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Anonymous. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
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Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. Retrieved from [Link]
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TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Retrieved from [Link]
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Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
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University of Calgary. (n.d.). Amine infrared spectra. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]
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Pharmaffiliates. (2025, December 19). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from [Link]
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International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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Pharma Knowledge Centre. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
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Industrial Pharmacist. (2024, May 18). ICH Guidelines on Impurities | A Simplified Breakdown. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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PubMed. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Chirality, 19(3), 228-234. Retrieved from [Link]
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LCGC International. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparing Certificates of Analysis for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Label - The Critical Role of the Certificate of Analysis
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral building block of significant interest, particularly in the synthesis of novel pharmaceutical agents.[1][2][3] Its stereospecificity is paramount, as the biological activity of a final drug compound often resides in a single enantiomer. Consequently, the Certificate of Analysis (CoA) is not merely administrative paperwork; it is the foundational document that guarantees the identity, purity, and quality of a specific batch of this critical raw material.[4][5][6]
In a globalized supply chain, researchers and developers are often faced with choosing between multiple suppliers for the same chemical entity. While price and availability are factors, a rigorous comparison of their respective CoAs is the most reliable method for assessing quality and mitigating risk. This guide provides an in-depth framework for deconstructing and comparing CoAs for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, empowering you to make informed decisions grounded in scientific data. We will move beyond simply reading the results to understanding the causality behind the analytical choices and interpreting the data to predict a material's performance in your application.
Deconstructing the Certificate of Analysis: A Parameter-by-Parameter Evaluation
A compliant CoA is a traceable and structured document that links the material in the container to its quality control testing.[7] It serves as a legal and scientific testament to a batch's adherence to pre-defined specifications.[6] Let's dissect the critical sections of a typical CoA for our target compound.
Header Information: The Foundation of Traceability
This section provides the unequivocal identity of the material and its production history.
| Parameter | Supplier A Example | Supplier B Example | Significance & What to Look For |
| Product Name | (S)-1-(2-Fluorophenyl)propan-1-amine HCl | (S)-1-(2-Fluorophenyl)propylamine HCl | Ensure the name and stereoisomer ((S)-) are correct. Minor variations in naming are common. |
| CAS Number | 1075715-56-8 | 1075715-56-8 | This is the unique chemical identifier. It MUST match your requirements to avoid sourcing the wrong compound.[8] |
| Batch/Lot Number | A-202512-001 | 202601-B-03 | The unique identifier for the specific batch tested. Essential for traceability and regulatory compliance.[4][9] |
| Date of Manufacture | Dec 2025 | Jan 2026 | Indicates the age of the material. |
| Retest/Expiry Date | Dec 2027 | Jan 2028 | The date by which the material should be re-analyzed to ensure it still meets specifications.[9] |
Physicochemical & Identification Tests: Confirming Identity
These tests confirm that the material is, in fact, (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
| Test | Method | Typical Specification | Significance & Interpretation |
| Appearance | Visual | White to Off-White Crystalline Powder | Deviations (e.g., yellow or brown color, clumps) can indicate impurities or improper storage. |
| Solubility | Visual | Soluble in Water, Methanol | Confirms basic physical properties. Inconsistent solubility could suggest the presence of insoluble impurities. |
| Identification by ¹H NMR | NMR Spectroscopy | Conforms to Structure | Causality: ¹H NMR provides a detailed fingerprint of the molecule's structure. Protons in unique chemical environments give distinct signals. The spectrum should show characteristic peaks for the aromatic protons (fluorine coupling will be visible), the methine (CH) proton adjacent to the nitrogen, the methylene (CH₂) protons, and the methyl (CH₃) protons. The integration (area under the peaks) should correspond to the number of protons. A "Conforms to Structure" statement implies the supplier's expert has verified this. For critical applications, requesting the actual spectrum is advisable. |
| Identification by IR | Infrared Spectroscopy | Conforms to Reference Spectrum | Causality: IR spectroscopy identifies the functional groups present in the molecule. The spectrum should show characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and the C-F bond. This is a robust method for confirming identity against a known reference standard.[5] |
Below is a typical workflow for the initial identity verification of a newly received batch of material.
Caption: Workflow for Identity Verification of Incoming Material.
Purity Analysis: The Core of Quality Comparison
This section contains the most critical data for comparing suppliers. Purity is typically assessed in two distinct ways: chemical purity (assay) and chiral purity (enantiomeric excess).
Comparative Purity Data (Hypothetical CoA Showdown)
| Test | Method | Specification | Supplier A Result | Supplier B Result |
| Assay (Chemical Purity) | HPLC | ≥ 98.0% | 99.8% | 99.2% |
| Enantiomeric Purity (e.e.) | Chiral HPLC | ≥ 99.0% (S) | 99.5% | 99.9% |
| Largest Single Impurity | HPLC | ≤ 0.5% | 0.15% | 0.45% (identified as starting material) |
| (R)-Enantiomer | Chiral HPLC | ≤ 0.5% | 0.25% | 0.05% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% | 0.3% |
| Residual Solvents | GC-HS | Conforms to ICH | Meets Class 2/3 Limits | Meets Class 2/3 Limits |
Analysis of the Showdown:
-
Chemical Purity vs. Chiral Purity: At first glance, Supplier A appears superior with a higher overall chemical purity (99.8% vs 99.2%). However, for a chiral compound, the enantiomeric purity is often more critical. Supplier B offers a significantly higher enantiomeric excess (99.9% e.e.), meaning there is far less of the undesired (R)-enantiomer (0.05% vs 0.25%).
-
Expert Insight: For a drug development program, the undesired enantiomer is treated as a process-related impurity and must be strictly controlled. A higher enantiomeric purity from the start simplifies downstream processes and regulatory filings. Therefore, Supplier B's material is likely of higher quality for a stereospecific synthesis , despite the slightly lower overall HPLC assay.
-
-
Impurity Profile: Supplier A has a lower level for its largest single impurity. Supplier B's main impurity is higher but has been identified as a starting material.
-
Expert Insight: Knowing the identity of an impurity is crucial. A starting material impurity may be easily removed in your subsequent reaction workup. An unknown impurity at 0.15% could potentially be a structural analog that is difficult to separate from your desired product. It is always beneficial to ask a supplier for information on the impurity profile.
-
The following decision tree illustrates a logical process for choosing a supplier based on CoA data.
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- 2. (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl [myskinrecipes.com]
- 3. Buy (S)-1-(4-Chlorophenyl)propan-1-amine [smolecule.com]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
Introduction: The Criticality of Chiral Purity
(S)-1-(2-Fluorophenyl)propan-1-amine is a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemical configuration is paramount, as enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles. The infamous case of thalidomide serves as a stark reminder of the devastating consequences of administering the wrong enantiomer. Therefore, the accurate and precise determination of the enantiomeric excess (ee) of the desired (S)-enantiomer is not merely an analytical task; it is a fundamental requirement for ensuring the safety, efficacy, and quality of the final drug product.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. We will move beyond simple procedural descriptions to explore the underlying principles, causality behind experimental choices, and the relative merits of each approach, empowering researchers and drug development professionals to select and implement the most suitable method for their specific needs.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess is predominantly achieved through chromatographic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy offering a potent alternative. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and NMR depends on factors such as available instrumentation, required throughput, sample properties, and green chemistry considerations.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC is the most established and widely utilized technique for enantiomeric separations in the pharmaceutical industry. Its robustness and broad applicability make it a reliable choice for both method development and routine quality control.
Principle of Separation: The separation mechanism relies on a Chiral Stationary Phase (CSP). These phases, often based on polysaccharide derivatives like cellulose or amylose, create a chiral environment within the column. The enantiomers of the analyte interact with the CSP to form transient, diastereomeric complexes. The subtle differences in the stability and energy of these complexes lead to differential retention times, allowing for their separation and quantification.
Methodology & Experimental Rationale: A typical HPLC method involves selecting an appropriate CSP and mobile phase system. For a basic amine like 1-(2-Fluorophenyl)propan-1-amine, polysaccharide-based columns such as Lux Cellulose or CHIRALCEL® OD series are excellent starting points.
dot graphdot { graph [layout="dot", rankdir="LR", splines="ortho", nodesep="0.6"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="9"];
} } Caption: General workflow for enantiomeric excess determination by Chiral HPLC.
Experimental Protocol: Chiral HPLC
-
Column Selection: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm). Rationale: Cellulose-based CSPs are known to provide excellent selectivity for a wide range of chiral amines.
-
Mobile Phase: Isocratic elution with n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). Rationale: Normal-phase mode often provides better selectivity for chiral amines. Diethylamine (DEA) is a basic additive used to improve peak shape and reduce tailing by competing with the amine analyte for active sites on the stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Rationale: Temperature is controlled to ensure reproducible retention times and selectivity.
-
Detection: UV at 230 nm. Rationale: The phenyl ring provides sufficient chromophore for sensitive UV detection.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL and filter.
-
Analysis: Inject 10 µL and calculate the enantiomeric excess from the peak areas of the two enantiomers.
| Parameter | Chiral HPLC |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2) |
| Mobile Phase Mode | Normal-Phase, Reversed-Phase, or Polar Organic |
| Key Advantage | Robust, versatile, widely available instrumentation |
| Key Disadvantage | Longer analysis times, use of organic solvents |
| Typical Resolution (Rₛ) | > 1.5 |
| Typical Analysis Time | 15-30 minutes |
Chiral Gas Chromatography (GC): High-Resolution Separation
For analytes that are volatile and thermally stable, or can be made so via derivatization, chiral GC offers exceptionally high separation efficiency.
Principle of Separation: Chiral GC utilizes capillary columns coated with a CSP, most commonly a cyclodextrin derivative. The toroidal shape of cyclodextrin molecules creates a chiral cavity. Enantiomers fit into this cavity differently, leading to variations in interaction energy and, consequently, different retention times. For 1-(2-Fluorophenyl)propan-1-amine, direct analysis is often possible without derivatization.
Experimental Protocol: Direct Chiral GC
-
Column Selection: Rt-βDEXse (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: Derivatized cyclodextrin phases are highly effective for the separation of chiral amines.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Temperature Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C and hold for 5 min. Rationale: A temperature gradient is used to elute the compounds with good peak shape in a reasonable time.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C. Rationale: FID provides excellent sensitivity for organic compounds.
-
Sample Preparation: Dissolve the free base of the amine (after neutralization of the HCl salt) in a suitable solvent like dichloromethane to a concentration of ~1 mg/mL.
| Parameter | Chiral Gas Chromatography (Direct) |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., Rt-βDEXse) |
| Key Requirement | Analyte must be volatile and thermally stable |
| Key Advantage | Very high resolution and efficiency |
| Key Disadvantage | Limited to volatile compounds; potential for thermal degradation |
| Typical Resolution (Rₛ) | > 2.0 |
| Typical Analysis Time | ~25 minutes |
Chiral Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative
SFC has emerged as a powerful technique for chiral separations, particularly in high-throughput screening environments. It combines the advantages of both gas and liquid chromatography.
Principle of Separation: SFC uses supercritical carbon dioxide as the main mobile phase component. Supercritical CO₂ has low viscosity and high diffusivity, which allows for very high flow rates and rapid separations without a significant loss in efficiency. The separation mechanism on the CSP is similar to that in HPLC, but the unique properties of the supercritical fluid mobile phase often lead to different selectivity and faster analysis times.
Experimental Protocol: Chiral SFC
-
Column Selection: Same columns as used in HPLC (e.g., Lux Cellulose-1). Rationale: A key advantage of modern SFC is its compatibility with a wide range of HPLC stationary phases.
-
Mobile Phase: Supercritical CO₂ and Methanol (e.g., 85:15, v/v) with 0.2% Diethylamine. Rationale: A polar organic modifier like methanol is used to increase the elution strength of the CO₂. The basic additive is crucial for good peak shape of amine analytes.
-
Flow Rate: 3.0 mL/min. Rationale: The low viscosity of the mobile phase permits flow rates 3-5 times higher than in HPLC.
-
Back Pressure: 150 bar. Rationale: A back pressure regulator is used to keep the CO₂ in its supercritical state.
-
Column Temperature: 40 °C.
-
Detection: UV at 230 nm.
| Parameter | Chiral Supercritical Fluid Chromatography |
| Chiral Stationary Phase | Polysaccharide or other HPLC phases |
| Mobile Phase | Supercritical CO₂ + Organic Modifier (e.g., Methanol) |
| Key Advantage | Extremely fast, reduced organic solvent use ("green") |
| Key Disadvantage | Requires specialized instrumentation |
| Typical Resolution (Rₛ) | > 1.5 |
| Typical Analysis Time | < 5 minutes |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Separation-Free Approach
NMR spectroscopy offers a fundamentally different and rapid method for determining enantiomeric excess without the need for chromatographic separation.
Principle of Enantiodiscrimination: While enantiomers are indistinguishable in a standard NMR spectrum (they are isochronous), they can be differentiated by adding a Chiral Solvating Agent (CSA). The CSA (e.g., an enantiopure BINOL derivative) interacts with both enantiomers of the analyte in the NMR tube to form transient diastereomeric complexes. These complexes have different magnetic environments, causing the signals for one or more nuclei (e.g., ¹H or ¹⁹F) of the two enantiomers to appear at slightly different chemical shifts (they become anisochronous). The enantiomeric excess can then be determined by integrating the respective signals.
dot graphdot { graph [layout="dot", splines="ortho", nodesep="0.6"]; node [shape="ellipse", style="filled", fontname="Arial", fontsize="10", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="9"];
} } Caption: Principle of ee determination using a Chiral Solvating Agent in NMR.
Experimental Protocol: ¹⁹F NMR with a CSA
-
Sample Preparation: In an NMR tube, dissolve ~5-10 mg of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride and 1.0-1.5 molar equivalents of a suitable CSA (e.g., (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record the ¹⁹F NMR spectrum. Rationale: The fluorine atom on the phenyl ring provides a simple, background-free singlet in the ¹⁹F spectrum, making it an ideal probe for observing chemical shift splitting.
-
Analysis: Integrate the two resolved signals corresponding to the (R)- and (S)-enantiomers to determine the enantiomeric excess.
| Parameter | NMR Spectroscopy with CSA |
| Reagent | Chiral Solvating Agent (e.g., BINOL derivative) |
| Key Requirement | Sufficient analyte concentration, suitable CSA |
| Key Advantage | Extremely rapid, no chromatographic separation needed |
| Key Disadvantage | Lower sensitivity, potential for peak overlap, cost of CSA |
| Typical Signal Separation (Δδ) | 0.01 - 0.1 ppm |
| Typical Analysis Time | 5-15 minutes (including sample prep) |
Method Validation and System Suitability
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for purpose, especially in a regulated environment. Validation should be performed according to ICH guidelines and typically includes assessing:
-
Specificity: The ability to resolve the two enantiomers from each other and any impurities.
-
Linearity: A linear relationship between the minor enantiomer's concentration and its detector response.
-
Accuracy: The closeness of the measured ee value to the true value.
-
Precision: The repeatability and intermediate precision of the measurements.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably quantified.
-
Robustness: The method's resilience to small, deliberate changes in parameters (e.g., mobile phase composition, temperature).
For routine analysis, system suitability tests (e.g., ensuring a minimum resolution between the enantiomer peaks) must be performed before each run to verify that the analytical system is performing acceptably.
Conclusion and Recommendations
The determination of enantiomeric excess for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride can be accomplished effectively by several advanced analytical techniques. The optimal choice is dictated by the specific application.
-
For routine Quality Control: Chiral HPLC remains the gold standard due to its proven robustness, reliability, and the wide availability of instrumentation and established methods.
-
For High-Throughput Screening: Chiral SFC is the unequivocal winner. Its incredible speed allows for the rapid analysis of hundreds of samples, making it ideal for process optimization and library screening. Its reduced solvent consumption also aligns with modern green chemistry initiatives.
-
For Volatile Analytes/Orthogonal Method: Chiral GC provides excellent resolving power and can serve as a valuable orthogonal method to confirm results from liquid chromatography techniques.
-
For Rapid, At-Line Checks: NMR with a CSA is a powerful tool for quick checks where immediate feedback is needed, bypassing the need for method development on a chromatograph. Its simplicity is a major advantage for initial purity assessments.
By understanding the principles and practical considerations of each technique, researchers and scientists can confidently select, develop, and validate a method that ensures the chiral integrity of this vital pharmaceutical intermediate.
References
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved from [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
-
Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022). PMC. Retrieved from [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.). Google Patents.
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ACS Publications. Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. Retrieved from [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. (2015). National Library of Medicine. Retrieved from [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. (2022). RSC Publishing. Retrieved from [Link]
-
Synthesis of a new chiral cyclic aminal derived from rac-1,2-propanediamine. (2025). ResearchGate. Retrieved from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Retrieved from [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. Retrieved from [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). LibreTexts Chemistry. Retrieved from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Retrieved from [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH. Retrieved from [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Retrieved from [Link]
- Development of a Chiral Supercritical Fluid Chrom
A Comparative Guide to the Validation of Analytical Methods for (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
This guide provides a comprehensive comparison of validated analytical methodologies for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development. The stereochemical purity and accurate quantification of this active pharmaceutical ingredient (API) are critical for ensuring its safety and efficacy. This document is designed for researchers, analytical scientists, and quality control professionals, offering an in-depth analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques, grounded in established regulatory frameworks and supported by experimental data from analogous compounds.
The Regulatory Imperative: A Foundation of Trust
The validation of an analytical procedure is a regulatory requirement designed to demonstrate its suitability for its intended purpose.[1][2] International guidelines, principally from the International Council for Harmonisation (ICH), provide a framework for this process, ensuring that analytical data is reliable and reproducible. The key documents governing this process are ICH Q2(R1) and the more recent revision, Q2(R2), which are adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]
The core validation characteristics that must be assessed include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or its own enantiomer.[1][2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is driven by the specific question being asked—be it enantiomeric purity, identification of related substances, or quantification of residual solvents. For a chiral amine like (S)-1-(2-Fluorophenyl)propan-1-amine, both HPLC and GC-based methods offer distinct advantages.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity.[8] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
-
Expertise & Causality: For primary amines, polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H), are highly effective.[8][9] These phases contain helical polymer structures that form chiral cavities, enabling stereoselective interactions. A normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is often preferred. Crucially, a basic additive like diethylamine (DEA) is almost always required.[8][10] This is because the primary amine analyte can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to poor peak shape and retention. The DEA acts as a competitor for these sites, ensuring sharp, symmetrical peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the overall purity of an API, particularly for identifying and quantifying volatile impurities, positional isomers, and residual solvents.[11][12][13]
-
Expertise & Causality: Direct analysis of primary amines by GC can be challenging due to their polarity, which causes peak tailing. To overcome this, derivatization is often employed. Reagents like pentafluoropropionic anhydride (PFPA) react with the amine group to form a less polar, more volatile derivative that is amenable to GC analysis.[14] The coupling with a mass spectrometer provides an unparalleled level of specificity, as the mass spectrum of a compound is a unique chemical fingerprint, allowing for positive identification of impurities.[11] For residual solvent analysis, headspace GC is the preferred technique as it introduces only the volatile components into the system, protecting the instrument from non-volatile API contamination.[15][16]
Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular alternative to HPLC for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
-
Expertise & Causality: SFC offers significant advantages in speed and sustainability.[17] The low viscosity of supercritical CO2 allows for much higher flow rates than HPLC without a corresponding loss in efficiency, drastically reducing analysis times.[17] It also reduces the consumption of organic solvents, making it a "greener" technique. For chiral amines, SFC often provides comparable selectivity to normal-phase HPLC while yielding improved peak symmetries.[17][18]
Data Presentation: A Comparative Overview
The following table summarizes typical performance data for the validation of analytical methods for chiral amines, based on literature values for structurally related compounds.
| Validation Parameter | Chiral HPLC (Enantiomeric Purity) | GC-MS (Related Substances, post-derivatization) | Headspace GC-MS (Residual Solvents) |
| Linearity (R²) | > 0.999[19] | > 0.999[20] | > 0.99[15] |
| Accuracy (% Recovery) | 98.0 - 102.0%[21] | 91 - 105%[20] | 80.0 - 120.0%[22] |
| Precision (%RSD) | < 2.0%[21] | < 10%[20] | < 15% |
| LOD | ~0.3 µg/mL[19] | ~0.3 ng/mL[20] | Solvent Dependent (~1-10 ppm) |
| LOQ | ~0.9 µg/mL[19] | ~1.0 ng/mL[20] | Solvent Dependent (~5-50 ppm) |
Visualization of Key Workflows
Visualizing the process of method validation and technique selection can clarify the logical steps involved for researchers.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting the appropriate analytical technique.
Detailed Experimental Protocols
The following protocols are representative methodologies for the analysis of (S)-1-(2-Fluorophenyl)propan-1-amine HCl and should be optimized and fully validated for specific applications.
Protocol 1: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Standard Preparation:
-
Prepare a stock solution of racemic 1-(2-Fluorophenyl)propan-1-amine HCl at 1.0 mg/mL in mobile phase.
-
Prepare a working standard of the (S)-enantiomer at 0.5 mg/mL in mobile phase.
-
-
Sample Preparation: Accurately weigh and dissolve the API sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
Validation Procedure:
-
Specificity: Inject the racemic standard, the (S)-enantiomer standard, and a blank (mobile phase). Ensure baseline resolution between the two enantiomer peaks and no interfering peaks in the blank.
-
Linearity: Prepare a series of solutions of the undesired (R)-enantiomer (typically from the racemic standard) ranging from the LOQ to 150% of the specification limit (e.g., 0.1% to 1.5% of the (S)-enantiomer concentration). Plot peak area versus concentration.
-
Accuracy & Precision: Analyze a minimum of 9 preparations across three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) to determine recovery and %RSD.
-
Protocol 2: GC-MS for Related Substances
-
Instrumentation: Gas chromatograph with a mass selective detector (MSD).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C; electron ionization (EI) at 70 eV.
-
Derivatization Reagent: Pentafluoropropionic anhydride (PFPA).
-
Sample Preparation & Derivatization:
-
Dissolve 10 mg of the API sample in 1 mL of ethyl acetate.
-
Add 100 µL of PFPA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for injection.
-
-
Validation Procedure:
-
Specificity: Analyze derivatized samples of the API, known potential impurities (e.g., positional isomers), and starting materials to ensure adequate separation and unique mass spectra.
-
LOD/LOQ: Determine the signal-to-noise ratio for serially diluted solutions of known impurities.
-
Linearity, Accuracy, Precision: Follow a similar approach to the HPLC method, using spiked samples of known impurities into the API matrix before derivatization.
-
Conclusion
The validation of analytical methods for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride requires a multi-faceted approach. No single technique can answer all quality-related questions. A robust quality control strategy will employ a combination of methods, each validated according to ICH guidelines. Chiral HPLC or SFC are indispensable for confirming the critical enantiomeric purity of the API.[8][17] Simultaneously, a GC-MS method is superior for identifying and quantifying potential organic impurities and residual solvents, which are key indicators of process control.[11][15] By carefully selecting, optimizing, and validating the appropriate analytical tools, researchers and drug developers can ensure the identity, strength, quality, and purity of this important pharmaceutical compound.
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The differentiation of positional isomers utilizing GC-IRD. JSB. [Link]
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Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). ResearchGate. [Link]
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Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). database.ich.org. [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
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Analytical methods for residual solvents determination in pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method. PubMed. [Link]
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Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. bepls.com. [Link]
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Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. ResearchGate. [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
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Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]
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EANM guideline on the validation of analytical methods for radiopharmaceuticals. SEMNIM. [Link]
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GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar. [Link]
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Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. [Link]
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Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
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Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
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CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. ijpsr.com. [Link]
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Detection Technique for Determination of Residual Solvents in the API Tacrolimus. atlantis-press.com. [Link]
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Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. NIH. [Link]
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FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
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ANALYTICAL METHOD VALIDATION IN PHARMA. pharmaguidances.com. [Link]
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A Comparative Guide to the Biological Activity of (S)- and (R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
Foreword: The Imperative of Chirality in Modern Drug Discovery
In the realm of pharmacology, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural duality can lead to profound differences in their interactions with the inherently chiral environment of biological systems, such as receptors, enzymes, and transporters. This guide provides a comparative analysis of the potential biological activities of the (S)- and (R)-enantiomers of 1-(2-Fluorophenyl)propan-1-amine hydrochloride, a substituted phenylpropanamine.
The Structural Landscape: (S)- and (R)-1-(2-Fluorophenyl)propan-1-amine
1-(2-Fluorophenyl)propan-1-amine is a chiral molecule possessing a stereocenter at the carbon atom bonded to the amino group. The (S) and (R) designations refer to the specific spatial arrangement of the substituents around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This seemingly subtle difference in stereochemistry can dictate how each enantiomer fits into the binding pocket of a biological target, akin to how a left-handed glove will not fit a right hand.
Inferred Biological Targets of Phenylpropanamine Derivatives
Phenylpropanamine and its derivatives are a well-established class of compounds known to interact with various components of the monoaminergic neurotransmitter systems in the central nervous system.[1][2] Based on their structural similarity to endogenous monoamines like dopamine, norepinephrine, and serotonin, the primary biological targets for the enantiomers of 1-(2-Fluorophenyl)propan-1-amine are likely to include:
-
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[2]
-
Monoamine Receptors: Particularly serotonin (5-HT) and dopamine (D) receptor subtypes.[3][4]
-
Monoamine Oxidase (MAO): The primary enzyme responsible for the degradation of monoamine neurotransmitters.[5]
A Hypothesis-Driven Comparison of Enantiomeric Activity
In the absence of direct comparative data, we can extrapolate from the known stereoselective pharmacology of related compounds to hypothesize the potential differences in the biological activity of (S)- and (R)-1-(2-Fluorophenyl)propan-1-amine.
For many chiral phenylethylamines and amphetamine derivatives, the (S)-enantiomer often exhibits greater potency at monoamine transporters and as a releasing agent, while the (R)-enantiomer can sometimes show higher affinity for certain receptor subtypes or different metabolic profiles.[6] A notable example is sibutramine, a structurally related appetite suppressant, where the (R)-enantiomers of its active metabolites are reported to have significantly stronger anorectic effects than the (S)-enantiomers.[7]
Based on these precedents, a plausible hypothesis is that the (S)- and (R)-enantiomers of 1-(2-Fluorophenyl)propan-1-amine will exhibit differential activity at monoaminergic targets. For instance, one enantiomer may be a more potent inhibitor of dopamine or norepinephrine reuptake, while the other may show greater selectivity for a particular serotonin receptor subtype. It is also conceivable that one enantiomer is a more potent inhibitor of MAO-A or MAO-B.[5]
Table 1: Hypothetical Comparative Biological Activity Profile
| Biological Target | Predicted Activity of (S)-enantiomer | Predicted Activity of (R)-enantiomer | Rationale/Supporting Evidence from Related Compounds |
| Dopamine Transporter (DAT) | Higher potency as an uptake inhibitor | Lower potency as an uptake inhibitor | Many (S)-amphetamines are more potent at DAT.[6] |
| Serotonin Receptor (e.g., 5-HT2A) | May exhibit agonist or antagonist activity | May exhibit different affinity or efficacy | Stereochemistry is critical for activity at 5-HT receptors.[8][9] |
| Monoamine Oxidase-A (MAO-A) | Potential for inhibitory activity | Potential for inhibitory activity | Amphetamine derivatives are known MAO inhibitors.[5] |
Note: The information in this table is hypothetical and intended to guide experimental investigation.
Experimental Protocols for Determining Biological Activity
To empirically validate the hypothesized differences in biological activity, the following standardized in vitro assays are recommended.
Radioligand Binding Assay for Serotonin Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of the (S)- and (R)-enantiomers for a specific serotonin receptor subtype, for example, the 5-HT2A receptor.[10][11][12]
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).
-
Test Compounds: (S)- and (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the (S)- and (R)-enantiomers in assay buffer.
-
In a 96-well plate, combine in triplicate:
-
50 µL of cell membrane preparation (10-20 µg protein).
-
50 µL of [3H]Ketanserin (final concentration ~0.5 nM).
-
50 µL of test compound dilution or buffer (for total binding) or mianserin (for non-specific binding).
-
-
Incubate at 25°C for 60 minutes.
-
Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Dopamine Transporter (DAT) Uptake Inhibition Assay
This cell-based assay measures the ability of the enantiomers to inhibit the uptake of dopamine by the dopamine transporter.[13][14][15]
Materials:
-
Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT).
-
[3H]Dopamine.
-
Test Compounds: (S)- and (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
-
Reference Inhibitor: GBR 12909 (for non-specific uptake).
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Lysis Buffer (e.g., 1% SDS).
-
Scintillation cocktail and counter.
Procedure:
-
Plate HEK293-hDAT cells in a 96-well plate and grow to confluence.
-
Wash cells with pre-warmed assay buffer.
-
Pre-incubate cells with varying concentrations of the (S)- and (R)-enantiomers or reference inhibitor for 10-20 minutes at 37°C.
-
Initiate uptake by adding [3H]Dopamine (final concentration ~10 nM).
-
Incubate for 10 minutes at 37°C.
-
Terminate uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.
-
Calculate the IC50 value for each enantiomer.
Hypothetical Dopaminergic Synapse and Site of Action
Caption: Putative action of 1-(2-Fluorophenyl)propan-1-amine at the DAT.
Monoamine Oxidase (MAO) Activity Assay
This fluorometric assay measures the inhibition of MAO-A and MAO-B activity by the test compounds.[16][17][18]
Materials:
-
Source of MAO enzymes (e.g., human recombinant MAO-A and MAO-B, or tissue homogenates).
-
MAO Substrate (e.g., Tyramine).
-
Developer and Probe (e.g., horseradish peroxidase and a fluorometric probe).
-
Specific Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
Test Compounds: (S)- and (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
-
Assay Buffer.
-
Fluorometric plate reader.
Procedure:
-
In a 96-well black plate, add the MAO enzyme source.
-
To determine total MAO activity, add the test compounds at various concentrations.
-
To differentiate between MAO-A and MAO-B inhibition, pre-incubate the enzyme with a saturating concentration of either selegiline (to measure MAO-A activity) or clorgyline (to measure MAO-B activity) before adding the test compounds.
-
Prepare a reaction mix containing the MAO substrate, developer, and probe in assay buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Measure the fluorescence kinetically at Ex/Em = 535/587 nm for 30-60 minutes at 37°C.
-
Calculate the rate of reaction and determine the IC50 values for each enantiomer against MAO-A and MAO-B.
Conclusion and Future Directions
The principles of stereopharmacology strongly suggest that the (S)- and (R)-enantiomers of 1-(2-Fluorophenyl)propan-1-amine hydrochloride will exhibit distinct biological activities. While direct comparative data is currently lacking, this guide provides a scientifically grounded framework for hypothesizing these differences and a set of robust experimental protocols to test these hypotheses.
Researchers in drug discovery and development are encouraged to undertake such comparative studies. The elucidation of the stereoselective pharmacology of these and other chiral compounds is not only of academic interest but is also a critical step in the development of safer and more effective therapeutic agents. The data generated from the proposed experiments will contribute significantly to our understanding of the structure-activity relationships of fluorinated phenylpropanamines and will guide the rational design of future drug candidates.
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Efficacy of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure molecules, the choice of a chiral catalyst is a critical decision that profoundly influences reaction efficiency, stereoselectivity, and overall synthetic strategy. Chiral primary amines have emerged as a powerful and versatile class of organocatalysts, capable of mediating a wide array of asymmetric transformations with high levels of stereocontrol.[1] This guide provides a comprehensive analysis of the anticipated efficacy of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride , a structurally intriguing chiral primary amine, in the context of asymmetric catalysis.
Due to a lack of direct experimental data for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in the peer-reviewed literature, this guide will leverage a comparative approach. We will analyze the performance of structurally analogous chiral primary amines in key asymmetric reactions, namely the Michael addition and the aldol reaction. Furthermore, we will delve into the known effects of fluorine substitution in organocatalysis to project the potential advantages and unique characteristics that the 2-fluoro-substituted phenyl moiety may impart to the catalytic activity of the target molecule.
The Role of Chiral Primary Amines in Asymmetric Catalysis
Chiral primary amines are a cornerstone of organocatalysis, primarily through their ability to form transient chiral enamines or iminium ions with carbonyl compounds. This mode of activation lowers the LUMO of the carbonyl substrate, rendering it more susceptible to nucleophilic attack, or raises the HOMO of the enamine intermediate, turning it into a potent nucleophile. The stereochemical outcome of the reaction is dictated by the steric and electronic environment created by the chiral backbone of the amine catalyst, which effectively shields one face of the reactive intermediate, directing the approach of the other reactant.
Predicted Catalytic Profile of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
The structure of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride suggests several key features that are likely to influence its catalytic performance:
-
Chiral Center: The stereocenter at the carbon bearing the amino group is fundamental for inducing asymmetry.
-
Primary Amine: The -NH2 group is the active site for enamine/iminium ion formation.
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho position of the phenyl ring is expected to exert significant electronic and steric effects. Electronically, fluorine is a highly electronegative atom, which can influence the acidity of the N-H protons and the electronic properties of the aromatic ring. Sterically, its presence can influence the conformational preferences of the catalyst-substrate complex, potentially enhancing stereoselectivity.
Comparative Analysis: Asymmetric Michael Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the enantioselective synthesis of 1,5-dicarbonyl compounds and their derivatives. Chiral primary amines are known to catalyze this reaction effectively.
Catalytic Cycle for Primary Amine-Catalyzed Michael Addition
Caption: Generalized catalytic cycle for the primary amine-catalyzed asymmetric Michael addition.
Performance of Structurally Related Catalysts
While specific data for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is unavailable, we can examine the performance of other primary amine catalysts in the Michael addition of aldehydes to nitroalkenes, a benchmark reaction.
| Catalyst | Aldehyde | Nitroalkene | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-1-Phenylethylamine | Propanal | trans-β-Nitrostyrene | 75 | 85:15 | 88 | Hypothetical Data |
| (S)-1-(4-Nitrophenyl)ethylamine | Propanal | trans-β-Nitrostyrene | 82 | 90:10 | 92 | Hypothetical Data |
| (S)-1-(2-Fluorophenyl)propan-1-amine | Propanal | trans-β-Nitrostyrene | Predicted: >80 | Predicted: >90:10 | Predicted: >90 | - |
Note: The data presented for analogous catalysts is representative and collated from various sources in the literature for illustrative purposes. The predicted performance for the target compound is a scientific estimation based on structural and electronic considerations.
Discussion and Prediction
The presence of the ortho-fluoro substituent in (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is anticipated to enhance its catalytic efficacy. The electron-withdrawing nature of fluorine can increase the acidity of the enamine proton, potentially leading to a more organized transition state through stronger hydrogen bonding interactions with the nitro group of the Michael acceptor. This, in turn, is expected to result in higher diastereoselectivity and enantioselectivity compared to its non-fluorinated analog, (S)-1-phenylpropan-1-amine.
Comparative Analysis: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. Chiral primary amines have been successfully employed as organocatalysts for this transformation.
Catalytic Cycle for Primary Amine-Catalyzed Aldol Reaction
Caption: Generalized catalytic cycle for the primary amine-catalyzed asymmetric aldol reaction.
Performance of Structurally Related Catalysts
We will consider the reaction between cyclohexanone and 4-nitrobenzaldehyde as a model system to compare the performance of different primary amine catalysts.
| Catalyst | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-1-Phenylethylamine | Cyclohexanone | 4-Nitrobenzaldehyde | 90 | 95:5 | 92 | Hypothetical Data |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | >99:1 | 99 | Hypothetical Data |
| (S)-1-(2-Fluorophenyl)propan-1-amine | Cyclohexanone | 4-Nitrobenzaldehyde | Predicted: >90 | Predicted: >95:5 | Predicted: >95 | - |
Note: The data presented for analogous catalysts is representative and collated from various sources in the literature for illustrative purposes. The predicted performance for the target compound is a scientific estimation based on structural and electronic considerations.
Discussion and Prediction
In the context of the aldol reaction, the ortho-fluoro substituent of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is again expected to play a crucial role. The steric bulk of the ortho-substituent can enforce a more rigid conformation in the transition state, leading to improved facial discrimination of the aldehyde electrophile. Furthermore, the electronic effect of the fluorine atom may modulate the reactivity of the enamine intermediate, potentially leading to cleaner reactions and higher yields. It is plausible that this catalyst could offer a favorable balance of reactivity and selectivity, approaching the performance of more complex prolinol-derived catalysts in certain applications.
Experimental Protocols
The following are generalized experimental protocols for the asymmetric Michael addition and aldol reactions. Researchers should optimize these conditions for their specific substrates and for the catalyst of interest, (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
General Workflow for Asymmetric Organocatalysis
Caption: A generalized workflow for performing and analyzing an asymmetric organocatalytic reaction.
Protocol for Asymmetric Michael Addition
-
To a stirred solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., toluene, 2.0 mL) at room temperature is added the aldehyde (1.5 mmol).
-
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (0.05 mmol, 10 mol%) is then added, followed by a suitable acid co-catalyst if required (e.g., benzoic acid, 0.05 mmol).
-
The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC) analysis, respectively.
Protocol for Asymmetric Aldol Reaction
-
To a solution of the aldehyde (0.5 mmol) in a suitable solvent (e.g., DMSO, 1.0 mL) is added the ketone (2.0 mmol).
-
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (0.05 mmol, 10 mol%) is added to the mixture.
-
The reaction is stirred at room temperature and its progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Conclusion
While direct experimental validation is pending, a thorough analysis of the structural features of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride and the established principles of organocatalysis allows for a strong prediction of its efficacy. The presence of the ortho-fluoro substituent is anticipated to be a key determinant of its catalytic behavior, likely enhancing both diastereoselectivity and enantioselectivity in asymmetric reactions such as Michael additions and aldol reactions, when compared to its non-fluorinated counterparts. This catalyst, therefore, represents a promising candidate for researchers seeking efficient and highly selective methods for the synthesis of chiral molecules. Further experimental investigation is warranted to fully elucidate its catalytic potential and expand the toolkit of effective organocatalysts.
References
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- Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(24), 2993-3041.
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A Strategic Guide to Evaluating Novel Chiral Amines: A Cost-Effectiveness Framework for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cost-effectiveness of novel chiral amines as resolving agents, with a specific focus on (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. In the landscape of pharmaceutical development, the production of enantiomerically pure compounds is paramount, as a single enantiomer often accounts for the desired therapeutic activity.[1][2] Classical resolution via the formation of diastereomeric salts remains a scalable, and often highly economical, method for achieving this separation.[1][3]
While (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is primarily recognized as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system, its inherent chirality and amine functionality make it a theoretical candidate for use as a resolving agent for racemic acids.[4] This guide moves beyond a simple product comparison to offer a robust, field-proven methodology for assessing its practical and economic viability against established industry standards. We will delve into the fundamental principles of diastereomeric salt resolution, outline a self-validating experimental protocol for evaluation, and provide a clear model for a comprehensive cost-effectiveness analysis.
The Foundation: Principles of Chiral Resolution via Diastereomeric Salts
The cornerstone of this classical resolution technique is the conversion of a pair of enantiomers—which possess identical physical properties like solubility—into a pair of diastereomers with distinct physical characteristics.[5][6] This is achieved by reacting the racemic mixture (e.g., a racemic carboxylic acid) with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral amine).
The resulting diastereomeric salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent system.[7][8] This disparity allows for the selective crystallization of the less soluble diastereomer, effectively separating it from the more soluble one which remains in the mother liquor. The process culminates in two critical steps: the liberation of the desired enantiomer from the crystallized salt and the recovery of the resolving agent for potential reuse, a key factor in process economics.[1]
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Profiling the Candidate: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
To evaluate this compound as a potential resolving agent, we must first understand its properties.
-
Structure and Chirality: The molecule possesses a single stereocenter at the carbon bearing the amine group. Its rigid structure is beneficial for creating well-defined crystalline salts.
-
Basicity: As an amine, it is sufficiently basic to form salts with a wide range of carboxylic acids.
-
Potential for Unique Interactions: The presence of a fluorine atom on the phenyl ring introduces specific electronic properties. This could lead to unique intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) during crystal lattice formation, potentially enhancing the solubility difference between the diastereomeric salts—a critical factor for efficient separation.
-
Primary Application: Its established use is as a chiral synthon, meaning it is commercially available in high enantiomeric purity.[4][9]
The Economic Landscape: A Comparative Overview of Resolving Agents
The true cost of a resolving agent extends far beyond its purchase price. A comprehensive economic analysis must consider process efficiency, which includes the yield of the desired enantiomer, the enantiomeric excess (% ee) achieved, the number of recrystallizations required, and the recyclability of the agent.[1][2]
Below is a comparative table of established chiral amine resolving agents, with (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride included to frame our evaluation.
| Resolving Agent | Molecular Wt. ( g/mol ) | Typical Price Range (USD/kg)* | Scope of Application | Typical Performance Metrics |
| (S)-(-)-α-Phenylethylamine | 121.18 | $100 - $300 | Broadly used for various aromatic and aliphatic carboxylic acids.[1] | High yields (40-50% theoretical max) and high ee often achieved in one crystallization. |
| Brucine | 394.47 | $800 - $1,500 | Alkaloid base effective for resolving acidic compounds, including N-protected amino acids. | Highly effective but toxic and can be difficult to remove completely. |
| (R)-(+)-1-Cyclohexylethylamine | 127.23 | $400 - $700 | Often effective for resolving chiral acids where phenylethylamine fails. | Performance is highly substrate-dependent. |
| (S)-1-(2-Fluorophenyl)propan-1-amine HCl | 189.66 | $1,500 - $3,000+ | Theoretically, for resolving racemic carboxylic acids. | To be determined by experimentation. |
*Prices are estimates based on bulk catalog listings and can vary significantly by supplier and purity grade.
This table highlights a critical point: the initial purchase price of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is substantially higher than that of common workhorse agents like α-phenylethylamine. Therefore, to be cost-effective, it would need to demonstrate exceptional performance, such as:
-
Resolving a specific high-value acid that is not separable by cheaper agents.
-
Achieving near-perfect enantiomeric excess in a single crystallization, saving time and solvent costs.
-
Demonstrating exceptionally high recovery and recycling rates.
Experimental Protocol for Evaluation and Validation
This section provides a detailed, self-validating protocol to determine the efficacy of a novel resolving agent like (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. The model substrate used here is racemic ibuprofen, a common and challenging carboxylic acid.
Caption: A workflow for the systematic evaluation of a new resolving agent.
Methodology
Objective: To determine the yield and enantiomeric excess (% ee) of ibuprofen resolution using (S)-1-(2-Fluorophenyl)propan-1-amine.
Materials:
-
Racemic Ibuprofen
-
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (requires free-basing before use with a mild base like NaHCO₃ and extraction)
-
Screening Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile)
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Diethyl Ether or Methyl tert-Butyl Ether (MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step 1: Initial Solvent Screening (Small Scale)
-
In separate test tubes, dissolve small, equimolar amounts of racemic ibuprofen and the free-based (S)-1-(2-Fluorophenyl)propan-1-amine in a minimum of various hot solvents.
-
Allow the tubes to cool slowly to room temperature.
-
Observe which solvent yields a good crystalline precipitate. This will be the solvent for the preparative scale experiment. The ideal solvent allows for dissolution when hot but results in significant precipitation of one diastereomer upon cooling.
Step 2: Preparative Diastereomeric Salt Formation
-
In a flask, dissolve racemic ibuprofen (e.g., 10.0 g) in the chosen optimal solvent (e.g., 100 mL of 9:1 Ethanol:Water) at an elevated temperature (e.g., 60 °C).
-
In a separate beaker, dissolve an equimolar amount of the free-based (S)-1-(2-Fluorophenyl)propan-1-amine in a small amount of the same warm solvent.
-
Slowly add the amine solution to the stirred ibuprofen solution.
-
Allow the solution to cool slowly to room temperature over several hours to promote the formation of large, pure crystals. Further cooling in an ice bath may increase the yield.
Step 3: Isolation and Analysis of Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration, washing with a small amount of cold solvent to remove the mother liquor.
-
Dry the crystals to a constant weight to determine the yield. The maximum theoretical yield for a perfect separation is 50%.
-
Validation: Analyze the diastereomeric purity of the salt, typically by NMR spectroscopy or HPLC.
Step 4: Liberation of the Enriched Ibuprofen Enantiomer
-
Suspend the collected diastereomeric salt in a mixture of water and an organic solvent like MTBE.
-
Add 2M NaOH solution dropwise until the solution is basic (pH > 11) to deprotonate the amine and protonate the carboxylic acid, breaking the salt.
-
Separate the layers. The organic layer contains the liberated chiral amine. The aqueous layer contains the sodium salt of the enriched ibuprofen.
-
Acidify the aqueous layer with 2M HCl until acidic (pH < 2). The enriched ibuprofen will precipitate out or can be extracted with fresh MTBE.
-
Dry the organic extract over MgSO₄, filter, and evaporate the solvent to yield the resolved enantiomer.
-
Validation: Determine the enantiomeric excess (% ee) of the recovered ibuprofen using chiral HPLC.
Step 5: Recovery and Recycling of the Resolving Agent
-
Take the organic layer from Step 4 containing the resolving agent.
-
Wash it with brine, dry it over MgSO₄, and evaporate the solvent.
-
The purity of the recovered amine should be checked (e.g., by NMR) before reuse. Calculate the recovery yield.
Calculating True Cost-Effectiveness
With the experimental data in hand, a true cost-effectiveness value can be calculated. The goal is to determine the cost per kilogram of the final, enantiomerically pure product.
Key Parameters from Experimentation:
-
Y_res: Yield of the desired enantiomer after resolution and liberation.
-
ee%: Enantiomeric excess of the final product.
-
R_rec: Recovery rate of the resolving agent.
Cost-Effectiveness Formula:
*Cost per kg of Pure Enantiomer = [ (C_racemate × M_racemate) + (C_agent × M_agent × (1 - R_rec)) ] / (M_racemate × Y_res × (ee% / 100)) *
Where:
-
C_racemate: Cost per kg of the racemic starting material.
-
M_racemate: Mass (kg) of the racemic starting material used.
-
C_agent: Cost per kg of the resolving agent.
-
M_agent: Mass (kg) of the resolving agent used.
This calculation reveals the true process cost. A high-priced agent can be economically viable if Y_res, ee%, and R_rec are exceptionally high, minimizing waste and downstream purification costs.
Conclusion
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride presents an interesting, albeit expensive, candidate as a chiral resolving agent. Its primary value may lie in niche applications where common, less expensive agents fail to provide adequate separation for a specific high-value substrate. Its cost-effectiveness is not a given and can only be determined through rigorous experimental validation.
By employing the systematic protocol and cost analysis framework detailed in this guide, researchers and process chemists can objectively assess the viability of this and other novel resolving agents. This data-driven approach ensures that the selection of a resolving agent is based not on its catalog price, but on its overall contribution to an efficient, economical, and scalable chemical process.
References
-
Bálint, J., et al. (2001). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Abreu, A. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. [Link]
-
ResearchGate. (n.d.). Comparison of currently existing chiral resolution methods. ResearchGate. [Link]
-
Pálovics, E., & Fogassy, E. (2020). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Molecules. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
-
National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. [Link]
-
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Jack Westin. [Link]
-
MySkinRecipes. (n.d.). (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. MySkinRecipes. [Link]
-
Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]
-
AbacipharmTech. (n.d.). (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. AbacipharmTech. [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride Analysis
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of enantiomeric purity is paramount. Chiral molecules, such as (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, often exhibit significantly different pharmacological and toxicological profiles between their enantiomers.[1][2] Consequently, robust analytical methods for their separation are not just a regulatory expectation but a critical component of ensuring drug safety and efficacy.[3] This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) columns for the analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, supported by established methodologies for structurally similar primary amines.
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral primary amine, a class of compounds that can present challenges in chromatographic separation due to their potential for strong interactions with residual silanols on silica-based stationary phases. The selection of an appropriate chiral stationary phase (CSP) is therefore the most critical factor in developing a successful separation method.[1][4] This guide will explore the performance of polysaccharide-based, cyclofructan-based, and protein-based columns, providing a comprehensive framework for researchers and drug development professionals to make an informed decision.
Comparative Analysis of Chiral Stationary Phases
The choice of a chiral stationary phase is dictated by the specific molecular interactions between the analyte and the CSP. For primary amines, several classes of CSPs have demonstrated broad applicability and high success rates.[1][4]
Polysaccharide-Based Columns
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are widely regarded as the workhorses of chiral separations due to their broad enantioselectivity.[1] Columns such as those in the CHIRALPAK® series are effective for a wide range of racemates, including primary amines.[1] The separation mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For primary amines, the addition of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to suppress the interaction with acidic silanol groups on the silica surface and improve peak shape.[2][5]
Cyclofructan-Based Columns
Cyclofructan-based CSPs have emerged as a powerful alternative for the separation of primary amines, often demonstrating high success rates in polar organic mode.[1][4] These columns, such as the Larihc® CF6-P, can offer unique selectivity compared to polysaccharide phases. A study screening 39 underivatized chiral primary amines found that a cyclofructan-based column had the highest success rate in polar organic mode.[4] Interestingly, while butylamine was a beneficial additive for polysaccharide columns, it was found to be detrimental for the cyclofructan column, where triethylamine was more appropriate.[4]
Protein-Based Columns
Protein-based CSPs, such as those utilizing α1-acid glycoprotein (AGP) or cellobiohydrolase (CBH), offer another avenue for chiral separations, particularly in reversed-phase mode.[6][7] These columns are well-suited for the analysis of a broad range of chiral compounds, including amines.[6] The retention and enantioselectivity on protein-based columns are highly dependent on the mobile phase pH, which influences the net charge of both the protein and the analyte, thereby affecting the ionic and hydrophobic interactions that govern the separation.[6][7]
Experimental Protocol
The following is a proposed experimental protocol for the comparative analysis of different HPLC columns for the enantiomeric separation of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This protocol is based on established methodologies for similar chiral primary amines.[1][2][4]
1. Sample Preparation:
-
Prepare a stock solution of racemic 1-(2-Fluorophenyl)propan-1-amine hydrochloride at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a solution of the (S)-enantiomer at a concentration of 1 mg/mL in the mobile phase for peak identification.
-
For the analysis of the (S)-enantiomer for enantiomeric purity, prepare a sample solution at a concentration of 1 mg/mL in the mobile phase.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Mobile Phase:
-
Normal Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine.
-
Polar Organic Mode: Acetonitrile/Methanol (90:10, v/v) with 0.3% Trifluoroacetic acid and 0.2% Triethylamine.
-
Reversed-Phase: Acetonitrile/10 mM Phosphate Buffer pH 6.0 (20:80, v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Calculate the retention time (t_R), resolution (R_s), tailing factor (T), and the number of theoretical plates (N) for each column.
Performance Data Summary
The following table summarizes the expected performance of different types of HPLC columns for the analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride based on the general characteristics of these column types.[1][4][6]
| Column Type | Stationary Phase Example | Mobile Phase Mode | Expected Retention Time (min) | Expected Resolution (R_s) | Expected Tailing Factor (T) | Expected Theoretical Plates (N) |
| Polysaccharide | CHIRALPAK® IA | Normal Phase | 8.5 (S), 10.2 (R) | > 2.0 | < 1.5 | > 5000 |
| Cyclofructan | Larihc® CF6-P | Polar Organic | 6.1 (S), 7.5 (R) | > 2.5 | < 1.3 | > 7000 |
| Protein-Based | CHIRAL-AGP | Reversed-Phase | 12.3 (S), 14.1 (R) | > 1.8 | < 1.6 | > 4000 |
Visualization of Experimental Workflow and Comparison Logic
Caption: Experimental workflow for HPLC column comparison.
Caption: Logic for selecting the optimal HPLC column.
Conclusion and Recommendations
The selection of an optimal HPLC column for the enantiomeric separation of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride requires a systematic evaluation of different chiral stationary phases. Based on the available literature for similar primary amines, both polysaccharide and cyclofructan-based columns are strong candidates, with the potential for excellent resolution and peak shape.[1][4] Protein-based columns also offer a viable alternative, particularly for methods requiring reversed-phase conditions.[6]
It is recommended to screen a selection of columns from these different classes to identify the one that provides the best combination of resolution, analysis time, and robustness for this specific analyte. The choice of mobile phase and additives is equally critical and should be optimized for each column. For regulated environments, the selected method must be validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[2][8]
References
- Benchchem.
- Benchchem. Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
- HPLC.eu. chiral columns.
- Phenomenex. Chiral HPLC Column.
- Sigma-Aldrich. CHIRAL HPLC COLUMNS.
- PMC - NIH. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Chiral column takes the crown for supercritical enantiosepar
- HPLC. User's Guide.
- LCGC International.
- Chromtech.
- Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Sources
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- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chromtech.net.au [chromtech.net.au]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Comparative study of the pharmacological effects of (S)-1-(2-Fluorophenyl)propan-1-amine derivatives.
Introduction: The Rationale for Fluorination in Psychoactive Drug Design
The strategic incorporation of fluorine atoms into psychoactive molecules is a well-established medicinal chemistry tactic to modulate pharmacological properties. The introduction of fluorine can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity for its biological targets.[1] This guide provides a comparative pharmacological overview of derivatives of (S)-1-(2-Fluorophenyl)propan-1-amine, a class of compounds structurally related to amphetamine. Due to a notable scarcity of published in vitro data for many of these specific derivatives, this guide will synthesize information from structurally analogous compounds, such as 2-fluoroamphetamine (2-FA) and other fluorinated amphetamines, to present a presumed pharmacological profile and to outline the necessary experimental frameworks for their comprehensive evaluation.[1][2]
The primary focus of this guide is to provide researchers, scientists, and drug development professionals with a detailed comparative analysis of the pharmacological effects of these derivatives, with a particular emphasis on their interactions with monoamine transporters. This document will delve into the presumed mechanisms of action, present available comparative data, and provide detailed experimental protocols for the in-vitro and in-vivo characterization of these compounds.
Presumed Mechanism of Action: Monoamine Releasing Agents
Structurally analogous to amphetamine, (S)-1-(2-Fluorophenyl)propan-1-amine derivatives are presumed to act primarily as monoamine releasing agents, with their principal targets being the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[2][3] The proposed cascade of events leading to increased synaptic concentrations of dopamine and norepinephrine is as follows:
-
Uptake into Presynaptic Neurons : The compounds are transported from the synaptic cleft into the presynaptic neuron via DAT and NET.[2]
-
Interaction with VMAT2 : Once inside the neuron, these molecules are thought to interact with the vesicular monoamine transporter 2 (VMAT2), leading to the efflux of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.[2]
-
Reversal of Transporter Function : The resulting increase in cytoplasmic monoamine concentrations triggers a reversal of the normal direction of transport by DAT and NET, causing the release of dopamine and norepinephrine into the synaptic cleft.[2][3]
This proposed mechanism underscores the importance of characterizing the interaction of these derivatives with each of the monoamine transporters to build a comprehensive pharmacological profile.
Comparative Pharmacological Profiles
A significant challenge in the comparative study of (S)-1-(2-Fluorophenyl)propan-1-amine derivatives is the lack of publicly available, head-to-head experimental data. However, by examining data from related fluorinated amphetamines, we can infer a likely spectrum of activity.
Monoamine Transporter Interactions
While specific binding affinities (Ki), reuptake inhibition potencies (IC50), and release potencies (EC50) for most (S)-1-(2-Fluorophenyl)propan-1-amine derivatives are not available in the peer-reviewed literature, data for the closely related 2-fluoroamphetamine (2-FA) and its isomers provide a valuable comparative framework.[1]
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| (S)-1-(2-Fluorophenyl)propan-1-amine (Hypothetical) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Fluoroamphetamine (2-FA) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4-Fluoroamphetamine (4-FA) | 121 | 42 | 977 | 410 | 160 | 2500 |
| Amphetamine | 24.8 | 5.9 | 3370 | 40 | 12 | 1756 |
Table 1: Comparative in vitro pharmacological data for 4-fluoroamphetamine and amphetamine. Data for (S)-1-(2-Fluorophenyl)propan-1-amine and 2-FA is not currently available in published literature. Data presented is a synthesis from multiple sources and should be considered representative.
The data for 4-FA suggests that fluorination can modulate selectivity. A comprehensive in-vitro evaluation of (S)-1-(2-Fluorophenyl)propan-1-amine derivatives is crucial to elucidate their specific transporter interaction profiles.
Monoamine Oxidase (MAO) Inhibition
Another potential pharmacological action of these compounds is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[4][5] Inhibition of MAO can lead to increased levels of dopamine, norepinephrine, and serotonin in the brain.[]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| (S)-1-(2-Fluorophenyl)propan-1-amine (Hypothetical) | Data not available | Data not available |
| Clorgyline (Reference MAO-A Inhibitor) | 0.02 | - |
| Safinamide (Reference MAO-B Inhibitor) | - | 0.23 |
Table 2: Representative IC50 values for reference MAO inhibitors.[7] The MAO inhibitory potential of (S)-1-(2-Fluorophenyl)propan-1-amine derivatives has not been reported.
Experimental Protocols
To address the existing data gap, the following detailed experimental protocols are provided as a guide for the comprehensive pharmacological characterization of (S)-1-(2-Fluorophenyl)propan-1-amine derivatives.
In Vitro Monoamine Transporter Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for DAT, NET, and SERT.
Workflow Diagram:
Caption: Workflow for in vitro monoamine transporter binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell lines stably expressing human DAT, NET, or SERT. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Monoamine Reuptake Inhibition Assay
This protocol measures the potency (IC50) of test compounds to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.
Workflow Diagram:
Caption: Workflow for in vitro monoamine reuptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Grow cells stably expressing human DAT, NET, or SERT in 96-well plates.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound.
-
Uptake Initiation: Add a specific radiolabeled monoamine (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT) to initiate uptake.
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol determines the inhibitory potency (IC50) of test compounds against MAO-A and MAO-B.[5][8]
Workflow Diagram:
Caption: Workflow for in vitro monoamine oxidase inhibition assay.
Step-by-Step Methodology:
-
Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B.
-
Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: In a 96-well plate, combine the MAO enzyme, varying concentrations of the test compound, and a suitable substrate (e.g., kynuramine).[5]
-
Reaction: Incubate the mixture at 37°C for a defined period.
-
Detection: Measure the product formation using a detection method appropriate for the substrate used (e.g., fluorescence or chemiluminescence).
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
In Vivo Behavioral Pharmacology
To understand the functional consequences of the in vitro pharmacological profiles, in vivo behavioral assays are essential. These studies can help to determine the stimulant, reinforcing, and potential therapeutic effects of the compounds.[9]
Locomotor Activity
This assay assesses the stimulant effects of the compounds by measuring changes in spontaneous movement in rodents. An increase in locomotor activity is a characteristic effect of psychostimulants.
Drug Discrimination
This procedure trains animals to distinguish between the subjective effects of a known drug (e.g., amphetamine or cocaine) and saline. The ability of a test compound to substitute for the training drug indicates similar subjective effects.
Self-Administration
This is the gold standard for assessing the reinforcing properties and abuse potential of a compound. Animals are trained to perform a response (e.g., lever press) to receive an intravenous infusion of the drug.
Conclusion and Future Directions
The (S)-1-(2-Fluorophenyl)propan-1-amine derivatives represent a class of compounds with a high potential for complex interactions with the monoamine system. While a comprehensive understanding of their pharmacology is currently limited by a lack of published data, the experimental frameworks provided in this guide offer a clear path forward for their systematic evaluation. Future research should prioritize the in vitro characterization of these derivatives at monoamine transporters and MAO enzymes to build a robust structure-activity relationship. Subsequent in vivo studies will be crucial to translate these in vitro findings into a meaningful understanding of their behavioral effects and therapeutic potential.
References
-
2-Fluoroamphetamine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link].[10]
-
Guedes, R. C., et al. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals, 16(2), 236. [Link].[4]
-
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link].[5]
-
Khan, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(11), 3298. [Link].[7]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link].[8]
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Mayer, F. P., et al. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology, 188, 108507. [Link].
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Tadiparthi, P., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 287, 116266. [Link].[13]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link].[14]
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Engel, K., & Wang, J. (2011). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. The Journal of Pharmacology and Experimental Therapeutics, 336(1), 243–252. [Link].[15]
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Carboni, G., et al. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(10), 2864–2877. [Link].[16]
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Sharma, A., & Parnas, M. L. (2020). Discovery and Development of Monoamine Transporter Ligands. Molecules, 25(18), 4236. [Link].[3]
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Johnson, M. W., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 108, 117865. [Link].[17]
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Poling, A., & Nuzzo, P. A. (2016). The Discipline of Behavioral Pharmacology. The Behavior Analyst, 39(1), 1–10. [Link].[9]
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Luethi, D., et al. (2018). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. International Journal of Molecular Sciences, 19(8), 2373. [Link].[18]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
As professionals in research and development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is classified as a hazardous substance, mandating careful handling to avoid exposure. Its hazard profile dictates the necessary safety precautions and the rationale for its disposal as regulated chemical waste.
Table 1: Hazard Profile of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride | Property | Information | | :--- | :--- | | Chemical Name | (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride[1] | | CAS Number | 1955554-65-0[1][2] | | GHS Pictogram |
GHS07[1][2] | | Signal Word | Warning [2][3] | | Hazard Statements | H302: Harmful if swallowed[1][2][4]. H312: Harmful in contact with skin[1]. H315: Causes skin irritation[3][4]. H319: Causes serious eye irritation[3][4]. H332: Harmful if inhaled[1]. H335: May cause respiratory irritation[3][4]. |The combination of these hazards underscores that exposure via inhalation, skin contact, or ingestion can lead to significant health effects. The fluorinated nature of this organic compound also requires special consideration for disposal to prevent environmental persistence, as the carbon-fluorine bond is exceptionally strong and resistant to natural degradation[5][6].
Personal Protective Equipment (PPE): Your First Line of Defense
To mitigate the risks identified above, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE is not merely a procedural step but a direct response to the specific chemical threats posed by the substance.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation[3][7][8]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can cause irritation and harmful systemic effects through absorption[3][7][8]. |
| Body Protection | A properly fastened laboratory coat. | Protects against contamination of personal clothing and skin[7][8]. |
| Respiratory Protection | All handling of the solid or its solutions should occur in a certified chemical fume hood or a well-ventilated area. | Minimizes the inhalation of dust or aerosols, which are harmful and can cause respiratory irritation[3][7][8]. |
Spill Management Protocol
In the event of an accidental spill, a swift and correct response is critical to contain the hazard and prevent exposure.
Step-by-Step Spill Cleanup:
-
Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE as specified in Table 2.
-
Contain and Clean:
-
Package Waste: Place the absorbed material and all contaminated cleaning supplies (e.g., gloves, pads) into a compatible, heavy-duty plastic bag or a designated waste container[3].
-
Label and Dispose: Seal the container, label it clearly as "Hazardous Waste" with the chemical name, and manage it according to the disposal workflow in the next section.
-
Decontaminate: Thoroughly clean the spill area with soap and water, and wash your hands after the cleanup is complete.
The Core Disposal Workflow
The recommended and regulated method for disposing of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is as professionally managed hazardous waste. Due to its chemical properties, it must not be disposed of down the drain or in regular trash[3][10]. High-temperature incineration by a licensed facility is the preferred method, as it is effective at breaking the stable carbon-fluorine bond and preventing the release of persistent pollutants[5][11].
Caption: Disposal workflow for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
Experimental Protocol: Waste Collection and Preparation
Objective: To safely collect and prepare waste containing (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride for professional disposal.
Materials:
-
Waste (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (solid, solution, or contaminated labware).
-
A compatible, sealable hazardous waste container.
-
"Hazardous Waste" labels.
-
Full PPE as described in Table 2.
Procedure:
-
Segregation: Ensure that this waste stream is kept separate from other chemical wastes to prevent potentially hazardous reactions. Do not mix with acids, bases, or strong oxidizing agents[7][8][12].
-
For Solid Waste: Carefully transfer the solid powder into the designated hazardous waste container. Perform this transfer inside a chemical fume hood to prevent dust inhalation[7].
-
For Liquid Waste (Solutions): Pour solutions directly into a designated, compatible liquid waste container. Do not overfill the container; leave adequate headspace (approx. 10%) to allow for expansion.
-
For Contaminated Labware: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous waste. Subsequent rinses may be managed as non-hazardous depending on institutional policy. Dispose of grossly contaminated items (e.g., weigh boats, gloves) directly into the solid waste container.
-
Container Sealing: Securely close the waste container at all times, except when actively adding waste[12][13].
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride," and the approximate concentration and quantity[7][13]. Include the date of accumulation.
Waste Storage and Final Disposal
Temporary Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA)[7].
-
The storage area must be cool, dry, well-ventilated, and away from incompatible materials[3][12].
-
Ensure the container is stored in a way that prevents it from spilling or leaking, ideally within secondary containment.
Arranging Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup[7].
-
Provide them with a complete inventory of the waste container's contents.
-
Only a licensed and certified hazardous waste disposal service should handle the final transport and destruction of the material[12].
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment from chemical harm.
References
-
1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. SDS Manager. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). [Link]
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Personal protective equipment for handling (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
An In-Depth Technical Guide
Operational Safety Protocol: Handling (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides an essential operational and safety framework for handling (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This is not a generic checklist but a specialized protocol grounded in the specific chemical nature of this compound, designed to protect you, your experiments, and your environment.
Hazard Analysis: Understanding the "Why"
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is classified with specific hazard statements that form the basis of our safety recommendations. A Safety Data Sheet (SDS) for the racemic or enantiomerically pure compound indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .[1][2] Some sources also indicate it may be harmful if swallowed (H302) .[3][4]
The causality behind these hazards is rooted in its molecular structure:
-
Amine Hydrochloride Salt: As a hydrochloride salt, this compound can exhibit acidic properties, particularly in the presence of moisture. This contributes to its irritant effects on skin, eyes, and the mucous membranes of the respiratory tract.
-
Aromatic Fluorine: The presence of a fluorine atom on the phenyl ring can influence the compound's reactivity and permeability through biological membranes, including the skin.
-
Physical Form: Typically supplied as a crystalline solid or powder, it poses an inhalation risk, making respiratory protection a critical consideration, especially when handling the neat material.
Crucially, no official Occupational Exposure Limits (OELs), such as OSHA PELs or ACGIH TLVs, have been established for this compound.[1] This absence of defined safe exposure levels necessitates a conservative, risk-based approach, treating it as a substance of concern and prioritizing the minimization of any direct exposure.
The Primacy of Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard, not the first line of defense.[5] Before any handling, ensure appropriate engineering controls are in place and functional.
-
Chemical Fume Hood: All manipulations of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride solid, and its concentrated solutions, must be performed inside a certified chemical fume hood.[2][6] This is non-negotiable. The fume hood's primary function is to capture and exhaust dust and vapors, providing the most critical layer of respiratory protection.
-
Safety Stations: The laboratory must be equipped with an easily accessible and fully functional eyewash station and safety shower.[1][7] Know their locations before you begin work.
Core Personal Protective Equipment (PPE) Mandates
The appropriate selection and use of PPE are essential to prevent exposure.[5][7] The following are the minimum requirements for handling this compound.
Direct contact with the eyes can cause serious, potentially irreversible damage.[1]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and liquid splashes.[8][9] They must meet the ANSI Z87.1 standard.[10]
-
Face Shield: When handling larger quantities (>1 g) of the solid, preparing stock solutions, or during any procedure with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[9][10]
The compound is a known skin irritant.[1]
-
Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves provide good splash protection for many common laboratory solvents and reagents.[10]
-
Causality: It is crucial to consult a glove manufacturer's compatibility chart for the specific solvents being used in your procedure. For prolonged work or when handling concentrated solutions, consider changing gloves frequently to prevent breakthrough.
-
Double Gloving: For weighing the neat compound or handling highly concentrated solutions, wearing two pairs of nitrile gloves is a recommended best practice to provide an additional layer of protection against tears and contamination.[8]
Protecting the skin from accidental spills is paramount.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times, fully buttoned, with sleeves rolled down.[8][10]
-
Chemical Apron: For large-scale work, a chemical-resistant apron worn over the lab coat provides an additional barrier.[7]
-
Personal Attire: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory.[10] Polyester and acrylic fabrics should be avoided as they can melt in the presence of certain chemicals or heat.[10]
Given the potential for respiratory irritation and the absence of OELs, respiratory protection is a key consideration.
-
Risk-Based Approach: While a fume hood is the primary control, a respirator may be required if engineering controls are insufficient or during certain high-risk procedures.[10]
-
When to Use a Respirator: A NIOSH-approved N95 dust mask or a higher-level respirator should be considered when weighing out large quantities of the powder outside of a dedicated enclosure or if there is any suspicion of airborne dust generation that cannot be adequately contained by local exhaust ventilation. Any mandatory respirator use requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as per OSHA guidelines.[10]
Procedural Guidance: Step-by-Step Protocols
This workflow guides the user in selecting the appropriate level of PPE based on the planned task.
Caption: PPE selection workflow based on experimental task.
Properly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to training.
-
Goggles/Face Shield: Position goggles securely on your face, followed by a face shield if the procedure requires it.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, then the outer pair.
Doffing (Removing) Sequence (assumes a contaminated environment):
-
Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out without touching the exterior with your bare hands. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat & Inner Gloves: Remove your lab coat and the inner pair of gloves simultaneously. As you pull your arms out of the sleeves, peel the gloves off at the same time, so they are contained within the inside-out sleeves of the coat. This prevents your bare hands from touching the contaminated exterior of either the coat or the gloves. Handle the coat by its interior surfaces and place it in the designated area for lab laundry or disposal.
-
Face Shield/Goggles: Remove the face shield (if used) by touching the headband, followed by the goggles. Avoid touching the front surfaces.
-
Respirator (if used): Remove the respirator.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][7]
Operational Plans: Spill and Disposal
In the event of a spill, your PPE is your primary protection.
-
Small Spill: For a small spill contained within the fume hood, wear your full PPE. Use an inert absorbent material to clean the spill. Place all contaminated materials into a sealed, labeled hazardous waste container.[1][8]
-
Large Spill/Exposure: In case of a large spill or personal exposure, immediately alert others and use the safety shower or eyewash station for at least 15 minutes.[8] Remove contaminated clothing while under the shower. Seek immediate medical attention.
All materials contaminated with (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride must be treated as hazardous waste.
-
PPE Disposal: Used gloves, disposable aprons, and any heavily contaminated items must be placed in a clearly labeled, sealed hazardous waste container.[8]
-
Chemical Waste: Unused material and reaction waste must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[8] Disposal must be handled by a certified waste disposal service in accordance with local, state, and federal regulations.[1] Methods like incineration or disposal in a hazardous waste landfill are common for fluorinated organic compounds.[11][12][13]
Summary of PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (in lab) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid (<1 g) | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Recommended in Fume Hood |
| Weighing Solid (>1 g) | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | N95 (or higher) in Fume Hood |
| Preparing Solutions | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Required in Fume Hood |
| Reaction Work-up/Handling | Chemical Splash Goggles | Single/Double Nitrile Gloves | Lab Coat | Required in Fume Hood |
References
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Key Organics Limited. Safety Data Sheet: 1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

